molecular formula C43H78NO9P B2927265 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Cat. No.: B2927265
M. Wt: 784.1 g/mol
InChI Key: ICSHQSNRXGUFHT-AQLFUWFLSA-N
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Description

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-HETE at the sn-2 position. It is formed in human peripheral monocytes activated by the calcium ionophore A23187 by direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE; ) by 15-LO. Phosphoethanolamine (PE) HETEs (PE-HETEs), including this compound, are the main source of esterified HETE in ionophore-activated monocytes.>

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHQSNRXGUFHT-AQLFUWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Biological Function and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (PE-18:0/15(S)-HETE) is an oxidized phospholipid that has emerged as a critical signaling molecule, particularly in the regulation of a specialized form of cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biological functions of PE-18:0/15(S)-HETE, with a primary focus on its biosynthesis, its role as a pro-ferroptotic signal, and its involvement in inflammatory processes. Detailed experimental protocols for the detection and functional characterization of this lipid are provided, alongside quantitative data and visual diagrams of key pathways to facilitate a deeper understanding and further investigation into its therapeutic potential.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids (PUFAs) esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are recognized as active signaling mediators in a variety of physiological and pathological processes. Among these, 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE has garnered significant attention for its potent biological activities. This document serves as a technical resource for researchers investigating the roles of PE-18:0/15(S)-HETE in cellular signaling and disease.

Biosynthesis of this compound

The primary pathway for the formation of PE-18:0/15(S)-HETE involves the direct enzymatic oxidation of a pre-existing phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by 15-lipoxygenase (15-LOX), an enzyme that introduces molecular oxygen into arachidonic acid esterified at the sn-2 position of the glycerol (B35011) backbone.

The initial product of this oxidation is the hydroperoxy derivative, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (PE-18:0/15(S)-HpETE). This intermediate is then rapidly reduced to the more stable hydroxy form, PE-18:0/15(S)-HETE, a reaction that can be catalyzed by cellular peroxidases, including glutathione (B108866) peroxidase 4 (GPX4).[1] This biosynthetic pathway is particularly active in immune cells such as monocytes.[2][3][4]

G Biosynthesis of this compound SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) HpETE_PE 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE SAPE->HpETE_PE + O2 HETE_PE This compound HpETE_PE->HETE_PE Reduction LOX15 15-Lipoxygenase (15-LOX) LOX15->SAPE GPX4 Glutathione Peroxidase 4 (GPX4) / Other Peroxidases GPX4->HpETE_PE

Biosynthesis of PE-18:0/15(S)-HETE.

Biological Function

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. PE-18:0/15(S)-HpETE, the direct precursor of PE-18:0/15(S)-HETE, has been identified as a critical executioner molecule in ferroptosis.[5][6] In cells where GPX4, the primary enzyme responsible for detoxifying lipid hydroperoxides, is inhibited or deficient, PE-18:0/15(S)-HpETE can accumulate, leading to membrane damage and cell death.[5][6] The presence of PE-18:0/15(S)-HETE is therefore indicative of a cellular state susceptible to or undergoing ferroptosis.

The induction of ferroptosis by the accumulation of oxidized phosphatidylethanolamines containing arachidonic or adrenic acid is a highly specific process.[6] The inhibition of acyl-CoA synthase 4 (ACSL4), an enzyme that esterifies these fatty acids into lysophosphatidylethanolamine, can prevent the formation of the oxidizable substrate for 15-LOX and thus rescue cells from ferroptosis.[7][8]

G Role of PE-18:0/15(S)-HETE Precursor in Ferroptosis cluster_synthesis Synthesis of Pro-Ferroptotic Signal cluster_detoxification Detoxification Pathway cluster_ferroptosis Ferroptotic Cell Death SAPE SAPE HpETE_PE PE-18:0/15(S)-HpETE SAPE->HpETE_PE + O2 LOX15 15-LOX LOX15->SAPE HETE_PE PE-18:0/15(S)-HETE (non-toxic) HpETE_PE->HETE_PE Reduction Lipid_Peroxidation Lipid Peroxidation HpETE_PE->Lipid_Peroxidation Accumulation GPX4 GPX4 GPX4->HpETE_PE Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GPX4_inhibition GPX4 Inhibition GPX4_inhibition->HpETE_PE leads to accumulation G LC-MS/MS Workflow for PE-18:0/15(S)-HETE Analysis Sample Cell Pellet Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (C18 column) Extraction->LC MS Mass Spectrometry (ESI-) LC->MS Data Data Analysis MS->Data

References

An In-Depth Technical Guide to the Core Mechanism of Action of 15(S)-HETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-15(S)-hydroxy-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HETE-SAPE) is an oxidized phospholipid with emerging significance in cell signaling and pathology. This technical guide provides a comprehensive overview of its core mechanism of action, synthesizing current research on its biosynthesis, metabolism, and downstream effects. While the direct signaling pathways of the intact 15(S)-HETE-SAPE molecule are still under active investigation, a primary mechanism involves its role as a precursor to the free fatty acid 15(S)-HETE and its critical involvement in the regulated cell death process of ferroptosis. This document details the known interactions of its metabolic product, 15(S)-HETE, with nuclear receptors and G-protein coupled receptors, and delves into the burgeoning field of oxidized phospholipid signaling, offering insights for researchers and professionals in drug development.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are potent lipid mediators involved in a myriad of physiological and pathological processes. Among these, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) has been a subject of intense research for its roles in inflammation, cancer, and angiogenesis.[1] Traditionally, the biological activities of 15(S)-HETE have been attributed to the free acid form. However, a growing body of evidence indicates that a significant portion of 15(S)-HETE in cells is esterified into phospholipids (B1166683), with 15(S)-HETE-SAPE being a prominent example.[2] This guide elucidates the multifaceted mechanism of action of 15(S)-HETE-SAPE, focusing on its biosynthesis, its role as a key player in ferroptosis, and its function as a precursor for the bioactive lipid mediator 15(S)-HETE.

Biosynthesis and Metabolism of 15(S)-HETE-SAPE

15(S)-HETE-SAPE is formed through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LOX).[2] This process is a key step in the generation of oxidized phospholipids, which are increasingly recognized as important signaling molecules.

The metabolic fate of 15(S)-HETE-SAPE is crucial to its mechanism of action. A key metabolic pathway is the hydrolysis of the ester bond at the sn-2 position by phospholipase A2 (PLA2) enzymes, which releases the free fatty acid 15(S)-HETE.[3][4] Studies have shown that oxidized phospholipids are preferentially hydrolyzed by PLA2, suggesting a regulated release of 15(S)-HETE from its phospholipid storage form.[3] Calcium-independent PLA2γ (iPLA2γ) has been implicated in the hydrolysis of oxidized cardiolipin, a related process.[5]

SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-phosphoethanolamine (SAPE) HETE_SAPE 15(S)-HETE-SAPE SAPE->HETE_SAPE Oxidation 15-LOX 15-Lipoxygenase (15-LOX) 15-LOX->SAPE 15S-HETE 15(S)-HETE (free acid) HETE_SAPE->15S-HETE Hydrolysis Lyso_PE Lyso-phosphatidylethanolamine HETE_SAPE->Lyso_PE Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->HETE_SAPE

Figure 1: Biosynthesis and metabolism of 15(S)-HETE-SAPE.

Core Mechanisms of Action

The biological effects of 15(S)-HETE-SAPE are understood to occur through two primary, interconnected mechanisms: its involvement in ferroptosis and its role as a precursor to free 15(S)-HETE, which then activates downstream signaling pathways.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified oxidized phosphatidylethanolamines (PEs), particularly those containing hydroperoxy-eicosatetraenoic acid (HpETE), as critical mediators and "eat-me" signals in ferroptosis.[6][7] The hydroperoxy precursor of 15(S)-HETE-SAPE, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE), is a key player in this process.[6]

The accumulation of these oxidized PEs in the cell membrane is a hallmark of ferroptosis.[8] The enzyme iPLA2β has been shown to avert ferroptosis by hydrolyzing 15-HpETE-PE, thereby removing the death signal.[9] This highlights the critical role of the balance between the generation and degradation of oxidized PEs in determining cell fate.

Furthermore, 15(S)-HpETE-PE on the surface of ferroptotic cells can be recognized by the Toll-like receptor 2 (TLR2) on phagocytes, initiating their clearance.[6]

cluster_FerroptoticCell Ferroptotic Cell cluster_Phagocyte Phagocyte 15_HpETE_PE 15(S)-HpETE-PE (on cell surface) Ferroptosis Ferroptosis 15_HpETE_PE->Ferroptosis TLR2 TLR2 15_HpETE_PE->TLR2 Recognition Phagocytosis Phagocytosis TLR2->Phagocytosis

Figure 2: Role of oxidized PE in ferroptosis and phagocytosis.

Signaling via 15(S)-HETE Release

The hydrolysis of 15(S)-HETE-SAPE by PLA2 releases free 15(S)-HETE, a potent signaling molecule that acts on at least two key targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G-protein coupled receptor GPR31.

15(S)-HETE is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and cancer.[10][11] Upon binding to 15(S)-HETE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12] This activation of PPARγ by 15(S)-HETE has been shown to inhibit the proliferation of various cancer cell lines.[10]

While GPR31 was initially identified as a high-affinity receptor for 12(S)-HETE, it also binds 15(S)-HETE, albeit with a lower affinity.[13][14] The EC50 for 15(S)-HETE to activate GPR31 is in the nanomolar range, suggesting that it can be a physiologically relevant receptor.[14] Activation of GPR31 by HETEs can lead to the stimulation of downstream signaling pathways, including the ERK1/2 and NF-κB pathways, which are involved in cell proliferation and inflammation.[13]

cluster_Nucleus Nucleus cluster_Membrane Cell Membrane 15S-HETE 15(S)-HETE PPARg PPARγ 15S-HETE->PPARg Binds GPR31 GPR31 15S-HETE->GPR31 Binds PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Downstream Signaling\n(ERK1/2, NF-κB) Downstream Signaling (ERK1/2, NF-κB) GPR31->Downstream Signaling\n(ERK1/2, NF-κB)

Figure 3: Signaling pathways of free 15(S)-HETE.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of 15(S)-HETE and its interactions.

Table 1: Receptor Binding and Activation by HETEs

LigandReceptorAssayValueReference
12(S)-HETEGPR31Kd4.87 nM[13]
12(S)-HETEGPR31EC50 (GTPγS binding)< 0.3 nM[14]
15(S)-HETEGPR31EC50 (GTPγS binding)42 nM[14]
5(S)-HETEGPR31EC50 (GTPγS binding)390 nM[14]

Table 2: Effects of 15(S)-HETE on Cancer Cell Proliferation

Cell LineEffectIC50Reference
PC3 (prostate carcinoma)Inhibition of proliferation30 µM[10]
HT-29 (colorectal cancer)Inhibition of proliferation40 µM[15]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the mechanism of action of 15(S)-HETE-SAPE and its metabolites.

Synthesis of 15(S)-HETE-SAPE

Principle: 15(S)-HETE-SAPE can be synthesized by the direct oxidation of SAPE using soybean 15-lipoxygenase, followed by purification.

Protocol Overview:

  • SAPE is incubated with soybean 15-lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

  • The reaction is stopped by the addition of an organic solvent (e.g., methanol).

  • The lipid products are extracted using a biphasic solvent system (e.g., chloroform/methanol/water).

  • The extracted lipids are dried under nitrogen and resuspended in a suitable solvent.

  • 15(S)-HpETE-PE is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified 15(S)-HpETE-PE can be reduced to 15(S)-HETE-PE using a reducing agent like stannous chloride.

  • The final product is quantified by UV spectrophotometry at 235 nm.[1]

Start Start with SAPE Incubate Incubate with Soybean 15-LOX Start->Incubate Extract Lipid Extraction Incubate->Extract Purify RP-HPLC Purification of 15(S)-HpETE-PE Extract->Purify Reduce Reduction with SnCl2 (optional) Purify->Reduce Quantify Quantify by UV (235 nm) Purify->Quantify for 15(S)-HpETE-PE Reduce->Quantify End 15(S)-HETE-SAPE Quantify->End

References

An In-Depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (S-HETE-PE) is a specialized oxidized phospholipid that plays a critical role in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of its biochemical properties, synthesis, and biological functions, with a focus on its involvement in cellular signaling pathways. Detailed experimental protocols for its synthesis, analysis, and use in cell-based assays are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, cell death, and drug discovery.

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a glycerophospholipid containing stearic acid, a saturated fatty acid, at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), an oxidized polyunsaturated fatty acid, at the sn-2 position.[1][2][3][4] It is generated through the enzymatic oxidation of its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), by the enzyme 15-lipoxygenase (15-LOX).[1][2][3][4] This lipid molecule has garnered significant interest due to its potent ability to induce ferroptosis, a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.

Biochemical Properties and Synthesis

The defining feature of this compound is the presence of the 15(S)-HETE moiety, which is a product of arachidonic acid metabolism. This hydroxylation introduces a polar group into the hydrophobic acyl chain, altering the physicochemical properties of the phospholipid and enabling it to participate in specific cellular signaling events.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C43H78NO9P[4]
Molecular Weight 784.06 g/mol [4]
Formal Name 1-octadecanoyl-2-(15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine[4]
Synonyms 15(S)-HETE-SAPE, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-Phosphatidylethanolamine[4]
Enzymatic Synthesis

The primary route of this compound formation in cells is the direct oxidation of SAPE by 15-LOX.[1][2][3][4] This reaction is a key step in the generation of pro-ferroptotic lipid signals.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), using 15-lipoxygenase (15-LOX).

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Soybean 15-lipoxygenase (15-LOX)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Deoxycholate

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (B129727)

  • Solvents for extraction and HPLC (e.g., chloroform, methanol, water, acetonitrile)

  • Solid-phase extraction (SPE) C18 columns

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup:

    • Dissolve SAPE in the borate buffer containing deoxycholate.

    • Initiate the reaction by adding soybean 15-LOX to the substrate solution.

    • Incubate the reaction mixture at room temperature. Monitor the progress of the oxidation by measuring the absorbance at 234 nm, which corresponds to the formation of the hydroperoxy intermediate.[5]

  • Reduction of Hydroperoxide:

    • After the reaction is complete (typically 30 minutes), terminate the reaction and reduce the hydroperoxy intermediate (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE) to the corresponding hydroxy derivative by adding an excess of sodium borohydride.[5]

  • Extraction:

    • Extract the lipids from the reaction mixture using a suitable method, such as a Bligh-Dyer extraction or by using a C18 SPE column.[5][6]

  • Purification:

    • Purify the this compound from the extracted lipid mixture using reverse-phase HPLC with a C18 column.[5][6][7]

    • Use a gradient of solvents, such as methanol/water to methanol or a more complex system like methanol/acetonitrile/water to isopropanol (B130326) with additives like ammonium (B1175870) acetate (B1210297), to achieve separation.[5][8]

  • Quantification and Characterization:

    • Quantify the purified product using a suitable method, such as by saponification followed by LC-MS/MS analysis of the released 15-HETE.[5]

    • Confirm the identity of the product by mass spectrometry, analyzing the molecular ion and fragmentation pattern.[9][10][11]

Biological Function: Induction of Ferroptosis

The most well-characterized biological function of this compound and its hydroperoxy precursor is the induction of ferroptosis. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.

Mechanism of Action

1-Stearoyl-2-15(S)-HETE-PE and its precursor are thought to induce ferroptosis by inhibiting the activity of glutathione (B108866) peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage. Inhibition of GPX4 leads to the accumulation of lipid peroxides, culminating in membrane damage and cell death.

Table 2: Quantitative Data on the Pro-Ferroptotic Activity of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Cell LineTreatment ConditionsObserved EffectConcentrationReference
Wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs)Co-treated with the GPX4 inhibitor RSL3Increased ferroptotic cell death0.6 and 0.9 µM[1]

Note: Data for the direct effect of this compound on cell viability without co-treatment is limited in the reviewed literature.

Experimental Protocol: Induction of Ferroptosis in Cell Culture

Objective: To induce ferroptosis in a mammalian cell line using this compound or its hydroperoxy precursor.

Materials:

  • Mammalian cell line of interest (e.g., HT-1080, MEFs)

  • Complete cell culture medium

  • This compound or 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

  • Ferroptosis inhibitor (e.g., Ferrostatin-1) for control experiments

  • Assay reagents for measuring cell viability (e.g., MTT, CellTiter-Glo) and lipid peroxidation (e.g., C11-BODIPY 581/591)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.

  • Treatment:

    • Prepare a stock solution of the oxidized phospholipid in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 - 10 µM).

    • Treat the cells with the diluted compound. Include a vehicle control and a positive control for ferroptosis induction (e.g., RSL3). For specificity, include a condition with a ferroptosis inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay. A dose-dependent decrease in cell viability is expected.[12]

  • Measurement of Lipid Peroxidation: Quantify the level of lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy. An increase in lipid peroxidation is a hallmark of ferroptosis.

Role in Signaling Pathways

The biological activities of this compound are intrinsically linked to the signaling properties of its constituent fatty acid, 15(S)-HETE. 15(S)-HETE is known to be a potent signaling molecule involved in inflammation and angiogenesis. While direct evidence for the full phospholipid molecule is still emerging, it is hypothesized that it can be hydrolyzed by phospholipases to release 15(S)-HETE, which can then activate downstream signaling cascades.

Angiogenesis Signaling

15(S)-HETE has been shown to promote angiogenesis through the activation of several key signaling pathways, including the PI3K/Akt/mTOR and the Jak/STAT pathways.

PI3K_Akt_Signaling 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in angiogenesis.

Jak_STAT_Signaling 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor Jak2 Jak2 Receptor->Jak2 STAT3/5 STAT3/5 Jak2->STAT3/5 P Nucleus Nucleus STAT3/5->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

15(S)-HETE-induced Jak/STAT signaling pathway in angiogenesis.

Analytical Methodologies

The analysis of this compound and other oxidized phospholipids (B1166683) presents a challenge due to their low abundance and the presence of numerous isomers. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their identification and quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To identify and quantify this compound in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reverse-phase C18 column

Procedure:

  • Lipid Extraction:

    • Extract total lipids from the biological sample using a standard method like the Bligh-Dyer or Folch procedure. Add the internal standard at the beginning of the extraction to account for sample loss.[6]

  • Chromatographic Separation:

    • Separate the lipid extract using a reverse-phase C18 column on an HPLC or UPLC system.

    • Use a gradient elution with solvents such as acetonitrile, isopropanol, and water, often with additives like formic acid or ammonium acetate to improve ionization.[8][13]

  • Mass Spectrometric Detection:

    • Analyze the eluent using an ESI-MS/MS system in either positive or negative ion mode.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern. Key fragments include the loss of the fatty acyl chains and the polar head group, which can be used for structural confirmation.[9][10][11]

  • Quantification:

    • Quantify the analyte by comparing the peak area of its specific transition to that of the internal standard.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioactivity Bioactivity Assays Enzymatic_Reaction Enzymatic Oxidation (15-LOX) Reduction Reduction (NaBH4) Enzymatic_Reaction->Reduction Extraction Lipid Extraction Reduction->Extraction HPLC_Purification HPLC Purification Extraction->HPLC_Purification LC_MS LC-MS/MS Analysis HPLC_Purification->LC_MS Cell_Culture Cell Treatment HPLC_Purification->Cell_Culture Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Lipid_Peroxidation Lipid Peroxidation Assay Cell_Culture->Lipid_Peroxidation

General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a key player in the execution of ferroptosis and holds significant potential as a tool for studying this cell death modality. Its pro-angiogenic and pro-inflammatory properties, mediated by its 15(S)-HETE component, suggest a broader role in various physiological and pathological processes. Future research should focus on elucidating the precise molecular targets of the intact phospholipid, its metabolism, and its direct effects on various signaling pathways. A deeper understanding of its role in disease models will be crucial for exploring its therapeutic potential. The development of more specific analytical tools and reagents will further accelerate progress in this exciting area of lipid research.

References

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Discovery, History, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (18:0/15-HETE-PE) is an oxidized phospholipid that has emerged as a critical signaling molecule in the regulated cell death pathway of ferroptosis. Its discovery and characterization have provided significant insights into the enzymatic control of lipid peroxidation and its pathological consequences. This technical guide provides a comprehensive overview of the history, biosynthesis, and analytical methodologies related to this important lipid species.

Discovery and History

The initial identification of hydroxyeicosatetraenoic acid (HETE)-containing phosphatidylethanolamines (PEs) in immune cells was a pivotal step in understanding the biological roles of oxidized phospholipids (B1166683). A landmark study in 2007 by Maskrey et al. was the first to report the generation of four distinct HETE-PE species in ionophore-activated human monocytes and platelets.[1][2][3][4][5] Using a lipidomic approach with precursor ion scanning tandem mass spectrometry, they identified species with m/z 738, 764, 766, and 782, corresponding to diacyl and plasmalogen forms of 15-HETE-PE.[1] The species with m/z 782 was identified as 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE.[1] This study demonstrated that these lipids were formed through the direct oxidation of endogenous PE by 15-lipoxygenase (15-LOX) and were predominantly retained within the cell, suggesting a role in intracellular signaling.[1]

Subsequent research solidified the importance of this class of molecules, particularly in the context of a newly described form of programmed cell death termed ferroptosis. It was discovered that the hydroperoxy precursor of 18:0/15-HETE-PE, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (18:0/15-HpETE-PE), acts as a potent death signal.[6][7] The enzymatic machinery responsible for its specific generation was identified as a complex between 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1).[6][8][9][10][11] This complex redirects the activity of 15-LOX from free fatty acids to PE substrates, leading to the production of the pro-ferroptotic signal.[8][10][12]

Biosynthesis and Signaling Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is tightly linked to the induction of ferroptosis.

  • Substrate Formation: The precursor phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), is synthesized through the action of Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3). ACSL4 esterifies arachidonic acid to its CoA derivative, which is then incorporated into lysophosphatidylethanolamine by LPCAT3.

  • The 15-LOX/PEBP1 Complex: Under pro-ferroptotic conditions, 15-lipoxygenase (15-LOX) forms a complex with the scaffold protein PEBP1.[8][10][11] This interaction is crucial as it alters the substrate specificity of 15-LOX, enabling it to efficiently oxidize PE-containing arachidonic acid.[8][10][12]

  • Oxidation to 15-HpETE-PE: The 15-LOX/PEBP1 complex catalyzes the stereospecific insertion of molecular oxygen into the arachidonoyl moiety of SAPE at the C15 position, producing the hydroperoxy derivative, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (15-HpETE-PE).[6][7] This molecule is the primary death signal in this pathway.

  • Reduction to 15-HETE-PE: 15-HpETE-PE can be reduced to the more stable hydroxyl form, this compound, by cellular peroxidases, including Glutathione Peroxidase 4 (GPX4).

  • Induction of Ferroptosis: When the levels of 15-HpETE-PE overwhelm the reductive capacity of GPX4, the accumulation of this and other lipid peroxides leads to widespread membrane damage and ultimately, cell death by ferroptosis.

Signaling Pathway Diagram

Ferroptosis_Pathway cluster_upstream Substrate Synthesis cluster_core Oxidative Signal Generation cluster_downstream Ferroptosis Execution Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE) LPCAT3->SAPE 15-LOX_PEBP1 15-LOX/PEBP1 Complex SAPE->15-LOX_PEBP1 15-LOX 15-LOX 15-LOX->15-LOX_PEBP1 PEBP1 PEBP1 PEBP1->15-LOX_PEBP1 15-HpETE-PE 1-Stearoyl-2-15(S)-HpETE-PE 15-LOX_PEBP1->15-HpETE-PE GPX4 GPX4 15-HpETE-PE->GPX4 Lipid Peroxidation Lipid Peroxidation 15-HpETE-PE->Lipid Peroxidation Accumulation 15-HETE-PE 1-Stearoyl-2-15(S)-HETE-PE GPX4->15-HETE-PE Reduction Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Biosynthesis and role of this compound in ferroptosis.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and activity of this compound and its hydroperoxy precursor.

ParameterValueCell Type/SystemReference
Endogenous Levels
Intracellular 15-HETE-PE25.7 ± 3.6 ng/million cellsIL-13 stimulated human airway epithelial cells[13][14][15]
15-HpETE-PE formationIncrease from 15.6 ± 0.3 to 19.0 ± 0.6 pmol/nmol of cell PLsMouse lung epithelial cells with exogenous 15LO2 and PEBP1[1]
Enzyme Kinetics (15-LOX/PEBP1)
Vmax (15LO1 + PEBP1) for AA-PE1.5-fold increasePorcine 15LO1[1]
Vmax (15LO2) for AA-PENot significantly changed by PEBP1Human recombinant 15LO2[1]
Km (15LO1 + PEBP1) for AA-PENo significant changePorcine 15LO1[1]
Km (15LO2) for AA-PENot significantly changed by PEBP1Human recombinant 15LO2[1]
Biological Activity
15-HpETE-PE concentration inducing ferroptosis0.6 and 0.9 µMWild-type and Acsl4 knockout mouse embryonic fibroblasts[7][16]

Experimental Protocols

Lipid Extraction and Analysis by LC-MS/MS

The analysis of this compound from biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Harvest 1. Cell Harvesting (e.g., scraping in PBS) Internal_Standard Add deuterated internal standard (e.g., 15(S)-HETE-d8-PE) Cell_Harvest->Internal_Standard Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method with butylated hydroxytoluene) Drying 3. Drying under Nitrogen Lipid_Extraction->Drying Internal_Standard->Lipid_Extraction Reconstitution 4. Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation 5. Chromatographic Separation (Reversed-phase C18 column) Reconstitution->LC_Separation ESI 6. Electrospray Ionization (Negative ion mode) LC_Separation->ESI MS_Detection 7. Mass Spectrometry Detection (MRM of precursor and product ions) ESI->MS_Detection Quantification 8. Quantification (Comparison to standard curve) MS_Detection->Quantification Data_Interpretation 9. Data Interpretation Quantification->Data_Interpretation

Workflow for the analysis of this compound.
  • Sample Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Perform lipid extraction using a modified Bligh-Dyer method. To the cell pellet, add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) containing an antioxidant such as 0.005% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

    • Add a known amount of a suitable internal standard, such as a deuterated analog of the target lipid.

    • After vortexing and incubation, add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, typically a mixture of methanol and isopropanol.

  • Liquid Chromatography:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phase A consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and mobile phase B consisting of a mixture of acetonitrile (B52724) and isopropanol.

    • The gradient should be optimized to separate the oxidized phospholipid from its non-oxidized precursor and other lipid species.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

    • The precursor ion for this compound is m/z 782.5.

    • A characteristic product ion for HETE is m/z 319.2.[1]

    • The specific MRM transition to monitor is 782.5 -> 319.2.

    • Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximal signal intensity.

  • Quantification:

    • Prepare a standard curve using a synthetic standard of this compound of known concentrations.

    • Quantify the amount of the lipid in the biological sample by comparing its peak area to the standard curve, normalized to the internal standard.

Conclusion

This compound is a key player in the intricate signaling network of ferroptosis. Its discovery has opened new avenues for understanding the role of specific oxidized phospholipids in health and disease. The continued development of sensitive and specific analytical methods will be crucial for further elucidating its function and for exploring its potential as a biomarker and therapeutic target in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Role of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphatidylethanolamine (15-HETE-PE) is an endogenous oxidized phospholipid that has emerged as a critical signaling molecule in distinct pathophysiological processes. Generated through the enzymatic oxidation of arachidonic acid-containing phosphatidylethanolamine (B1630911) by 15-lipoxygenase (15-LO), this molecule plays a significant role in inflammatory signaling and a specialized form of cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and endogenous functions of 15-HETE-PE, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is formed from a pre-existing membrane phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[1][2] The key step in its formation is the stereospecific oxygenation of the arachidonoyl moiety at the sn-2 position.

The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX, or ALOX15 in humans).[1][3] This non-heme iron-containing dioxygenase catalyzes the insertion of molecular oxygen into arachidonic acid, producing a hydroperoxy intermediate, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoic acid-sn-glycero-3-PE (15-HpETE-PE).[4][5] This unstable hydroperoxide is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase 4 (GPX4), to the more stable hydroxyl form, 15-HETE-PE.[6][7] In human airway epithelial cells and monocytes, 15-LOX-1 is the key isoform involved in this process.[3][8][9]

The 15-HETE moiety can also be further metabolized. The hydroxyl group can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15PGDH) to form 15-oxo-ETE, creating an electrophilic α,β-unsaturated ketone that can participate in covalent signaling.[5][10]

Endogenous Roles and Signaling Pathways

15-HETE-PE and its precursor 15-HpETE-PE are not merely byproducts of lipid peroxidation but are active signaling molecules implicated in at least two major cellular pathways: inflammatory signal amplification and the execution of ferroptotic cell death.

Role in Inflammatory Signaling in Asthma

In the context of allergic inflammation, such as in asthma, 15-HETE-PE acts as a crucial signaling molecule that amplifies inflammatory responses in airway epithelial cells.[11][12] The pathway is initiated by the Th2 cytokine Interleukin-13 (IL-13), which induces the expression of 15-LOX-1.[8][13]

The subsequent increase in intracellular 15-HETE-PE levels leads to the activation of the MAPK/ERK signaling cascade through a novel mechanism involving the phosphatidylethanolamine-binding protein 1 (PEBP1).[8][11] PEBP1 normally binds to and sequesters Raf-1, inhibiting the MAPK pathway.[13] Both 15-LOX-1 itself and its product, 15-HETE-PE, can bind to PEBP1, causing the dissociation of the PEBP1/Raf-1 complex.[11][12] The released Raf-1 is then free to activate MEK, which in turn phosphorylates and activates ERK.[8] This sustained ERK activation amplifies downstream IL-4Rα-related gene expression, enhancing inflammatory pathways integral to asthma pathogenesis.[11][12]

MAPK_Pathway cluster_complex Inhibited State cytokine IL-13 receptor IL-4Rα cytokine->receptor Binds enzyme 15-LOX-1 (Expression ↑) receptor->enzyme Induces lipid 15-HETE-PE enzyme->lipid Generates inv1 enzyme->inv1 lipid->inv1 scaffold PEBP1 raf Raf-1 scaffold->raf Bound inv2 scaffold->inv2 mek MEK raf->mek Activates erk ERK mek->erk Activates response Inflammatory Gene Expression erk->response Promotes inv1->scaffold Bind inv2->raf

Caption: MAPK/ERK signaling activation by 15-HETE-PE in asthma.
Role as an Executioner in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lethal lipid peroxides.[14][15] The hydroperoxy precursor, 15-HpETE-PE, has been identified as a critical death signal in this process.[7][16]

The generation of pro-ferroptotic 15-HpETE-PE is catalyzed by a complex of 15-LOX and PEBP1.[7] This complex exhibits specificity for PE containing arachidonic acid (AA) or adrenic acid (AdA).[16] In the presence of iron, and particularly upon inhibition of the key defense enzyme GPX4, 15-HpETE-PE accumulates in membranes, leading to lipid peroxidation, membrane rupture, and cell death.[7][15] The process highlights a specific and organized oxidation pathway rather than random lipid peroxidation.[16] Consequently, factors that regulate the availability of the SAPE substrate, such as the enzyme acyl-CoA synthase 4 (ACSL4), are critical control points for ferroptosis sensitivity.[16]

Ferroptosis_Pathway substrate SAPE (1-Stearoyl-2-arachidonoyl-PE) enzyme_complex 15-LOX / PEBP1 Complex substrate->enzyme_complex product 15-HpETE-PE enzyme_complex->product Generates peroxidation Lipid Peroxidation product->peroxidation Initiates gpx4 GPX4 gpx4->product Reduces inhibition RSL3 (Inhibitor) inhibition->gpx4 Inhibits death Ferroptotic Cell Death peroxidation->death Leads to CoIP_Workflow start Cell Lysate (with protein complexes) step1 Add Primary Ab (e.g., anti-PEBP1) start->step1 step2 Add Protein A/G Beads step1->step2 Incubate step3 Wash Beads (Remove non-specific proteins) step2->step3 Capture Complex step4 Elute Proteins step3->step4 end Analyze by Western Blot (Probe for Raf-1, 15-LOX-1) step4->end

References

An In-depth Technical Guide to the 15(S)-HETE-SAPE Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concept of a direct "15(S)-HETE-SAPE signaling pathway" is not currently established in scientific literature. Instead, evidence points to a sequential process wherein 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid, is incorporated into phospholipids (B1166683) such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylethanolamine (SAPE) to form 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-SAPE). The signaling cascade is then initiated by the release of 15(S)-HETE from this phospholipid storage form, which subsequently acts on various cellular receptors to elicit a range of biological responses. This guide provides a comprehensive overview of the formation of 15(S)-HETE-SAPE and the subsequent signaling pathways mediated by 15(S)-HETE and its metabolites.

The 15(S)-HETE-SAPE Axis: From Formation to Signaling

The signaling process begins with the enzymatic conversion of arachidonic acid to 15(S)-HETE by 15-lipoxygenase (15-LOX). This newly synthesized 15(S)-HETE can then be esterified into membrane phospholipids, with a notable preference for phosphatidylinositol and phosphatidylethanolamine.[1] this compound, or 15(S)-HETE-SAPE, represents a specific molecular species of these esterified HETEs and is a primary form of stored HETE in activated monocytes.[2]

Upon cellular stimulation, phospholipase A2 (PLA2) can cleave 15(S)-HETE from the phospholipid backbone, releasing it into the cytoplasm. This free 15(S)-HETE is then able to interact with its target receptors, initiating downstream signaling events.

Quantitative Data on 15(S)-HETE Formation and Cellular Concentrations
ParameterValueCell/SystemReference
Endogenous 15(S)-HETESignificantly higher in asthmatic bronchi vs. non-asthmaticHuman Bronchi[3]
15(S)-HETE in hemozoin-fed monocytes9.6 µMHuman Monocytes[4]
15(S)-HETE in native hemozoin0.24 mmol/mol hemeHemozoin[4]
15(S)-HETE in supernatants of hemozoin-fed monocytes87 nMHuman Monocytes[4]
Arachidonic Acid concentration for maximal 15-HETE formation~100 µMHuman Bronchi[3]

Signaling Pathways of 15(S)-HETE

Free 15(S)-HETE can initiate signaling through at least two distinct receptor types: Peroxisome Proliferator-Activated Receptors (PPARs) and the Leukotriene B4 Receptor 2 (BLT2).

PPARγ-Mediated Signaling

15(S)-HETE has been identified as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression.[5][6] Upon binding, 15(S)-HETE activates PPARγ-dependent transcription, leading to various cellular effects, including inhibition of cell proliferation.[5]

ParameterValueCell/SystemReference
IC50 for inhibition of PC3 cell proliferation30 µMPC3 Prostate Carcinoma Cells[5]
Concentration for >2-fold induction of PPAR-dependent transcription10 µMPC3 Prostate Carcinoma Cells[5]
Concentration for PPARγ activation1 and 5 µMProstate Epithelial Cells with 15-LOX-2 expression[6]
Concentration for direct binding to PPARγ30 µMA549 Lung Adenocarcinoma Cells[6]
Concentration for direct binding to PPARγup to 75 µMProstate Cells[6]
BLT2 Receptor-Mediated Signaling

15(S)-HETE can also bind to and activate the G protein-coupled receptor BLT2.[7] While it is considered a low-affinity ligand for this receptor compared to other eicosanoids, its activation can still trigger intracellular signaling cascades, such as calcium mobilization.[1][8]

ParameterValueCell/SystemReference
Kd of LTB4 for BLT223 nMHEK 293 cells expressing BLT2[9]
EC50 of LTB4 for calcium mobilization in CHO-BLT2 cells142 nMCHO cells expressing BLT2[10]
Concentration for calcium mobilization1 µMCHO cells expressing BLT2[1]

Metabolism of 15(S)-HETE to 15-oxo-ETE and its Signaling

15(S)-HETE can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[2][11] 15-oxo-ETE is an electrophilic molecule that can modulate inflammatory signaling pathways by activating the Nrf2-regulated antioxidant response and inhibiting NF-κB-mediated pro-inflammatory responses.[12]

Quantitative Data on 15-oxo-ETE Signaling
ParameterValueCell/SystemReference
Concentration for significant increase in HO-1 expression25 and 50 µMTHP-1 cells[12]
Intracellular concentration of free 15-oxo-ETE after 12h1.59 ± 0.18 µMCell culture[12]
15-oxo-ETE-GSH adduct levels in media after 12h45.9 ± 3.35 nMCell culture[12]
IC50 for inhibition of 12-lipoxygenase1 µMCell-free system[7]

Experimental Protocols

Quantification of 15(S)-HETE by ELISA

Principle: This is a competitive immunoassay where 15(S)-HETE in a sample competes with a fixed amount of enzyme-labeled 15(S)-HETE for a limited number of binding sites on a specific antibody. The amount of labeled 15(S)-HETE bound to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.

Materials:

  • 15(S)-HETE ELISA Kit (e.g., Cayman Chemical, MyBioSource)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sample (serum, plasma, cell culture supernatants, etc.)

  • Standard diluent

Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Immediately add 50 µL of Biotinylated-Conjugate to each well. Mix gently and incubate for 1 hour at 37°C.

  • Wash the plate three to five times with wash buffer.

  • Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30-60 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB Substrate Solution to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of 15(S)-HETE in the samples by comparing their absorbance to the standard curve.

15-Lipoxygenase Activity Assay

Principle: 15-lipoxygenase catalyzes the oxidation of arachidonic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • Soybean 15-lipoxygenase (as a standard) or cell/tissue lysate containing 15-LOX

  • Arachidonic acid substrate solution

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the arachidonic acid substrate solution in borate buffer.

  • In a quartz cuvette, add the borate buffer and the enzyme solution (or cell/tissue lysate).

  • Initiate the reaction by adding the arachidonic acid substrate solution.

  • Immediately measure the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Phospholipase A2 Activity Assay

Principle: This assay measures the activity of PLA2 by detecting the release of a fluorescent or colored product from a synthetic substrate.

Materials:

  • Phospholipase A2 Activity Assay Kit (e.g., Abcam, Cayman Chemical)

  • Fluorometric or colorimetric microplate reader

  • Cell or tissue lysate

  • PLA2 Assay Buffer

  • PLA2 Substrate

  • PLA2 Probe

Procedure (Fluorometric):

  • Prepare samples, positive controls, and background controls in a 96-well plate.

  • Add the PLA2 Probe to all wells.

  • Initiate the reaction by adding the PLA2 Substrate to the sample and positive control wells, and PLA2 Assay Buffer to the background control wells.

  • Measure the fluorescence (e.g., Ex/Em = 388/513 nm) in kinetic mode for 45-60 minutes at 37°C.

  • Calculate the PLA2 activity based on the rate of increase in fluorescence, after subtracting the background fluorescence.

PPARγ Activation Assay

Principle: This assay typically uses a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Cells are transfected with this reporter construct, and the activation of PPARγ by a ligand like 15(S)-HETE leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Cell line (e.g., PC3)

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • 15(S)-HETE

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

  • After transfection, treat the cells with various concentrations of 15(S)-HETE or a known PPARγ agonist (positive control) for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Express the results as fold induction of luciferase activity over the vehicle-treated control.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane SAPE SAPE (Phospholipid) 15(S)-HETE-SAPE 15(S)-HETE-SAPE SAPE->15(S)-HETE-SAPE 15(S)-HETE_free Free 15(S)-HETE 15(S)-HETE-SAPE->15(S)-HETE_free PLA2 PLA2 PLA2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->15(S)-HETE_free 15-LOX 15-LOX 15-LOX 15(S)-HETE_free->15(S)-HETE-SAPE Esterification Receptors Receptors (PPARγ, BLT2) 15(S)-HETE_free->Receptors Signaling Downstream Signaling Receptors->Signaling

Caption: Proposed 15(S)-HETE-SAPE signaling axis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BLT2 BLT2 Receptor G_protein G Protein (Gi/Gq) BLT2->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response 15(S)-HETE 15(S)-HETE 15(S)-HETE->BLT2

Caption: 15(S)-HETE signaling through the BLT2 receptor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15(S)-HETE 15(S)-HETE PPARg PPARγ 15(S)-HETE->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Caption: 15(S)-HETE signaling through the PPARγ receptor.

G Sample Sample (Serum, Plasma, etc.) Add_to_plate Add Sample/Standard to Antibody-Coated Plate Sample->Add_to_plate Add_conjugate Add Biotinylated-Conjugate Add_to_plate->Add_conjugate Incubate1 Incubate (1h, 37°C) Add_conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate (30-60min, 37°C) Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_substrate Add TMB Substrate Wash2->Add_substrate Incubate3 Incubate (20-30min, 37°C) Add_substrate->Incubate3 Add_stop Add Stop Solution Incubate3->Add_stop Read Read Absorbance at 450 nm Add_stop->Read

References

An In-depth Technical Guide to the Cellular Targets of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (SAPE-15(S)-HETE) is an oxidized phospholipid (oxPL) generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO). While direct cellular targets of SAPE-15(S)-HETE remain largely uncharacterized, its immediate precursor, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH), has been identified as a critical signaling molecule in the process of ferroptosis. This guide provides a comprehensive overview of the known cellular interactions of SAPE-OOH, focusing on its role as a ligand for Toll-like receptor 2 (TLR2) in mediating the phagocytosis of ferroptotic cells. We will also briefly discuss the known biological activities of its constituent fatty acid, 15(S)-HETE, to provide a broader context for potential, though unconfirmed, cellular interactions. This document includes detailed experimental methodologies for studying these interactions and presents quantitative data where available.

Introduction

Oxidized phospholipids (B1166683) are increasingly recognized as key mediators in a variety of physiological and pathological processes. This compound is a specific phosphatidylethanolamine (B1630911) (PE) species containing stearic acid at the sn-1 position and the 15-lipoxygenase product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position.[1][2] It is formed in cells such as human peripheral monocytes upon activation.[1][3] The primary focus of recent research has been on its hydroperoxy precursor, SAPE-OOH, which plays a pivotal role in the regulated cell death mechanism known as ferroptosis.

Primary Cellular Target of the Precursor SAPE-OOH: Toll-like Receptor 2 (TLR2)

The most well-documented cellular target related to SAPE-15(S)-HETE is the interaction of its precursor, SAPE-OOH, with Toll-like receptor 2 (TLR2) on macrophages.

SAPE-OOH as an "Eat-Me" Signal in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. During this process, SAPE is oxidized to SAPE-OOH, which then becomes exposed on the outer leaflet of the plasma membrane. This exposed SAPE-OOH acts as an "eat-me" signal, flagging the ferroptotic cell for engulfment by phagocytes, such as macrophages.[4]

TLR2-Mediated Phagocytosis

TLR2, a pattern recognition receptor of the innate immune system, has been identified as the primary receptor on macrophages that recognizes and binds to SAPE-OOH on the surface of ferroptotic cells.[4] This interaction initiates the downstream signaling cascade leading to the phagocytic clearance of the dying cells. This process is crucial for maintaining tissue homeostasis and preventing the release of pro-inflammatory cellular contents.[4]

Signaling Pathway

The binding of SAPE-OOH to TLR2 on the macrophage surface triggers a signaling cascade that results in the engulfment of the ferroptotic cell. While the complete downstream pathway is still under investigation, it represents a novel mechanism for the clearance of ferroptotic cells, distinct from the canonical phagocytosis pathways for apoptotic cells.

SAPE_OOH_TLR2_Pathway SAPE-OOH/TLR2 Signaling Pathway in Phagocytosis Ferroptotic_Cell Ferroptotic Cell SAPE_OOH SAPE-OOH (on cell surface) Ferroptotic_Cell->SAPE_OOH exposes TLR2 TLR2 SAPE_OOH->TLR2 binds to Macrophage Macrophage Phagocytosis Phagocytosis Macrophage->Phagocytosis initiates TLR2->Macrophage activates

Diagram 1: SAPE-OOH interaction with TLR2 on macrophages.

Potential Cellular Interactions of the Constituent Fatty Acid: 15(S)-HETE

While not direct targets of the intact phospholipid, the biological activities of the free fatty acid 15(S)-HETE suggest potential areas for future investigation. It is important to note that these interactions have not been demonstrated for SAPE-15(S)-HETE. 15(S)-HETE is known to be a ligand for several receptors and can be incorporated into cellular phospholipids, potentially altering membrane properties and protein function.

G Protein-Coupled Receptors
  • Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE and its precursor 15(S)-HpETE can bind to and activate BLT2, a G protein-coupled receptor involved in inflammatory responses.

Nuclear Receptors
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE can also directly bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

Other Potential Protein Interactions

Studies using tagged 15(S)-HETE probes have suggested potential interactions with cytoskeletal and mitochondrial proteins, although the functional significance of these findings remains to be fully elucidated.

Quantitative Data

Currently, there is limited publicly available quantitative data on the binding affinities of SAPE-OOH to TLR2. The primary evidence for this interaction comes from qualitative and semi-quantitative cellular assays.

LigandReceptor/TargetCell TypeEffectConcentration/AffinityReference
SAPE-OOHTLR2MacrophagesInduces phagocytosis of ferroptotic cellsData not available[4]
15(S)-HpETEFerroptotic SignalingMouse Embryonic FibroblastsIncreases ferroptotic cell death0.6 and 0.9 µM

Experimental Protocols

The identification of the SAPE-OOH and TLR2 interaction involved a combination of cutting-edge techniques. Below are summaries of the key experimental methodologies.

Ligand Fishing with Biotinylated SAPE

This method is used to identify potential binding partners of a ligand from a complex protein mixture.

  • Synthesis of Biotinylated SAPE: A biotin (B1667282) tag is chemically conjugated to SAPE.

  • Incubation: The biotinylated SAPE is incubated with cell lysates or live cells (e.g., PMA-activated THP-1 macrophages exposed to ferroptotic cells) to allow for binding to target proteins.

  • Pull-down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture. The beads, along with the biotinylated SAPE and any bound proteins, are then isolated by centrifugation.

  • Elution and Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry.

Ligand_Fishing_Workflow Ligand Fishing Experimental Workflow Biotin_SAPE Biotinylated SAPE Incubation Incubation Biotin_SAPE->Incubation Cell_Lysate Cell Lysate (containing TLR2) Cell_Lysate->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Pull_down Pull-down Streptavidin_Beads->Pull_down Wash Wash Pull_down->Wash Elution Elution Wash->Elution MS_Analysis Mass Spectrometry (Identification of TLR2) Elution->MS_Analysis

Diagram 2: Workflow for ligand fishing to identify SAPE-OOH binding partners.
Lipid Blotting Assay

This technique is analogous to a Western blot but is used to detect lipid-protein interactions.

  • Lipid Spotting: SAPE-OOH and control lipids are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., BSA in TBS-T) to prevent non-specific protein binding.

  • Protein Incubation: The membrane is incubated with a solution containing the purified protein of interest (e.g., recombinant TLR2) or a cell lysate.

  • Washing: The membrane is washed to remove unbound proteins.

  • Detection: The bound protein is detected using a specific primary antibody against the protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct ligand-target engagement in a cellular environment.

  • Cell Treatment: Intact cells are treated with the ligand (SAPE-OOH) or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Detection: The amount of soluble protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve of the target protein (TLR2) in the presence of the ligand indicates a direct interaction.

Conclusion and Future Directions

The cellular targeting of this compound and its related species is a rapidly evolving area of research. The identification of TLR2 as a receptor for the ferroptotic "eat-me" signal, SAPE-OOH, has provided significant insight into the mechanisms of cell clearance and innate immunity. However, several key questions remain. The direct cellular targets and biological functions of the more stable, reduced form, SAPE-15(S)-HETE, are yet to be determined. Future research should focus on identifying specific binding partners for this molecule, which may reveal novel signaling pathways and therapeutic targets. Furthermore, quantitative characterization of the SAPE-OOH-TLR2 interaction and elucidation of the downstream signaling cascade will be crucial for a complete understanding of its role in health and disease. The development of specific inhibitors or mimetics of these interactions could hold therapeutic promise for a range of conditions involving ferroptosis and inflammation, including cancer and neurodegenerative diseases.

References

A Technical Guide to the Biosynthesis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthesis of 1-stearoyl-2-15(S)-HETE-sn-glycero-3-phosphatidylethanolamine (PE), a specific oxidized phospholipid implicated in various physiological and pathological processes. This document provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are now recognized as potent signaling molecules involved in inflammation, immunity, and ferroptosis. 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a prominent member of this class, characterized by a saturated stearoyl group at the sn-1 position and the 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphatidylethanolamine (B1630911) headgroup. Understanding its biosynthesis is crucial for elucidating its biological functions and for the development of novel therapeutics targeting pathways in which it is involved.

Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound is the direct enzymatic oxidation of its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15.[1]

The biosynthesis can be summarized in the following key steps:

  • Substrate Availability : The precursor molecule, SAPE, must be present in a cellular membrane.

  • Enzyme Activation and Translocation : In response to cellular stimuli, such as an increase in intracellular calcium, 15-LOX-1 translocates from the cytosol to the membrane where it can access its phospholipid substrate.

  • Oxygenation : 15-LOX-1 abstracts a hydrogen atom from the arachidonoyl chain of SAPE and facilitates the stereospecific insertion of molecular oxygen to form a hydroperoxy intermediate, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE.

  • Reduction : The unstable hydroperoxy intermediate is rapidly reduced to the more stable hydroxyl derivative, this compound, by cellular peroxidases, such as glutathione (B108866) peroxidases.

This direct oxidation of an intact phospholipid is a significant pathway for the generation of bioactive oxidized lipids without the need for prior hydrolysis of the fatty acid from the glycerol backbone.

Signaling Pathway Diagram

Biosynthesis_of_1_Stearoyl_2_15S_HETE_sn_glycero_3_PE cluster_0 Cellular Milieu SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) (in membrane) HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE SAPE->HpETE_PE O2 HETE_PE 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE HpETE_PE->HETE_PE 15_LOX_1 15-Lipoxygenase-1 (ALOX15) 15_LOX_1->SAPE GPx Glutathione Peroxidases (GPx) GPx->HpETE_PE

Caption: Biosynthetic pathway of this compound.

Alternative Biosynthetic Pathways

While direct oxidation by 15-LOX-1 is the primary pathway, an alternative three-step sequential process has been identified that can also lead to the formation of oxidized phospholipids. This pathway involves:

  • sn-1 Hydrolysis : A phospholipase A1 (PLA1) hydrolyzes the fatty acid at the sn-1 position of an arachidonoyl-containing phosphatidylethanolamine, generating a 2-arachidonoyl-lysophosphatidylethanolamine.

  • Direct Oxidation of Lysophospholipid : 15-LOX-1 directly oxidizes the arachidonoyl chain of the lysophospholipid to form 2-15(S)-HETE-lysophosphatidylethanolamine.

  • Acylation : An acyl-CoA dependent sn-1 acyltransferase re-acylates the lysophospholipid at the sn-1 position with stearoyl-CoA to yield this compound.

Experimental Workflow for Alternative Pathway

Alternative_Pathway_Workflow Start Arachidonoyl-containing PE Step1 sn-1 Hydrolysis (PLA1) Start->Step1 Intermediate1 2-Arachidonoyl-lyso-PE Step1->Intermediate1 Step2 Direct Oxidation (15-LOX-1, O2) Intermediate1->Step2 Intermediate2 2-15(S)-HETE-lyso-PE Step2->Intermediate2 Step3 Acylation (sn-1 Acyltransferase, Stearoyl-CoA) Intermediate2->Step3 End This compound Step3->End

Caption: Alternative three-step biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the biosynthesis and characterization of this compound.

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterValueReference
Molecular Formula C43H78NO9P[2]
Molecular Weight 784.1 g/mol [2]
Parent Ion [M-H]⁻ (m/z) 782.5[3]
Key MS/MS Fragments (Negative Ion Mode) m/z 283.3 (Stearate), m/z 319.2 (15-HETE), m/z 480.3 ([M-H-Stearoyl-ketene]⁻)[3]

Table 2: 15-Lipoxygenase Substrate Specificity and Kinetics

EnzymeSubstrateProduct(s)KmVmaxReference
Human 15-LOX-1 (ALOX15) Arachidonic Acid15(S)-HpETE, 12(S)-HpETE~10-20 µM-[1]
1-Stearoyl-2-arachidonoyl-PE (SAPE)1-Stearoyl-2-15(S)-HpETE-PENot ReportedNot Reported
Human 15-LOX-2 (ALOX15B) Arachidonic Acid15(S)-HpETE (exclusively)0.7 - 20 µM-[4]
1-Stearoyl-2-arachidonoyl-PE (SAPE)Lower activity compared to free arachidonic acidNot ReportedNot Reported[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of oxidized phospholipids using 15-lipoxygenase.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Recombinant human 15-lipoxygenase-1 (ALOX15)

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Glutathione (GSH)

  • Glutathione peroxidase (GPx)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol, Chloroform (B151607), Water (HPLC grade)

  • Nitrogen gas

Procedure:

  • Substrate Preparation : Prepare a solution of SAPE in ethanol. The final concentration in the reaction mixture should be between 10-50 µM.

  • Reaction Mixture Assembly : In a glass reaction vessel, combine the borate buffer, EDTA (1 mM), GSH (2 mM), and GPx (1-2 units/mL).

  • Enzyme Addition : Add the ethanolic solution of SAPE to the reaction mixture while vortexing to ensure dispersion. Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction : Initiate the reaction by adding a pre-determined amount of 15-LOX-1 (e.g., 100 units/mL).

  • Incubation : Incubate the reaction mixture at 25°C with gentle agitation for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy intermediate.

  • Reaction Termination : Stop the reaction by adding two volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Lipid Extraction : Perform a Bligh-Dyer extraction to separate the lipids. Add one volume of chloroform and one volume of water to the mixture, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Purification : Dry the organic phase under a stream of nitrogen. Resuspend the lipid extract in a small volume of the initial mobile phase for HPLC. Purify the this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the product by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 2: Purification of this compound by RP-HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Methanol/Water/Acetic Acid (75:25:0.01, v/v/v)

  • Mobile Phase B: Methanol/Acetic Acid (100:0.01, v/v)

Gradient Program:

Time (min)% B
050
20100
30100
3150
4050

Procedure:

  • Equilibrate the column with 50% Mobile Phase B.

  • Inject the resuspended lipid extract.

  • Run the gradient program at a flow rate of 1 mL/min.

  • Monitor the elution profile at 235 nm (for the conjugated diene system of HETE).

  • Collect the fraction corresponding to the peak of interest.

  • Evaporate the solvent from the collected fraction under nitrogen.

  • Store the purified product in an appropriate solvent (e.g., ethanol) at -80°C.

Protocol 3: Characterization by LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Ionization Mode:

  • Negative Electrospray Ionization (ESI-)

MS/MS Analysis:

  • Perform a precursor ion scan for m/z 319.2 (corresponding to the 15-HETE fragment) to identify all 15-HETE-containing phospholipids.

  • Perform a product ion scan on the parent ion of this compound (m/z 782.5) to confirm its fragmentation pattern.

Conclusion

This technical guide provides a detailed overview of the biosynthesis of this compound, a key oxidized phospholipid. The information presented, including the biosynthetic pathways, detailed experimental protocols, and quantitative data, is intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of the synthesis and properties of this molecule is essential for advancing our knowledge of its role in health and disease and for the development of targeted therapeutic strategies.

References

Physical and chemical properties of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-HETE-PE) is an oxidized phospholipid of significant interest in the fields of lipidomics, cell signaling, and inflammation research. This technical guide provides a comprehensive overview of its physical and chemical properties, biological relevance, and detailed experimental protocols for its study. S-HETE-PE is formed by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) and is implicated in various physiological and pathological processes, including inflammatory responses and ferroptotic cell death. This document serves as a valuable resource for researchers investigating the role of this specific oxidized phospholipid in health and disease.

Physical and Chemical Properties

This compound is a complex lipid molecule with specific physical and chemical characteristics that are crucial for its handling, storage, and experimental use.

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C43H78NO9P[1]
Molecular Weight 784.1 g/mol [1]
CAS Number 947381-58-0[1]
Purity ≥98%[1]
Formulation A solution in ethanol (B145695)[1]
Appearance Not specified (likely a solid or in solution)
Solubility Ethanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL[2]
Melting Point Not available
Boiling Point Not available
Density Not available
pKa Not available
Storage Conditions -80°C[2][3]
Stability ≥ 2 years at -80°C[2][3]

Synonyms:

  • 15(S)-HETE-SAPE[2][4]

  • 15(S)-Hydroxyeicosatetraenoic acid-SAPE[4]

  • 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-Phosphatidylethanolamine[2][4]

Biological Formation and Significance

This compound is not a de novo synthesized lipid but is rather formed through the enzymatic modification of a pre-existing phospholipid.

Biosynthesis Pathway

This oxidized phospholipid is generated from 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) through the action of the enzyme 15-lipoxygenase (15-LOX).[2][4] This reaction typically occurs in inflammatory cells, such as human peripheral mononuclear cells, upon activation.[2][4]

SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) SHETEPE This compound SAPE->SHETEPE Oxidation LOX 15-Lipoxygenase (15-LOX) LOX->SAPE

Biosynthesis of this compound.
Potential Signaling Pathways

The biological functions of this compound are still under active investigation. However, based on the known roles of its component, 15(S)-HETE, several signaling pathways can be implicated. 15(S)-HETE is known to be involved in inflammatory processes and the regulation of cell death, particularly ferroptosis.

cluster_membrane Cell Membrane cluster_cytosol Cytosol SHETEPE 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE GPX4 GPX4 Inhibition SHETEPE->GPX4 LipidPerox Lipid Peroxidation GPX4->LipidPerox Ferroptosis Ferroptosis LipidPerox->Ferroptosis

Proposed signaling pathway leading to ferroptosis.

Experimental Protocols

The following section provides detailed methodologies for the extraction, detection, and functional analysis of this compound. These protocols are adapted from established methods for oxidized phospholipid analysis.

Workflow for Analysis

Sample Cell/Tissue Sample Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Separation LC Separation (Reverse Phase) Extraction->Separation Functional Functional Assays Extraction->Functional Detection MS/MS Detection (Targeted) Separation->Detection Quant Quantification Detection->Quant

Experimental workflow for S-HETE-PE analysis.
Lipid Extraction from Biological Samples

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Biological sample (cells or tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Homogenize the biological sample in a suitable buffer.

  • To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol or methanol) for subsequent analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the lipid of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z corresponding to [M-H]⁻ or [M+H]⁺ of S-HETE-PE.

    • Product Ion (Q3): Specific fragment ions of S-HETE-PE (e.g., fragment corresponding to the fatty acid chains or the headgroup).

  • Internal Standard: A deuterated or ¹³C-labeled version of the analyte or a structurally similar lipid should be used for accurate quantification.

Functional Assay: Ferroptosis Induction

This assay assesses the ability of this compound to induce ferroptotic cell death.

Materials:

  • Cell line susceptible to ferroptosis (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound

  • Ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control for ferroptosis induction (e.g., erastin (B1684096) or RSL3).

  • In a parallel set of wells, co-treat the cells with this compound and a ferroptosis inhibitor to confirm the mechanism of cell death.

  • Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • A significant decrease in cell viability in the presence of this compound, which is rescued by the ferroptosis inhibitor, indicates the induction of ferroptosis.

Conclusion

This compound is a biologically active oxidized phospholipid with emerging roles in inflammation and regulated cell death. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the functions and significance of this molecule in various biological systems. Further investigation into its specific signaling pathways and its role in disease pathogenesis is warranted and will be facilitated by the methodologies outlined herein.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of 1-stearoyl-2-15(S)-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE). This oxidized phospholipid is a biologically active molecule involved in critical signaling pathways, including the regulation of inflammatory responses and a form of programmed cell death known as ferroptosis. These application notes detail the synthesis of the precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), followed by its specific enzymatic oxidation using 15-lipoxygenase (15-LOX). Furthermore, we describe its known signaling pathways and provide protocols for relevant biological assays.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are increasingly recognized as important signaling molecules in a variety of physiological and pathological processes. This compound is a specific oxPL where the arachidonoyl chain at the sn-2 position of the glycerol (B35011) backbone has been oxidized by 15-lipoxygenase (15-LOX) to form 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This modification confers novel biological activities to the phospholipid, implicating it in inflammatory signaling and ferroptosis.[1][2] The stereospecific synthesis of this molecule is crucial for studying its precise biological functions and for its potential as a therapeutic target or biomarker.

The primary route for the biological synthesis of this compound is the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-LOX.[1][3] This chemoenzymatic approach, mimicking the natural biosynthetic pathway, offers a reliable method to produce the desired stereoisomer for research purposes.

Synthesis Protocol

The synthesis of this compound is a two-step process:

Step 1: Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

This precursor can be synthesized by the acylation of 1-stearoyl-sn-glycero-3-phosphoethanolamine (lyso-PE) with arachidonic acid. This reaction is catalyzed by a lysophospholipid acyltransferase (LPCAT), such as MBOAT5 or MBOAT7, which are known to incorporate arachidonoyl chains into lysophospholipids.[4][5]

Step 2: Enzymatic Oxidation of SAPE to this compound

The purified SAPE is then subjected to enzymatic oxidation using 15-lipoxygenase, followed by reduction of the hydroperoxy intermediate.

Experimental Protocols

Protocol 2.1: Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

This protocol is adapted from methods for lysophospholipid acylation.[6][7]

Materials:

  • 1-stearoyl-sn-glycero-3-phosphoethanolamine (18:0 Lyso-PE)

  • Arachidonoyl-CoA

  • Recombinant human lysophospholipid acyltransferase (e.g., MBOAT5 or LPCAT3)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

  • Quenching Solution: Chloroform:Methanol (2:1, v/v)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform/methanol/water gradient)

Procedure:

  • In a reaction vessel, dissolve 1-stearoyl-sn-glycero-3-phosphoethanolamine and arachidonoyl-CoA in the reaction buffer.

  • Initiate the reaction by adding the lysophospholipid acyltransferase.

  • Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Extract the lipids and purify the SAPE product by silica gel column chromatography using a suitable solvent gradient.

  • Confirm the identity and purity of the synthesized SAPE using mass spectrometry and NMR.

Protocol 2.2: Enzymatic Oxidation of SAPE

This protocol is based on established 15-lipoxygenase assays.[8][9]

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Soybean 15-lipoxygenase (Type I-B)

  • Reaction Buffer: 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or Triphenylphosphine (PPh₃)

  • HPLC system with a C18 reverse-phase column

  • Solvent system for HPLC (e.g., methanol/water/acetic acid gradient)

Procedure:

  • Disperse the SAPE substrate in the borate buffer. Sonication may be required to achieve a uniform suspension.

  • Add soybean 15-lipoxygenase to the substrate solution to initiate the oxidation.

  • Monitor the reaction by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product (1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE).

  • After the reaction reaches its maximum absorbance, terminate the enzymatic reaction.

  • Reduce the hydroperoxide intermediate to the stable hydroxyl group by adding a reducing agent (e.g., NaBH₄ or PPh₃) and incubating for 30 minutes at room temperature.

  • Purify the final product, this compound, using reverse-phase HPLC.

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

Signaling Pathways and Biological Activity

This compound and its hydroperoxy precursor are involved in distinct signaling pathways, primarily related to inflammation and ferroptosis.

Ferroptosis Induction

The hydroperoxy intermediate, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, is a key mediator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] This process is critically regulated by Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides. Inhibition of GPX4 leads to the accumulation of lipid hydroperoxides like 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, ultimately triggering cell death.

Ferroptosis_Pathway SAPE 1-Stearoyl-2-arachidonoyl-PE (SAPE) LOX 15-Lipoxygenase (15-LOX) SAPE->LOX Oxidation HpETE_PE 1-Stearoyl-2-15(S)-HpETE-PE LOX->HpETE_PE GPX4 Glutathione Peroxidase 4 (GPX4) HpETE_PE->GPX4 Reduction Ferroptosis Ferroptosis HpETE_PE->Ferroptosis HETE_PE 1-Stearoyl-2-15(S)-HETE-PE GPX4->HETE_PE GPX4->Inhibition

Ferroptosis induction by 1-stearoyl-2-15(S)-HpETE-PE.
Anti-inflammatory Signaling

The stable hydroxylated form, this compound, is thought to play a role in the resolution of inflammation. 15(S)-HETE, when esterified into phospholipids, can modulate the activity of inflammatory cells. For instance, it has been shown to inhibit neutrophil migration. This anti-inflammatory effect may be mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Anti_inflammatory_Signaling HETE_PE 1-Stearoyl-2-15(S)-HETE-PE PPARg PPARγ HETE_PE->PPARg Activation Gene_Expression Anti-inflammatory Gene Expression PPARg->Gene_Expression Gene_Expression->Inhibition Inflammation Inflammation

Anti-inflammatory signaling of 1-stearoyl-2-15(S)-HETE-PE.

Quantitative Data

ParameterValueReference
Synthesis
15-LOX Substrate1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)[1][3]
15-LOX Enzyme SourceSoybean Lipoxidase (Type I-B)[8]
Reaction Buffer0.2 M Borate Buffer, pH 9.0[8]
Monitoring Wavelength234 nm[8][9]
Biological Activity
IC₅₀ of 15S-HETE (as a proxy) for inhibition of PC3 proliferation30 µM[3]
Kd of 15-HETE for PPARγNot explicitly found for the PE-esterified form
EC₅₀ for Ferroptosis InductionConcentration-dependent, potent in the low µM range[10][11]

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Application Start Start: 1-Stearoyl-lyso-PE & Arachidonoyl-CoA Acylation Acylation (LPCAT) Start->Acylation SAPE 1-Stearoyl-2-arachidonoyl-PE (SAPE) Acylation->SAPE Purification1 Purification (Silica Gel Chromatography) SAPE->Purification1 Oxidation Enzymatic Oxidation (15-LOX) Purification1->Oxidation Reduction Reduction (NaBH4 or PPh3) Oxidation->Reduction Final_Product 1-Stearoyl-2-15(S)-HETE-PE Reduction->Final_Product Purification2 Purification (RP-HPLC) Final_Product->Purification2 Characterization Structural Characterization (MS, NMR) Purification2->Characterization Bioassays Biological Assays (Ferroptosis, PPARγ activation) Characterization->Bioassays

Overall workflow for synthesis and analysis.

Conclusion

The chemoenzymatic synthesis protocol outlined in this document provides a reliable method for obtaining this compound for research purposes. Understanding the synthesis and biological activity of this specific oxidized phospholipid is crucial for elucidating its role in health and disease, particularly in the context of inflammation and ferroptosis. The provided protocols and signaling pathway diagrams serve as a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development. Further quantitative studies are warranted to fully characterize the potency and efficacy of this molecule in various biological systems.

References

Application Notes and Protocols for the Detection of 15(S)-HETE-SAPE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LOX). It is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. 15(S)-HETE can be esterified into phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE), to form species like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) modified with 15(S)-HETE, hereafter referred to as 15(S)-HETE-SAPE. The incorporation of 15(S)-HETE into cellular phospholipids can modulate membrane properties and signaling pathways. The detection and quantification of 15(S)-HETE-SAPE in cell culture systems are crucial for understanding its biological functions and for the development of novel therapeutics targeting lipid signaling pathways.

These application notes provide detailed protocols for the extraction, detection, and quantification of 15(S)-HETE-SAPE from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of 15-HETE

The biological effects of 15-HETE are mediated through various signaling pathways. It can act as a ligand for G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing downstream signaling cascades involved in inflammation and cell growth.

15-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_HETE 15(S)-HETE GPCR GPCR 15_HETE->GPCR PPARg PPARγ 15_HETE->PPARg G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Gene_Expression Gene Expression (Inflammation, Proliferation) Ca_PKC->Gene_Expression PPARg->Gene_Expression

Caption: 15-HETE Signaling Pathways.

Experimental Workflow for Detection of 15(S)-HETE-SAPE

The overall workflow for the detection and quantification of 15(S)-HETE-SAPE in cell culture involves several key steps, from cell culture and stimulation to lipid extraction and analysis by LC-MS/MS.

Detection_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Stimulation (e.g., with IL-4 or Calcium Ionophore) B 2. Cell Harvesting & Washing A->B C 3. Lipid Extraction (e.g., Folch or Bligh-Dyer Method) B->C D 4. Sample Preparation (Drying, Reconstitution) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Acquisition & Processing E->F G 7. Quantification (using Internal Standard) F->G H 8. Data Reporting G->H

Caption: Workflow for 15(S)-HETE-SAPE Detection.

Experimental Protocols

Protocol 1: Cell Culture and Stimulation

This protocol describes the general procedure for culturing and stimulating cells to induce the production of 15(S)-HETE-SAPE. The choice of cell line and stimulus will depend on the specific research question. Macrophages, neutrophils, and certain cancer cell lines are known to produce 15-HETE.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes, primary human neutrophils)

  • Complete cell culture medium

  • Stimulating agent (e.g., Interleukin-4 (IL-4), calcium ionophore A23187, lipopolysaccharide (LPS))

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Culture cells to the desired confluency or density in appropriate culture vessels. For adherent cells, a confluency of 80-90% is recommended. For suspension cells, a density of 1-2 x 10^6 cells/mL is typical.

  • (Optional) For cell lines like THP-1 monocytes that require differentiation into macrophages, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours.

  • Remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh, serum-free medium containing the desired concentration of the stimulating agent. For example:

    • IL-4: 10-20 ng/mL for 24-48 hours to induce 15-LOX expression.

    • Calcium Ionophore A23187: 1-5 µM for 15-30 minutes for acute stimulation.

    • LPS: 100 ng/mL for 4-24 hours to induce an inflammatory response.

  • Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2.

  • Proceed immediately to cell harvesting and lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol details the extraction of total lipids from cultured cells using a modified Bligh-Dyer method, which is effective for recovering a broad range of lipids, including phospholipids.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Ultrapure water

  • Internal standard (e.g., 15(S)-HETE-d8-SAPE or a commercially available deuterated phospholipid standard)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.

    • Suspension cells: Transfer the cell suspension to a glass centrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 0.8 mL of ultrapure water.

  • Spike the sample with the internal standard to a known final concentration.

  • Add 2 mL of methanol and 1 mL of chloroform to the cell suspension. The final ratio of chloroform:methanol:water should be 1:2:0.8 (v/v/v).

  • Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 30 minutes with occasional vortexing.

  • Add an additional 1 mL of chloroform and 1 mL of ultrapure water to induce phase separation. The final ratio will be 2:2:1.8 (v/v/v).

  • Vortex for 2 minutes and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for 15(S)-HETE-SAPE

This protocol provides a general framework for the detection and quantification of 15(S)-HETE-SAPE using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried lipid extract

  • Reconstitution solvent (e.g., methanol or acetonitrile/isopropanol mixture)

  • LC-MS/MS system (e.g., equipped with an electrospray ionization (ESI) source)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Inject a defined volume of the reconstituted sample (e.g., 5-10 µL) onto the C18 column.

    • Use a binary solvent system for gradient elution. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Develop a gradient to effectively separate 15(S)-HETE-SAPE from other lipid species. A typical gradient might run from 60% B to 100% B over 15-20 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion ESI mode.

    • Set up an MRM transition specific for 15(S)-HETE-SAPE. The precursor ion will be the [M-H]⁻ of the specific 15(S)-HETE-SAPE molecule. The product ion will be a characteristic fragment of 15(S)-HETE. For example, a common fragment for HETEs is derived from the cleavage of the carbon chain.

    • Example MRM Transitions:

      • Precursor Ion (Q1): The m/z of the deprotonated 1-stearoyl-2-(15-HETE)-sn-glycero-3-phosphoethanolamine.

      • Product Ion (Q3): A characteristic fragment ion of 15-HETE (e.g., m/z 115 or 219, depending on the fragmentation pattern).

    • Optimize the collision energy for the specific MRM transition to maximize signal intensity.

    • Simultaneously monitor the MRM transition for the deuterated internal standard.

  • Quantification:

    • Generate a standard curve using a synthetic 15(S)-HETE-SAPE standard of known concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of 15(S)-HETE-SAPE in the sample by interpolating the peak area ratio against the standard curve.

    • Normalize the final concentration to the amount of starting material (e.g., per million cells or per mg of protein).

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison between different experimental conditions.

Cell TypeTreatment15(S)-HETE-SAPE Concentration (ng/10^6 cells)Standard Deviation
THP-1 MacrophagesControl (Vehicle)0.5± 0.1
THP-1 MacrophagesIL-4 (20 ng/mL, 24h)2.8± 0.4
THP-1 MacrophagesLPS (100 ng/mL, 6h)1.2± 0.2
Human NeutrophilsControl (Vehicle)Below Limit of DetectionN/A
Human NeutrophilsA23187 (5 µM, 15 min)4.5± 0.7

Note: The values presented in this table are representative and will vary depending on the cell type, experimental conditions, and the specific 15(S)-HETE-SAPE species being measured. Accurate quantification requires the use of a certified reference standard.

Conclusion

The protocols outlined in these application notes provide a robust framework for the reliable detection and quantification of 15(S)-HETE-SAPE in cell culture systems. The use of LC-MS/MS ensures high sensitivity and specificity, enabling researchers to investigate the role of this important lipid mediator in various biological processes. Careful optimization of cell culture conditions, lipid extraction, and mass spectrometry parameters is essential for obtaining accurate and reproducible results. This will ultimately contribute to a better understanding of the complex signaling networks governed by oxidized phospholipids and may lead to the identification of new therapeutic targets for a range of diseases.

Application Note: Quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-15-HETE-PE) is an oxidized phospholipid (oxPL) of significant interest in various physiological and pathological processes. It is formed through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO).[1] Esterified hydroxyeicosatetraenoic acids (HETEs), such as 15(S)-HETE, incorporated into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), are emerging as critical lipid mediators in inflammation and cell signaling.[2] This application note provides a detailed protocol for the sensitive and specific quantification of S-15-HETE-PE in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Biological Relevance

15(S)-HETE, the oxidized fatty acid component of S-15-HETE-PE, is a product of arachidonic acid metabolism catalyzed by 15-lipoxygenase.[3][4] Once incorporated into phospholipids, these oxidized lipids can modulate various signaling pathways. For instance, 15-HETE has been shown to be involved in the phosphoinositide signaling pathway, leading to the generation of altered second messengers.[5] Furthermore, metabolites of 15-HETE, such as 15-oxo-ETE, can act as electrophilic signaling mediators that modulate inflammatory responses through pathways involving NF-κB and Nrf2.[6] The esterified form, 15-HETE-PE, has been shown to activate PPARγ in macrophages, suggesting a role in lipid metabolism and inflammation.[3]

Signaling_Pathway cluster_formation Formation of S-15-HETE-PE cluster_signaling Downstream Signaling Arachidonic_Acid Arachidonic Acid 15_LO 15-Lipoxygenase Arachidonic_Acid->15_LO 15S_HETE 15(S)-HETE 15_LO->15S_HETE iNOS_Pathway iNOS Pathway 15S_HETE->iNOS_Pathway Activates SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) S_15_HETE_PE 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE SAPE->S_15_HETE_PE Oxidation by 15-LO Phosphoinositide_Pathway Phosphoinositide Signaling Pathway S_15_HETE_PE->Phosphoinositide_Pathway Incorporation PPARg PPARγ Activation (in Macrophages) S_15_HETE_PE->PPARg Activates Altered_Messengers Altered Second Messengers Phosphoinositide_Pathway->Altered_Messengers Leads to Inflammatory_Modulation Modulation of Inflammation PPARg->Inflammatory_Modulation Results in Anti_Apoptotic Anti-apoptotic Effects iNOS_Pathway->Anti_Apoptotic Results in

Caption: Formation and signaling pathways of this compound.

Experimental Protocol: Quantification of S-15-HETE-PE by LC-MS/MS

This protocol outlines the necessary steps for the extraction and quantification of S-15-HETE-PE from biological matrices such as plasma or cell culture.

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform (B151607), acetonitrile, isopropanol, and water.

  • Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated oxidized phospholipid. 15(S)-HETE-d8 can be used for the quantification of the free acid and may serve as a reference.[7]

  • Other Reagents: Formic acid, ammonium (B1175870) formate, butylated hydroxytoluene (BHT), and nitrogen gas.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Add IS & BHT Drying Dry Down (under Nitrogen) Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

Caption: Workflow for the quantification of S-15-HETE-PE.

Sample Preparation (Lipid Extraction)

For the extraction of oxidized phospholipids from plasma, a modified Bligh-Dyer method is recommended to ensure efficient recovery.[8] To prevent artefactual oxidation during sample preparation, it is crucial to add an antioxidant like BHT to the extraction solvents.[9]

  • To 100 µL of plasma, add the internal standard.

  • Add 1 mL of a cold mixture of methanol:chloroform (2:1, v/v) containing 0.01% BHT.

  • Vortex thoroughly for 1 minute.

  • Add 250 µL of chloroform and vortex again.

  • Add 250 µL of water to induce phase separation and vortex.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

Liquid Chromatography

Reverse-phase liquid chromatography is commonly used for the separation of oxidized phospholipids, as it separates lipids based on their hydrophobicity, effectively distinguishing them from their non-oxidized precursors.[10]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[10][11] Negative ion mode is often preferred for the analysis of phospholipids containing fatty acids.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for S-15-HETE-PE

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
S-15-HETE-PE810.6283.3 (Stearoyl)100-35
810.6319.2 (15-HETE)100-25
Internal Standard (d8-15-HETE-PE)818.6283.3 (Stearoyl)100-35
818.6327.2 (d8-15-HETE)100-25

Note: The exact m/z values and collision energies should be optimized by direct infusion of an analytical standard.

Quantitative Data

Table 2: Example Linearity and Sensitivity Data for a Related Oxidized Lipid

ParameterValue
Linearity Range0.1 - 100 ng/mL
> 0.99
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL

This data is illustrative and should be determined experimentally for S-15-HETE-PE.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Accurate measurement of this and other oxidized phospholipids is crucial for understanding their roles in health and disease, and for the development of novel therapeutic strategies targeting inflammatory and metabolic disorders. The provided protocol offers a solid foundation for researchers to develop and validate their own quantitative assays for this important class of lipid mediators.

References

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE experimental protocol for cell treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is an oxidized phosphatidylethanolamine (B1630911) (PE) that plays a significant role in regulated cell death, particularly ferroptosis. This lipid mediator is formed through the oxidation of arachidonic acid-containing PEs by the enzyme 15-lipoxygenase (15-LOX).[1][2] As a specific oxidized phospholipid, it acts as a crucial signaling molecule in biological processes such as inflammation, immune response, and cancer cell death.[3] Understanding its effects on cells is vital for research in oncology, immunology, and the study of oxidative stress-related diseases.

Recent studies have highlighted the importance of such oxidized phospholipids (B1166683) in the context of cancer immunotherapy. For instance, immunotherapy-activated CD8+ T cells can promote ferroptosis in tumor cells, a process in which oxidized lipids like this compound are key players.[4][5] These application notes provide a detailed protocol for the treatment of cells with this compound and summarize the expected quantitative outcomes based on studies of its closely related precursors.

Data Presentation

The direct quantitative data for this compound is limited in publicly available literature. However, data from its hydroperoxy precursor, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, offers a strong indication of its pro-ferroptotic activity.

CompoundCell TypeConcentration RangeEffectReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEMouse Embryonic Fibroblasts (MEFs)0.6 - 0.9 µMIncreased ferroptotic cell death[2][6]
15(S)-HETE (free acid)Rat Liver Epithelial Cells (T-RLEC)1 nM - 10 nMMitogenic[7]
15(S)-HETE (free acid)Rat Liver Epithelial Cells (T-RLEC)>10 nMInhibition of DNA synthesis (approx. 30%)[7]

Signaling Pathway

This compound is a key component in the execution of ferroptosis. The proposed signaling pathway involves its generation and accumulation, leading to overwhelming lipid peroxidation and eventual cell death.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE) LOX15 15-Lipoxygenase (15-LOX) SAPE->LOX15 Oxidation HETE_PE 1-Stearoyl-2-15(S)-HETE-PE Lipid_Peroxides Lipid Peroxides HETE_PE->Lipid_Peroxides Accumulation Membrane_Damage Membrane Damage & Rupture Lipid_Peroxides->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis LOX15->HETE_PE GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->Lipid_Peroxides Reduces (Detoxification) GSH Glutathione (GSH) GPX4->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep_Stock Prepare 1mM Stock Solution (in Ethanol/DMSO) Prep_Working Prepare Working Solutions (Dilute stock in media) Prep_Stock->Prep_Working Seed_Cells Seed Cells in Multi-well Plates (70-80% confluency) Treat_Cells Treat Cells (Incubate 6-48h) Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Assay1 Cell Viability Assay (e.g., MTT) Treat_Cells->Assay1 Assay2 Lipid Peroxidation Assay (e.g., C11-BODIPY) Treat_Cells->Assay2 Assay3 Protein/Gene Expression (Western Blot/qRT-PCR) Treat_Cells->Assay3 Controls Include Vehicle Control Controls->Treat_Cells

References

Application Notes and Protocols for In Vitro Assays Using 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-PE) is an oxidized phospholipid containing the 15-lipoxygenase (15-LOX) product of arachidonic acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position. This molecule and its hydroperoxy precursor, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (15(S)-HpETE-PE), are critical signaling lipids involved in distinct cellular pathways, including the MAPK/ERK signaling cascade and the regulated cell death process of ferroptosis.[1][2] These application notes provide detailed protocols for in vitro assays to investigate the biological functions of 15(S)-HETE-PE and its precursor.

Key Signaling Pathways Involving 15-HETE-PE

1. MAPK/ERK Signaling Pathway Activation

15(S)-HETE-PE can activate the MAPK/ERK signaling pathway. It competitively inhibits the binding of Raf-1 to phosphatidylethanolamine-binding protein 1 (PEBP1).[1][3] This releases Raf-1, allowing it to activate the downstream MEK/ERK cascade, which is crucial for regulating gene expression involved in inflammatory responses, such as in asthma.[1][4]

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PEBP1_Raf1 PEBP1-Raf-1 Complex Raf1 Raf-1 PEBP1_Raf1->Raf1 Releases HETE_PE 15(S)-HETE-PE HETE_PE->PEBP1_Raf1 Competitively Binds PEBP1 MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation Gene_Expression Gene Expression (e.g., MUC5AC, iNOS) pERK->Gene_Expression Regulates Ferroptosis_Pathway AA Arachidonic Acid (AA) ACSL4 ACSL4 AA->ACSL4 PE Phosphatidylethanolamine (PE) PE->ACSL4 AA_PE Arachidonoyl-PE (AA-PE) ACSL4->AA_PE Esterification LOX_PEBP1 15-LOX/PEBP1 Complex AA_PE->LOX_PEBP1 Substrate HpETE_PE 15(S)-HpETE-PE LOX_PEBP1->HpETE_PE Oxidation Lipid_Peroxidation Lipid Peroxidation HpETE_PE->Lipid_Peroxidation GPX4 GPX4 HpETE_PE->GPX4 Reduction Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis HETE_PE 15(S)-HETE-PE (Reduced, non-ferroptotic) GPX4->HETE_PE Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., Epithelial cells, MEFs) Treatment Treat cells with 15(S)-HETE-PE or 15(S)-HpETE-PE (and/or other agents like IL-13, RSL3) Start->Treatment Incubation Incubate for a defined period (e.g., 2h to 48h) Treatment->Incubation Western_Blot Western Blot (pERK, GPX4, ACSL4) Incubation->Western_Blot IP Immunoprecipitation (PEBP1-Raf-1 interaction) Incubation->IP Lipid_Perox Lipid Peroxidation Assay (BODIPY C11) Incubation->Lipid_Perox Viability Cell Viability Assay (CCK-8, MTT) Incubation->Viability Analysis Data Analysis and Interpretation Western_Blot->Analysis IP->Analysis Lipid_Perox->Analysis Viability->Analysis

References

Application Notes and Protocols: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is an oxidized phospholipid (OxPL) containing stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position.[1][2][3] As a member of the growing class of bioactive OxPLs, this molecule is implicated in a variety of cellular signaling pathways and pathological processes.[4][5][6] Notably, it is formed in human peripheral monocytes upon activation and is a key player in ferroptosis, a form of programmed cell death.[1][2][3] These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound, targeting researchers in cell biology, immunology, and drug development.

Chemical Properties and Storage

Proper handling and storage are critical to maintain the stability and bioactivity of this compound.

PropertyValue
Storage Temperature -80°C[7][8]
Stability ≥ 2 years at -80°C[1][8]
Shipping Condition Dry ice[1][7][8]
Formulation Often supplied as a solution in ethanol[8]
Solubility Soluble in ethanol (B145695) (e.g., 30 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, dilute the ethanol solution with the buffer of choice (e.g., solubility of approximately 0.3 mg/ml in a 1:2 solution of ethanol:PBS, pH 7.2).[3][8][9][10]
Molecular Formula C43H78NO9P[3]
Formula Weight 784.1 g/mol [3]
λmax 237 nm[8][10]

Handling and Preparation of Stock Solutions

3.1. General Handling

  • This product is for research use only and not for human or veterinary use.[1][7]

  • Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • It is recommended to review the Safety Data Sheet (SDS) before use.[10]

3.2. Preparation of Stock Solutions

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure the entire sample is at the bottom.

  • The compound is typically provided in an ethanol solution. If a different solvent is required, the original solvent can be removed by evaporation under a gentle stream of nitrogen.

  • Prepare a high-concentration stock solution in an appropriate solvent, such as ethanol.

  • For aqueous-based experiments , further dilute the ethanolic stock solution into the aqueous buffer of choice just before use. Sonication is recommended to aid in dissolution.[9] Be aware of the lower solubility in aqueous solutions.

Experimental Protocols

4.1. General Cell-Based Assay Protocol

This protocol provides a general workflow for treating cells in culture with this compound.

Workflow for Cell-Based Assays

G prep Prepare Stock Solution (e.g., in Ethanol) treatment_prep Prepare Working Solution in Cell Culture Medium prep->treatment_prep cell_culture Culture Cells to Desired Confluency treatment Treat Cells with This compound cell_culture->treatment treatment_prep->treatment control Vehicle Control (e.g., Ethanol in Medium) treatment_prep->control incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Viability, Western Blot, etc.) incubation->analysis control->incubation

Caption: Workflow for cellular treatment with this compound.

Methodology:

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere and grow, typically for 24 hours.

  • Preparation of Treatment Medium:

    • Thaw the this compound stock solution.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., ethanol) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared treatment medium to the cells.

    • Include a vehicle control (medium with the same concentration of ethanol used for the highest treatment concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After incubation, proceed with the planned analysis, such as:

    • Cell viability assays (e.g., MTT, CellTiter-Glo).

    • Western blotting for protein expression analysis.

    • Flow cytometry for apoptosis or cell cycle analysis.

    • Lipid peroxidation assays.

Signaling Pathways

This compound is an oxidized phospholipid, and its 15(S)-HETE component is known to be involved in various signaling cascades. One notable pathway is the induction of angiogenesis through the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT-5B) pathway.[11]

15(S)-HETE-Induced Angiogenesis Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 15(S)-HETE Receptor Cell Surface Receptor (Putative) HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activation STAT5B STAT-5B Jak2->STAT5B Phosphorylation STAT5B_P p-STAT-5B (Phosphorylated) STAT5B->STAT5B_P Nucleus Nucleus STAT5B_P->Nucleus Translocation IL8_Gene IL-8 Gene Transcription STAT5B_P->IL8_Gene IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA IL8_Protein IL-8 Protein (Secretion) IL8_mRNA->IL8_Protein Translation Angiogenesis Angiogenesis IL8_Protein->Angiogenesis Induction

Caption: 15(S)-HETE signaling cascade leading to angiogenesis.

This pathway highlights the role of 15(S)-HETE in activating the Jak2-STAT-5B signaling axis, which in turn leads to the expression of interleukin-8 (IL-8), a key mediator of angiogenesis.[11] The activation of this pathway has implications for both physiological and pathological angiogenesis.

Applications in Drug Development

Oxidized phospholipids (B1166683), including this compound, are increasingly recognized as important molecules in various diseases.[4][5][6] They can serve as biomarkers, drug targets, and even drug leads.[4][5] For instance, the involvement of this lipid in ferroptosis suggests its potential as a target in cancer therapy, where inducing tumor cell death is a primary goal. Conversely, inhibiting its formation or action could be beneficial in diseases characterized by excessive ferroptosis, such as ischemia-reperfusion injury.

Logical Flow for Investigating this compound in a Disease Model

G hypothesis Hypothesis: This compound is involved in Disease X invitro In Vitro Studies (Cell lines relevant to Disease X) hypothesis->invitro invivo In Vivo Studies (Animal model of Disease X) hypothesis->invivo quantification Quantify endogenous levels of the lipid in disease vs. control invitro->quantification functional_assays Functional Assays: - Cell viability - Signaling pathway activation - Gene expression invitro->functional_assays treatment_studies Administer exogenous lipid or inhibitors of its synthesis invivo->treatment_studies conclusion Conclusion: Role of the lipid in Disease X and therapeutic potential quantification->conclusion functional_assays->conclusion outcome Assess disease phenotype and molecular markers treatment_studies->outcome outcome->conclusion

Caption: A logical workflow for the investigation of this compound.

By following these guidelines and protocols, researchers can effectively utilize this compound in their studies to further elucidate its biological functions and therapeutic potential.

References

Application Notes and Protocols for 15(S)-HETE-SAPE Deuterated Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX). It plays a significant role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2][3] A significant portion of cellular 15(S)-HETE is found esterified into the sn-2 position of phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE), forming species like 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-SAPE). These esterified forms may serve as a cellular reservoir of 15(S)-HETE or possess their own distinct biological activities.

Accurate quantification of these lipid species in complex biological matrices is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity and selectivity.[4][5] The use of stable isotope-labeled internal standards, such as this compound-d11 (15(S)-HETE-SAPE-d11), is essential for precise and accurate quantification.[1][6] These standards co-elute with the endogenous analyte and exhibit similar ionization behavior, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[7]

This document provides detailed application notes and protocols for the use of 15(S)-HETE-SAPE-d11 as an internal standard for the quantification of 15(S)-HETE-SAPE and related oxidized phospholipids by LC-MS/MS.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biological context of 15(S)-HETE and the general workflow for its analysis using a deuterated internal standard.

15S_HETE_Signaling_Pathway Membrane Membrane Phospholipids cPLA2 cPLA₂ Membrane->cPLA2 Stimuli AA Arachidonic Acid (AA) LOX 15-Lipoxygenase (15-LOX) AA->LOX cPLA2->AA HETE15S 15(S)-HETE LOX->HETE15S HETE_SAPE 15(S)-HETE-SAPE (Esterified in PE) HETE15S->HETE_SAPE Acylation BioEffects Biological Effects (e.g., Angiogenesis, Inflammation) HETE15S->BioEffects PGDH 15-PGDH HETE15S->PGDH HETE_SAPE->BioEffects OxoETE 15-oxo-ETE PGDH->OxoETE Internal_Standard_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with 15(S)-HETE-SAPE-d11 Sample->Spike Extraction Lipid Extraction (e.g., LLE or SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Result Concentration of 15(S)-HETE-SAPE Quant->Result Quantification_Logic Analyte Endogenous Analyte (15(S)-HETE-SAPE) Process Sample Prep & LC-MS/MS Analyte->Process IS Deuterated Internal Standard (15(S)-HETE-SAPE-d11) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Accurate Concentration CalCurve->Concentration

References

Application Notes and Protocols for the Extraction and Analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is an oxidized phosphatidylethanolamine (B1630911) (PE) containing the fatty acid stearic acid at the sn-1 position and the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. As a constituent of cell membranes, this molecule can be released or formed during cellular activation and oxidative stress, playing a role in various physiological and pathological processes. Accurate and efficient extraction and analysis of this lipid species are crucial for understanding its biological functions and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the extraction of this compound from biological samples, offering a comparative overview of commonly used methods and a guide to its subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 15(S)-HETE

15(S)-HETE, the precursor of the lipid moiety in this compound, is a potent signaling molecule involved in angiogenesis and inflammation. Understanding its signaling cascade is vital for contextualizing the role of its containing phospholipids (B1166683).

15S_HETE_Signaling 15(S)-HETE 15(S)-HETE Receptor Receptor 15(S)-HETE->Receptor PI3K PI3K Receptor->PI3K Jak2 Jak2 Receptor->Jak2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF VEGF mTOR->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis STAT5B STAT5B Jak2->STAT5B IL-8 IL-8 STAT5B->IL-8 IL-8->Angiogenesis Inflammation Inflammation IL-8->Inflammation

15(S)-HETE Signaling Pathways.

Lipid Extraction Methods: A Comparative Overview

The choice of lipid extraction method is critical for the accurate quantification of this compound. The efficiency of extraction can be influenced by the biological matrix and the physicochemical properties of the analyte. The three most common methods are the Folch, Bligh-Dyer, and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Lipid Extraction Method Efficiencies

The following table summarizes the relative efficiencies of the Folch, Bligh-Dyer, and Solid-Phase Extraction methods for the recovery of various lipid classes, including phospholipids. While direct comparative data for this compound is limited, the data for phosphatidylethanolamines (PE) provides a strong indication of the expected performance.

Lipid ClassFolch MethodBligh-Dyer MethodSolid-Phase Extraction (SPE)Key Considerations
Phosphatidylethanolamine (PE) HighHighHigh (with appropriate sorbent)Acidified Bligh & Dyer can enhance recovery of some phospholipids.[1]
Phosphatidylcholine (PC) HighHighHigh (with appropriate sorbent)Folch and Bligh-Dyer show comparable high recovery for major phospholipid classes.[2][3]
Lysophospholipids (LPC, LPE) Moderate-HighHighHigh (with appropriate sorbent)SPE can be highly selective for lysophospholipids depending on the chosen phase.
Oxidized Phospholipids GoodGoodGood-HighSPE can be optimized to enrich for oxidized species, potentially offering higher purity extracts.[1]
Overall Lipid Recovery Very HighHighDependent on sorbentFor samples with >2% lipid content, the Folch method generally yields higher total lipid recovery than the Bligh-Dyer method.[4][5][6]

Note: Efficiency is indicated as High, Moderate, or Low based on published literature. The actual recovery can vary depending on the specific protocol, sample matrix, and operator technique.

Experimental Workflow

The general workflow for the extraction and analysis of this compound is outlined below.

Lipid_Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Folch Folch Method Homogenization->Folch Option 1 Bligh_Dyer Bligh-Dyer Method Homogenization->Bligh_Dyer Option 2 SPE Solid-Phase Extraction Homogenization->SPE Option 3 Evaporation Solvent Evaporation Folch->Evaporation Bligh_Dyer->Evaporation SPE->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Experimental workflow for lipid extraction and analysis.

Experimental Protocols

Protocol 1: Modified Folch Method

This method is robust and provides high recovery for a broad range of lipids.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: For a 100 mg tissue sample or 1 mL of plasma, add to a glass centrifuge tube.

  • Solvent Addition: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. For tissue, homogenize thoroughly. For liquid samples, vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Re-extraction (Optional but Recommended): Add 2 mL of chloroform to the remaining upper aqueous phase and protein pellet. Vortex and centrifuge as before. Collect the lower phase and combine it with the first extract.

  • Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Bligh-Dyer Method

This method uses a lower solvent-to-sample ratio and is suitable for samples with high water content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of aqueous sample (e.g., cell suspension, plasma), add to a glass centrifuge tube.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute to create a single-phase solution.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of ultrapure water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes at room temperature to achieve clear phase separation.

  • Lipid Collection: Aspirate the upper aqueous layer. Carefully transfer the lower organic phase (chloroform layer) to a new glass tube, avoiding the protein interface.

  • Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen.

  • Storage: Store the lipid residue at -80°C.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers high selectivity and can be automated for high-throughput applications. This protocol is a general guideline and should be optimized based on the specific SPE cartridge used. A reversed-phase C18 or a mixed-mode sorbent can be effective for phospholipids.

Materials:

  • SPE cartridges (e.g., C18, or a specialized phospholipid removal phase)

  • SPE manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Ultrapure water

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Sample Pre-treatment: Lyse cells or precipitate proteins from plasma using a suitable method (e.g., addition of 3 volumes of cold acetonitrile). Centrifuge to pellet the precipitate.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of ultrapure water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture to remove polar interferences. For a C18 cartridge, this could be 2-3 column volumes of water or a low percentage of methanol in water.

  • Elution: Elute the lipids with a stronger organic solvent. For phospholipids on a C18 cartridge, this could be a stepwise elution with increasing concentrations of methanol or isopropanol in acetonitrile. For example, elute with 2 column volumes of acetonitrile:isopropanol (1:1, v/v).

  • Solvent Evaporation: Collect the eluate and evaporate to dryness under nitrogen.

  • Storage: Store the purified lipid extract at -80°C.

LC-MS/MS Analysis

Sample Preparation for Analysis: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase, for example, methanol:acetonitrile (1:1, v/v).

LC Conditions (Example for a C18 column):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the phospholipids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for a triple quadrupole mass spectrometer):

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for phospholipids.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions: Characteristic fragment ions for PE (e.g., neutral loss of the headgroup) and for the fatty acid constituents (stearic acid and 15(S)-HETE).

  • Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.

Conclusion

The selection of an appropriate lipid extraction method is a critical step in the analysis of this compound. The Folch and Bligh-Dyer methods are well-established and provide good recoveries, with the Folch method being particularly advantageous for samples with higher lipid content.[4][5][6] Solid-phase extraction offers a more selective and potentially automatable alternative, which can be beneficial for high-throughput screening and for reducing matrix effects in subsequent LC-MS/MS analysis. The detailed protocols and analytical conditions provided herein serve as a comprehensive guide for researchers to accurately and reliably quantify this important oxidized phospholipid, thereby facilitating further investigation into its biological significance and therapeutic potential.

References

Derivatization of 15(S)-HETE-SAPE for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 15(S)-HETE-SAPE für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

15(S)-Hydroxyeicosatetraensäure (15(S)-HETE) ist ein wichtiger Lipidmediator, der aus dem Lipoxygenase (LOX)-Weg des Arachidonsäurestoffwechsels stammt. Es spielt eine entscheidende Rolle bei verschiedenen physiologischen und pathologischen Prozessen, einschließlich Entzündungen, Zellproliferation und Angiogenese. Die Analyse von 15(S)-HETE in biologischen Proben ist für das Verständnis seiner Funktion und für die Entwicklung neuer therapeutischer Wirkstoffe unerlässlich. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Quantifizierung von 15(S)-HETE. Aufgrund seiner geringen Flüchtigkeit und polaren Natur ist jedoch eine Derivatisierung ein notwendiger Schritt, um sein chromatographisches Verhalten und seine Nachweisempfindlichkeit zu verbessern.[1]

Diese Anwendungshinweise enthalten ein detailliertes Protokoll für die Derivatisierung von 15(S)-HETE-Standard und -Proben, wobei der Schwerpunkt auf der Umwandlung in seinen Pentafluorbenzyl (PFB)-Ester und der anschließenden Silylierung zur Bildung des Trimethylsilyl (B98337) (TMS)-Ethers liegt.[2][3] Dieser zweistufige Derivatisierungsprozess erhöht die Flüchtigkeit und thermische Stabilität des Analyten und macht ihn für die GC-MS-Analyse geeignet.[1][4]

Signalweg von 15(S)-HETE

Arachidonsäure wird durch 15-Lipoxygenase (15-LOX) zu 15(S)-HETE metabolisiert.[5] 15(S)-HETE kann dann verschiedene Signalwege modulieren. Es kann den Januskinase 2 (Jak2)-Signaltransducer und Aktivator der Transkription 5B (STAT5B)-Weg aktivieren, was zur Expression von Interleukin-8 (IL-8) und zur Förderung der Angiogenese führt.[6] Darüber hinaus kann 15(S)-HETE als Ligand für den Peroxisom-Proliferator-aktivierten Rezeptor gamma (PPARγ) fungieren und so die Genexpression beeinflussen, was oft zu entzündungshemmenden Wirkungen führt.[7]

15S_HETE_Signaling_Pathway cluster_membrane Zellmembran cluster_cytosol Zytosol AA Arachidonsäure LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 Metabolismus HETE15S 15(S)-HETE LOX15->HETE15S Jak2_STAT5B Jak2-STAT5B Signalweg HETE15S->Jak2_STAT5B Aktivierung PPARg PPARγ HETE15S->PPARg Bindung & Aktivierung IL8 IL-8 Expression (Angiogenese) Jak2_STAT5B->IL8 AntiInflammatory Anti-inflammatorische Genexpression PPARg->AntiInflammatory

Bildunterschrift: Vereinfachter Signalweg von 15(S)-HETE.

Experimenteller Arbeitsablauf

Der Arbeitsablauf für die Derivatisierung von 15(S)-HETE beginnt mit der Extraktion des Analyten aus der biologischen Matrix. Anschließend wird die Carboxylgruppe durch Veresterung mit Pentafluorbenzylbromid (PFBBr) modifiziert. Im zweiten Schritt wird die Hydroxylgruppe durch Silylierung mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in einen Trimethylsilylether umgewandelt. Das resultierende Derivat wird dann mittels GC-MS analysiert.

Derivatization_Workflow start Biologische Probe (enthält 15(S)-HETE) extraction Festphasenextraktion (SPE) oder Flüssig-Flüssig-Extraktion (LLE) start->extraction esterification Schritt 1: PFB-Veresterung (PFBBr/DIPEA in Acetonitril) extraction->esterification drying1 Trocknen unter Stickstoffstrom esterification->drying1 silylation Schritt 2: TMS-Silylierung (BSTFA + 1% TMCS) drying1->silylation reconstitution Rekonstitution in Isooctan silylation->reconstitution gcms GC-MS-Analyse reconstitution->gcms

Bildunterschrift: Arbeitsablauf für die Derivatisierung von 15(S)-HETE.

Materialien und Reagenzien

  • 15(S)-HETE-Standard

  • Interner Standard (z. B. 15(S)-HETE-d8)

  • Pentafluorbenzylbromid (PFBBr)

  • N,N-Diisopropylethylamin (DIPEA)

  • Acetonitril (ACN), HPLC-Qualität

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Isooctan, HPLC-Qualität

  • Hochreiner Stickstoff

  • Konische Reaktionsgefäße (2 ml)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • GC-MS-System mit geeigneter Kapillarsäule (z. B. 5% Phenyl-methylpolysiloxan, 30 m x 0,25 mm, 0,25 µm)

Experimentelles Protokoll

1. Probenvorbereitung und Extraktion:

  • Führen Sie für biologische Proben eine geeignete Extraktionsmethode wie Flüssig-Flüssig-Extraktion (LLE) oder Festphasenextraktion (SPE) durch, um die 15(S)-HETE enthaltende Lipidfraktion zu isolieren.

  • Spiken Sie die Probe vor der Extraktion mit einer angemessenen Menge internen Standards (z. B. 15(S)-HETE-d8), um Probenverluste während der Vorbereitung und Analyse zu berücksichtigen.

  • Verdampfen Sie das organische Lösungsmittel aus der extrahierten Probe unter einem leichten Stickstoffstrom zur Trockne.

2. Veresterung (PFB-Esterbildung):

  • Geben Sie zum getrockneten Rückstand 50 µl einer frisch zubereiteten Lösung aus 1% PFBBr und 1% DIPEA in Acetonitril.

  • Vortexen Sie das Gefäß, um eine gründliche Durchmischung zu gewährleisten.

  • Inkubieren Sie die Reaktionsmischung 30 Minuten lang bei 60 °C.

  • Verdampfen Sie nach der Inkubation das Lösungsmittel unter einem leichten Stickstoffstrom zur Trockne.

3. Silylierung (TMS-Etherbildung):

  • Geben Sie zum getrockneten PFB-Ester 50 µl BSTFA mit 1% TMCS.

  • Vortexen Sie das Gefäß, um den Rückstand aufzulösen.

  • Inkubieren Sie die Reaktionsmischung 45 Minuten lang bei 60 °C.

  • Verdampfen Sie nach der Inkubation das Reagenz unter einem leichten Stickstoffstrom zur Trockne.

4. Rekonstitution und GC-MS-Analyse:

  • Rekonstituieren Sie die derivatisierte Probe in 50-100 µl Isooctan.

  • Kurz vortexen und die Lösung in ein GC-Fläschchen mit Mikro-Insert überführen.

  • Injizieren Sie 1-2 µl der Probe in das GC-MS-System.

Datenpräsentation

Die Derivatisierung von Hydroxyfettsäuren zu ihren PFB-Ester-, TMS-Ether-Derivaten ermöglicht eine hochempfindliche Quantifizierung mittels GC-MS, insbesondere im negativen chemischen Ionisationsmodus (NICI).

Tabelle 1: Zusammenfassung der quantitativen Daten für die derivatisierte 15(S)-HETE-Analyse

ParameterWert/BereichAnmerkungen
Derivatisierungsausbeute
PFB-Veresterung> 95%Typischerweise hohe Ausbeute unter optimierten Bedingungen.
TMS-Ether-Bildung> 98%Im Allgemeinen eine sehr effiziente Reaktion.
GC-MS-Nachweis
Nachweisgrenze (LOD)1-10 pg on-columnAbhängig vom spezifischen Instrument und den Matrixeffekten.[8]
Bestimmungsgrenze (LOQ)5-25 pg on-columnKann im Femtomol-Bereich liegen.[9]
Linearität (R²)> 0.99Typischerweise über einen Konzentrationsbereich von 10-1000 pg/µl beobachtet.
Massenspektrometrie (NICI)
Charakteristische Ionen (m/z)[M-181]⁻Das intensivste Ion ist typischerweise das Carboxylat-Anion [M-PFB]⁻, das durch den Verlust der PFB-Gruppe (181 Da) entsteht.[3]

Fazit

Das beschriebene zweistufige Derivatisierungsprotokoll für 15(S)-HETE, das die Pentafluorbenzyl-Veresterung gefolgt von der Trimethylsilyl-Ether-Bildung umfasst, ist eine robuste und zuverlässige Methode zur Vorbereitung von Proben für die GC-MS-Analyse.[2] Dieses Verfahren verbessert die Flüchtigkeit und thermische Stabilität des Analyten erheblich, was zu einer verbesserten chromatographischen Auflösung und hoher Empfindlichkeit führt. Der bereitgestellte Arbeitsablauf und die quantitativen Daten dienen als wertvolle Ressource für Forscher im Bereich der Lipidomik und der Arzneimittelentwicklung und ermöglichen eine genaue und präzise Quantifizierung von 15(S)-HETE in verschiedenen biologischen Matrizes.

References

Commercial Sources and Applications of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-HETE-PE) is an oxidized phosphatidylethanolamine (B1630911) (PE) that has garnered significant interest in the scientific community for its role as a key signaling molecule in ferroptosis, a form of regulated cell death.[1] This document provides detailed application notes and protocols for the use of S-HETE-PE in research and drug development, along with information on its commercial availability.

Chemical Structure and Properties

PropertyValue
Full Name 1-Stearoyl-2-15(S)-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine
Synonyms 15(S)-HETE-SAPE, S-HETE-PE
Molecular Formula C43H78NO9P
Molecular Weight 784.1 g/mol
CAS Number 947381-58-0
Purity Typically ≥98%
Formulation Commonly supplied as a solution in ethanol (B145695)
Storage Store at -80°C for long-term stability

Commercial Availability

This compound is a specialized lipid molecule available from a limited number of commercial suppliers. The primary source for this compound is Cayman Chemical , where it is available under item number 21139. Several distributors also provide this product, sourcing it from Cayman Chemical.

Table of Commercial Suppliers

SupplierDistributor OfWebsite
Cayman Chemical---INVALID-LINK--
BiomolCayman Chemical--INVALID-LINK--
Cambridge BioscienceCayman Chemical--INVALID-LINK--
Sapphire BioscienceCayman Chemical--INVALID-LINK--
MedchemExpressCayman Chemical--INVALID-LINK--
LabscoopCayman Chemical--INVALID-LINK--

Note: Availability and pricing may vary. It is recommended to consult the suppliers' websites for the most current information.

Application Notes: Induction of Ferroptosis

This compound is a potent inducer of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. S-HETE-PE, an oxidized phospholipid, can directly contribute to this lipid peroxidation, leading to cell death. This makes it a valuable tool for studying the mechanisms of ferroptosis and for identifying potential therapeutic agents that can modulate this pathway.

Key Applications:

  • Induction of Ferroptosis in Cell Culture: S-HETE-PE can be used to induce ferroptosis in a variety of cell lines, providing a model system to study the signaling pathways involved.

  • Screening for Ferroptosis Inhibitors: By inducing ferroptosis with S-HETE-PE, researchers can screen compound libraries for potential inhibitors of this cell death pathway.

  • Investigating the Role of Lipid Peroxidation in Disease: S-HETE-PE can be used to investigate the pathological consequences of lipid peroxidation in various disease models, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.

Mechanism of Action in Ferroptosis

The signaling pathway for S-HETE-PE-induced ferroptosis involves its incorporation into cellular membranes, leading to increased lipid peroxidation and subsequent cell death.

SHETEPE This compound Membrane Cellular Membrane Integration SHETEPE->Membrane LipidROS Increased Lipid Peroxidation (ROS) Membrane->LipidROS CellDeath Ferroptotic Cell Death LipidROS->CellDeath

Signaling pathway of S-HETE-PE-induced ferroptosis.

Experimental Protocols

Protocol 1: Induction of Ferroptosis in Cultured Cells

This protocol describes how to induce ferroptosis in a susceptible cell line (e.g., HT-1080 fibrosarcoma cells) using this compound.

Materials:

  • This compound (from a commercial supplier)

  • Ethanol (for stock solution)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • HT-1080 cells (or other ferroptosis-sensitive cell line)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin)

  • Ferrostatin-1 (ferroptosis inhibitor, for control)

  • DMSO (for Ferrostatin-1 stock)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in ethanol.

    • Prepare a 10 mM stock solution of Ferrostatin-1 in DMSO.

    • Store stock solutions at -20°C.

  • Cell Seeding:

    • Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete cell culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 to 10 µM.

    • For the negative control, add medium with the same concentration of ethanol as the highest concentration of S-HETE-PE.

    • For the ferroptosis inhibition control, co-treat cells with S-HETE-PE and 1 µM Ferrostatin-1.

    • Remove the old medium from the wells and add 100 µL of the prepared treatment solutions.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a preferred method (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

    • Record the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve of S-HETE-PE-induced cell death.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (S-HETE-PE, Fer-1) Treat Treat Cells (S-HETE-PE +/- Fer-1) Stock->Treat Seed Seed Cells (e.g., HT-1080) Seed->Treat Incubate Incubate (24-48 hours) Treat->Incubate Viability Measure Cell Viability Incubate->Viability Analyze Analyze Data Viability->Analyze

Experimental workflow for inducing ferroptosis.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY(581/591)

This protocol describes how to measure lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • C11-BODIPY(581/591) fluorescent probe

  • DMSO (for C11-BODIPY stock)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of C11-BODIPY Stock Solution:

    • Prepare a 1 mM stock solution of C11-BODIPY(581/591) in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Staining of Cells:

    • After treating the cells with S-HETE-PE for the desired time, remove the medium.

    • Wash the cells once with PBS.

    • Prepare a working solution of C11-BODIPY in serum-free medium at a final concentration of 1-5 µM.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Add fresh PBS or medium to the wells and image the cells immediately. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Detach the cells using a gentle cell dissociation reagent (e.g., Accutase). Resuspend the cells in PBS and analyze them on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.

  • Data Analysis:

    • For microscopy, quantify the fluorescence intensity of the green and red channels in multiple fields of view.

    • For flow cytometry, determine the percentage of cells with high green fluorescence or calculate the ratio of green to red fluorescence intensity.

TreatedCells Cells Treated with S-HETE-PE Stain Stain with C11-BODIPY TreatedCells->Stain Wash1 Wash with PBS Stain->Wash1 Analyze Analyze via Microscopy or Flow Cytometry Wash1->Analyze Quantify Quantify Fluorescence Ratio (Green/Red) Analyze->Quantify

Workflow for measuring lipid peroxidation.

Summary of Quantitative Data

Table: Expected Outcomes of S-HETE-PE Treatment

AssayParameter MeasuredExpected Result with S-HETE-PEEffect of Ferrostatin-1
Cell ViabilityATP levels or metabolic activityDose-dependent decreaseInhibition of cell death
Lipid PeroxidationC11-BODIPY fluorescenceIncrease in green/red fluorescence ratioReduction of lipid peroxidation

By utilizing the information and protocols provided in this document, researchers and drug development professionals can effectively employ this compound as a tool to advance the understanding of ferroptosis and to discover novel therapeutic interventions targeting this important cell death pathway.

References

Application Notes and Protocols for Inducing Ferroptosis with 1-Stearoyl-2-15(S)-hydroperoxy-eicosatetraenoyl-sn-glycero-3-PE (SAPE-OOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necroptosis. A key initiator of the ferroptotic cascade is the peroxidation of polyunsaturated fatty acids (PUFAs) within membrane phospholipids.

One of the critical molecules in this pathway is 1-stearoyl-2-15(S)-hydroperoxy-eicosatetraenoyl-sn-glycero-3-PE (SAPE-OOH). SAPE-OOH is an oxidized phosphatidylethanolamine (B1630911) that acts as a potent, direct inducer of ferroptosis.[1] It is generated endogenously through the action of 15-lipoxygenase (15-LOX) on 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). The accumulation of SAPE-OOH and similar lipid hydroperoxides leads to membrane damage and eventual cell death.

It is important to distinguish SAPE-OOH from its reduced form, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (SAPE-HETE). The hydroperoxy group (-OOH) in SAPE-OOH is the active moiety that drives lipid peroxidation. The enzyme Glutathione (B108866) Peroxidase 4 (GPX4) detoxifies SAPE-OOH by reducing it to the corresponding alcohol (-OH), forming the more stable SAPE-HETE. Therefore, while SAPE-HETE is a marker of 15-LOX activity and subsequent GPX4-mediated detoxification, it is SAPE-OOH that functions as the direct lethal signal for inducing ferroptosis in vitro. Some studies have even suggested that 15(S)-HETE may have anti-apoptotic effects.[2]

These application notes provide a detailed guide for utilizing SAPE-OOH to induce ferroptosis in vitro, including experimental protocols, data presentation, and visualization of the relevant biological pathways.

Mechanism of Action

SAPE-OOH induces ferroptosis by directly contributing to the pool of lipid hydroperoxides in cellular membranes. This bypasses the need for upstream inhibition of antioxidant systems like GPX4, although co-treatment with GPX4 inhibitors such as RSL3 can potentiate its effects.[3] The accumulation of SAPE-OOH and other lipid peroxides leads to a loss of membrane integrity and oxidative damage, culminating in cell death. The process is iron-dependent, as iron is required for the catalytic generation of lipid radicals that propagate the peroxidation chain reaction.

Recommended Cell Lines

A variety of cancer cell lines and other cell types are susceptible to ferroptosis. The choice of cell line will depend on the specific research question. Some commonly used cell lines in ferroptosis research that are expected to be sensitive to SAPE-OOH include:

  • HT-1080 (Human Fibrosarcoma): A widely used and sensitive model for ferroptosis studies.

  • Mouse Embryonic Fibroblasts (MEFs): Useful for genetic studies, particularly in conjunction with knockouts of key ferroptosis-related genes like Acsl4.[3]

  • HL60 (Human Promyelocytic Leukemia): A suspension cell line that has been shown to undergo ferroptosis in response to SAPE-OOH.[4]

  • A375 (Human Melanoma): Susceptible to ferroptosis inducers and useful for cancer-related studies.[5]

Quantitative Data Summary

The following tables summarize the effective concentrations of SAPE-OOH and expected outcomes for key ferroptosis assays based on available literature.

Table 1: Effective Concentrations of SAPE-OOH for Ferroptosis Induction

Cell LineTreatment ConditionConcentration (µM)Incubation TimeExpected Outcome
Mouse Embryonic Fibroblasts (MEFs)Co-treatment with RSL3 (GPX4 inhibitor)0.6 - 0.96 hoursIncreased cell death
HL60SAPE-OOH alone2.56 hoursInduction of cell death and lipid peroxidation

Table 2: Expected Quantitative Changes in Ferroptosis Markers

AssayMarkerExpected Change with SAPE-OOH Treatment
Cell Viability (e.g., MTT, CellTiter-Glo)Metabolic activityDecrease
Lipid Peroxidation (e.g., C11-BODIPY)Oxidized lipidsIncrease in green fluorescence
Glutathione LevelsReduced Glutathione (GSH)Decrease
Iron Levels (e.g., Phen Green SK)Intracellular Fe2+Increase

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with SAPE-OOH
  • Cell Seeding:

    • For adherent cells (e.g., HT-1080, MEFs), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • For suspension cells (e.g., HL60), seed at a density of 20,000-40,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of SAPE-OOH:

    • SAPE-OOH is typically supplied in an organic solvent like ethanol. Prepare a stock solution as per the manufacturer's instructions.

    • On the day of the experiment, dilute the SAPE-OOH stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 - 5 µM). It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Cell Treatment:

    • Remove the old medium from the wells and replace it with the medium containing the appropriate concentration of SAPE-OOH.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve SAPE-OOH).

    • For positive controls, use known ferroptosis inducers like RSL3 (1 µM) or erastin (B1684096) (10 µM).

    • To confirm the involvement of ferroptosis, include a co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

    • Incubate the cells for the desired period (e.g., 6-24 hours).

Protocol 2: Cell Viability Assessment using MTT Assay
  • Following treatment with SAPE-OOH as described in Protocol 1, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Lipid Peroxidation Assessment using C11-BODIPY 581/591
  • After treating the cells with SAPE-OOH, remove the medium and wash the cells once with PBS.

  • Add fresh medium containing 2.5 µM C11-BODIPY 581/591 to each well.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Add fresh medium or PBS to the wells.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Microscopy: Capture images using filters for both green (oxidized, ~488 nm excitation / ~510 nm emission) and red (reduced, ~581 nm excitation / ~591 nm emission) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence in the appropriate channels (e.g., FITC for green, PE for red).

Protocol 4: Glutathione Depletion Assay
  • After treatment with SAPE-OOH, wash the cells with PBS and lyse them.

  • Use a commercially available glutathione assay kit that measures the levels of reduced glutathione (GSH). These kits are typically based on a colorimetric or fluorometric reaction.

  • Measure the absorbance or fluorescence according to the kit's protocol.

  • Normalize the glutathione levels to the total protein concentration of each sample.

  • Compare the GSH levels in SAPE-OOH-treated cells to the vehicle-treated control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol SAPE SAPE (1-Stearoyl-2-arachidonoyl -sn-glycero-3-PE) LOX15 15-Lipoxygenase (15-LOX) SAPE->LOX15 O₂ SAPEOOH SAPE-OOH (1-Stearoyl-2-15(S)-HpETE -sn-glycero-3-PE) LipidPeroxides Lipid Peroxides SAPEOOH->LipidPeroxides GPX4 Glutathione Peroxidase 4 (GPX4) SAPEOOH->GPX4 SAPEHETE SAPE-HETE (1-Stearoyl-2-15(S)-HETE -sn-glycero-3-PE) MembraneDamage Membrane Damage LipidPeroxides->MembraneDamage Ferroptosis Ferroptosis MembraneDamage->Ferroptosis LOX15->SAPEOOH Oxidation GPX4->SAPEHETE Reduction GSSG GSSG GPX4->GSSG Iron Fe²⁺ Iron->LipidPeroxides Fenton Reaction GSH GSH GSH->GPX4

Caption: Signaling pathway of SAPE-OOH in ferroptosis.

G cluster_assays Ferroptosis Assays start Start seed_cells Seed Cells in 96-well Plate (e.g., HT-1080, MEFs) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_sapeooh Prepare SAPE-OOH Dilutions (0.5 - 5 µM) incubate_24h->prepare_sapeooh add_treatment Add SAPE-OOH & Controls (Vehicle, Ferrostatin-1) incubate_24h->add_treatment prepare_sapeooh->add_treatment incubate_treat Incubate for 6-24h add_treatment->incubate_treat viability_assay Cell Viability (MTT Assay) incubate_treat->viability_assay lipid_perox_assay Lipid Peroxidation (C11-BODIPY) incubate_treat->lipid_perox_assay gsh_assay Glutathione Levels incubate_treat->gsh_assay end End viability_assay->end lipid_perox_assay->end gsh_assay->end

Caption: Experimental workflow for inducing ferroptosis.

References

Troubleshooting & Optimization

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE. The information addresses common challenges, with a focus on solubility issues and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological relevance?

A1: this compound is a glycerophospholipid containing stearic acid at the sn-1 position and the oxidized fatty acid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. It is formed by the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LOX).[1][2][3] This oxidized phospholipid is a key player in a form of regulated cell death called ferroptosis.[2][4] Its accumulation can lead to iron-dependent lipid peroxidation, membrane damage, and ultimately, cell death.[5][6]

Q2: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?

A2: Like most glycerophospholipids with long acyl chains, this compound has very limited solubility in aqueous solutions. Its amphipathic nature, with a polar head group and two long, nonpolar acyl tails, causes it to aggregate rather than dissolve in water. The precursor molecule, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, is reported to be sparingly soluble in aqueous buffers.[7] To achieve a working concentration in aqueous media, it is essential to first dissolve the lipid in an organic solvent.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Based on data for the closely related hydroperoxy precursor, ethanol (B145695) is a suitable solvent for creating a stock solution.[7] For the non-oxidized parent compound, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE, a solution of methanol (B129727) or a methanol:chloroform mixture is also used.[8] It is recommended to prepare a concentrated stock solution in a pure organic solvent, which can then be diluted into your aqueous experimental medium.

Q4: Can I use DMSO to dissolve this compound?

A4: While there is no specific data for this exact lipid, DMSO is a common co-solvent used to solubilize lipids for in vitro assays. However, direct addition of a concentrated DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A pilot experiment to check for precipitation at your final working concentration is highly recommended.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the organic stock solution into aqueous buffer.
Potential Cause Recommended Solution
Low Aqueous Solubility The concentration of the lipid in the final aqueous solution is above its solubility limit.
Solvent Shock Rapid dilution of the organic stock into the aqueous buffer can cause the lipid to crash out of solution.
Incorrect Dilution Method Adding the aqueous buffer to the concentrated lipid stock can promote aggregation.

Detailed Solutions:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your organic stock into a solution with a higher ratio of organic solvent to buffer (e.g., 1:1 ethanol:PBS), and then further dilute this intermediate solution into your final assay medium.

  • Vortexing/Mixing: When diluting, vortex or vigorously mix the aqueous buffer while slowly adding the lipid stock solution. This rapid dispersion can help prevent the formation of large aggregates.

  • Sonication: After dilution, briefly sonicate the solution in a bath sonicator. This can help to break up small precipitates and create a more uniform dispersion.

  • Use of a Carrier Protein: For cell culture experiments, complexing the lipid with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells.

Issue 2: Inconsistent results in cell-based ferroptosis assays.
Potential Cause Recommended Solution
Incomplete Solubilization The lipid is not fully dissolved or is aggregated in the medium, leading to variable effective concentrations.
Lipid Oxidation The 15(S)-HETE moiety is susceptible to further oxidation, which could alter its biological activity.
Cell Seeding Density Cell density can influence the cellular response to ferroptosis inducers.

Detailed Solutions:

  • Verify Solubilization: Before treating cells, visually inspect your final working solution for any signs of precipitation. Centrifuge a small aliquot to see if a pellet forms.

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution immediately before use. Avoid storing diluted aqueous solutions.

  • Inert Gas Storage: Store the organic stock solution under an inert gas (like argon or nitrogen) at -80°C to minimize oxidation.

  • Consistent Cell Culture: Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase when conducting experiments.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEEthanolSupplied as a 500 µg/ml solution[7]
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE1:2 Ethanol:PBS (pH 7.2)~0.3 mg/ml[7]
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PEMethanol10 mg/ml[8]
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE1:2 Ethanol:PBS (pH 7.2)~1 mg/ml[8]
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE30:70 Methanol:ChloroformSupplied as a 10 mg/ml solution[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

  • Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • If supplied as a solid, dissolve it in 100% ethanol to a convenient stock concentration (e.g., 1-5 mg/ml). Ensure it is fully dissolved by vortexing.

    • If supplied in a solvent, use it directly as the stock solution.

    • Overlay the stock solution with an inert gas (argon or nitrogen), cap tightly, and store at -80°C.

  • Preparation of Working Solution for Cell Culture:

    • Warm the stock solution to room temperature.

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, slowly add the required volume of the lipid stock solution to achieve the final desired concentration.

    • Visually inspect for any precipitation. If a slight cloudiness appears, brief sonication in a bath sonicator may be attempted.

    • Use the freshly prepared working solution immediately for cell treatment.

Protocol 2: Preparation of Liposomes (General Method)

For applications requiring delivery of the lipid in a bilayer, liposomes can be prepared.

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound (and any other lipids for mixed liposomes) dissolved in a chloroform:methanol mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion (for Unilamellar Vesicles):

    • To create small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[9] This should be done multiple times (e.g., 11-21 passes).

Mandatory Visualizations

Ferroptosis_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Enzymatic Regulation cluster_2 Cellular State PUFA_PL PUFA-Phospholipid (e.g., SAPE) LOX15 15-Lipoxygenase (15-LOX) PUFA_PL->LOX15 Oxidation Ox_PUFA_PL Oxidized PUFA-PL (1-Stearoyl-2-15(S)-HETE-PE) Membrane_Damage Membrane Damage & Lipid Peroxidation Ox_PUFA_PL->Membrane_Damage Iron-dependent GPX4 GPX4 Ox_PUFA_PL->GPX4 Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis ACSL4 ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA-CoA LPCAT3->PUFA_PL LOX15->Ox_PUFA_PL GPX4->Ox_PUFA_PL Inhibits Peroxidation GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols (non-toxic) GPX4->Lipid_Alcohols Reduction PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Arachidonic Acid) PUFA->ACSL4 Acylation GSH GSH GSH->GPX4

Caption: Signaling pathway of ferroptosis induction by this compound.

Experimental_Workflow cluster_controls Controls start Start prep_stock Prepare Stock Solution (e.g., 1 mg/ml in Ethanol) start->prep_stock prep_working Prepare Fresh Working Solution in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with 1-Stearoyl-2-15(S)-HETE-PE prep_working->treat_cells vehicle_control Vehicle Control (Ethanol in Medium) prep_working->vehicle_control incubate Incubate for Desired Time Period treat_cells->incubate assess_viability Assess Cell Viability (e.g., CellTiter-Glo, Trypan Blue) incubate->assess_viability measure_peroxidation Measure Lipid Peroxidation (e.g., C11-BODIPY) incubate->measure_peroxidation end End assess_viability->end measure_peroxidation->end vehicle_control->treat_cells positive_control Positive Control (e.g., RSL3, Erastin) positive_control->treat_cells

References

Stability of 15(S)-HETE-SAPE in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE-SAPE. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 15(S)-HETE-SAPE?

A1: Proper storage and handling are critical to maintain the integrity of 15(S)-HETE-SAPE.

  • Long-term Storage: For long-term storage, 15(S)-HETE-SAPE should be stored at -80°C in an organic solvent such as ethanol (B145695).[1][2] Under these conditions, it is reported to be stable for at least two years.[1][2]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of 15(S)-HETE-SAPE immediately before use. Due to the potential for hydrolysis and degradation in aqueous environments, storing aqueous solutions for extended periods is not advised. For a similar biotinylated 15(S)-HETE compound, it is recommended not to store the aqueous solution for more than one day.

  • Handling: To prepare an aqueous solution from an organic stock, evaporate the organic solvent under a gentle stream of nitrogen and then dissolve the resulting film in the desired aqueous buffer. Ensure the buffer is purged with an inert gas to minimize oxidation.

Q2: What is the expected stability of 15(S)-HETE-SAPE in aqueous solutions?

The phosphatidylethanolamine (B1630911) (PE) portion of the molecule is also susceptible to hydrolysis, particularly at the ester linkages.

Q3: What are the potential degradation pathways for 15(S)-HETE-SAPE in aqueous solution?

A3: The primary degradation pathways for 15(S)-HETE-SAPE in an aqueous environment are likely to be:

  • Hydrolysis of the Ester Bond: The ester bond linking the 15(S)-HETE molecule to the sn-2 position of the glycerol (B35011) backbone of SAPE is susceptible to hydrolysis. This would release free 15(S)-HETE and 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine.

  • Hydrolysis of the Phosphate (B84403) Ester Bond: The phosphate ester bond in the phosphatidylethanolamine headgroup can also undergo hydrolysis, although this is generally slower than ester hydrolysis.

  • Oxidation of 15(S)-HETE: The polyunsaturated fatty acid chain of 15(S)-HETE is prone to oxidation, especially if exposed to air (oxygen) and light. This can lead to the formation of various oxidation byproducts.

Q4: How can I monitor the stability of my 15(S)-HETE-SAPE solution?

A4: The stability of 15(S)-HETE-SAPE can be monitored by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method can separate the intact 15(S)-HETE-SAPE from its potential degradation products, such as free 15(S)-HETE. A decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed in experiments. Degradation of 15(S)-HETE-SAPE in aqueous experimental media.Prepare fresh aqueous solutions of 15(S)-HETE-SAPE for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the experimental system.
Perform a stability check of your working solution using HPLC-MS to confirm the integrity of the compound.
Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) or glass labware. Pre-coating tubes with a blocking agent like bovine serum albumin (BSA) may also help.
Precipitation observed when preparing aqueous solutions. Low aqueous solubility.The solubility of 15(S)-HETE-SAPE in aqueous buffers is limited. Ensure the final concentration does not exceed its solubility limit. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures. Consider the use of a carrier solvent like DMSO or ethanol, but ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability between experimental replicates. Inconsistent solution preparation.Ensure the organic solvent is completely removed before dissolving in aqueous buffer. Vortex or sonicate gently to ensure a homogenous solution.
Pipetting errors with viscous stock solutions.Use positive displacement pipettes for accurate handling of viscous organic stock solutions.

Data Presentation

Table 1: Summary of Factors Affecting 15(S)-HETE-SAPE Stability in Aqueous Solution

FactorInfluence on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Prepare and use aqueous solutions at the lowest practical temperature. For short-term storage of aqueous solutions (not recommended), keep on ice.
pH Extremes in pH (both acidic and basic) can catalyze hydrolysis of ester bonds.Use a buffered solution within a physiologically relevant pH range (e.g., pH 7.2-7.4) for experiments. Avoid highly acidic or basic conditions.
Oxygen The polyunsaturated 15(S)-HETE moiety is susceptible to oxidation.Use de-gassed buffers. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Light Polyunsaturated fatty acids can be susceptible to photodegradation.Protect solutions from direct light by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of 15(S)-HETE-SAPE Aqueous Solution

  • Aliquot Stock Solution: From a stock solution of 15(S)-HETE-SAPE in ethanol, transfer the desired amount to a clean, conical glass vial.

  • Solvent Evaporation: Evaporate the ethanol under a gentle stream of dry nitrogen gas at room temperature. A thin film of the lipid conjugate should be visible at the bottom of the vial.

  • Redissolution in Aqueous Buffer: Add the desired volume of pre-warmed (to experimental temperature) aqueous buffer to the vial. To ensure the buffer is de-oxygenated, it can be sparged with nitrogen or argon for 15-20 minutes prior to use.

  • Vortexing/Sonication: Vortex the vial gently for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, a brief sonication in a bath sonicator (not a probe sonicator) for 1-2 minutes may be used. Avoid excessive heating during sonication.

  • Immediate Use: Use the freshly prepared aqueous solution immediately in your experiment.

Protocol 2: General Workflow for Assessing Aqueous Stability

  • Prepare a fresh aqueous solution of 15(S)-HETE-SAPE at a known concentration in the buffer of interest (e.g., PBS, pH 7.4).

  • Divide the solution into multiple aliquots in amber glass vials to be stored under different conditions (e.g., 4°C, 25°C, 37°C). Include a "time zero" sample.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by a validated stability-indicating method, such as LC-MS/MS, to quantify the remaining percentage of intact 15(S)-HETE-SAPE.

  • Monitor for the appearance of potential degradation products, such as free 15(S)-HETE.

  • Plot the percentage of remaining 15(S)-HETE-SAPE against time for each condition to determine the degradation rate.

Mandatory Visualization

Signaling_Pathway_of_15_S_HETE Figure 1. Simplified Signaling Pathway of 15(S)-HETE cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15S_HETE 15(S)-HETE Receptor Receptors (e.g., BLT2, PPARγ) 15S_HETE->Receptor Binding PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation Jak2_STAT Jak2/STAT Pathway Receptor->Jak2_STAT Activation Cellular_Effects Cellular Effects (e.g., Proliferation, Migration, Anti-apoptosis) PI3K_Akt->Cellular_Effects Jak2_STAT->Cellular_Effects

Figure 1. Simplified Signaling Pathway of 15(S)-HETE

Experimental_Workflow_Stability_Testing Figure 2. Workflow for 15(S)-HETE-SAPE Stability Testing Start Prepare Aqueous Solution of 15(S)-HETE-SAPE Incubate Incubate at Different Conditions (Temp, pH, Light) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Data Plot % Remaining vs. Time Quantify->Data

Figure 2. Workflow for 15(S)-HETE-SAPE Stability Testing

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Poor Biological Activity Start Inconsistent or No Biological Activity Fresh_Solution Was the aqueous solution prepared fresh? Start->Fresh_Solution Prepare_Fresh Prepare fresh solution immediately before use Fresh_Solution->Prepare_Fresh No Check_Solubility Is the concentration below solubility limit? Fresh_Solution->Check_Solubility Yes Check_Stability Check Stability with LC-MS/MS Lower_Concentration Lower the concentration or use a co-solvent Check_Solubility->Lower_Concentration No Check_Adsorption Are you using low-adhesion labware? Check_Solubility->Check_Adsorption Yes Check_Adsorption->Check_Stability Yes Use_Appropriate_Labware Use low-adhesion or glass labware Check_Adsorption->Use_Appropriate_Labware No

Figure 3. Troubleshooting Logic for Poor Biological Activity

References

Common artifacts in 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-HETE-PE) mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific type of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) that are major components of cell membranes. It contains stearic acid at the sn-1 position and the oxidized fatty acid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone. This oxidized phospholipid is formed in cells like human peripheral monocytes through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][2][3] It is considered a significant signaling molecule, particularly in the process of ferroptosis, a form of programmed cell death.[4][5][6]

Q2: Why is mass spectrometry the preferred method for analyzing S-HETE-PE?

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the preferred method for analyzing oxidized phospholipids like S-HETE-PE due to its high sensitivity and specificity. This technique allows for the accurate determination of the molecule's mass-to-charge ratio (m/z) and the structural elucidation of its fatty acid components through fragmentation analysis. This level of detail is crucial for distinguishing S-HETE-PE from other structurally similar lipid species.

Q3: What are the most common challenges in the mass spec analysis of S-HETE-PE?

The most common challenges in the mass spec analysis of S-HETE-PE and other oxidized phospholipids include:

  • In-source Fragmentation: The molecule can fragment within the ion source of the mass spectrometer, leading to misinterpretation of the data.

  • Adduct Formation: The molecule can form adducts with various ions (e.g., Na+, K+) present in the sample or mobile phase, complicating spectral interpretation.

  • Oxidation during Sample Preparation: The polyunsaturated 15-HETE moiety is susceptible to further oxidation during sample handling and analysis, creating artificial species.

  • Hydrolysis: The ester linkages in the phospholipid can be hydrolyzed, leading to the formation of lysophospholipids and free fatty acids.

Troubleshooting Guides

This section provides detailed troubleshooting for common artifacts encountered during the mass spec analysis of S-HETE-PE.

Issue 1: In-Source Fragmentation

Symptom: Appearance of unexpected peaks in the mass spectrum that correspond to fragments of the parent molecule, such as the loss of the phosphoethanolamine headgroup or the fatty acyl chains. This can lead to an underestimation of the intact S-HETE-PE.

Root Cause: The energy in the ion source of the mass spectrometer can be high enough to cause the fragmentation of labile molecules like oxidized phospholipids.

Troubleshooting Steps:

StepActionExpected Outcome
1Optimize Ion Source Parameters Reduce the source temperature and collision energy (if applicable) to minimize fragmentation.
2Use a Softer Ionization Technique If available, switch to a softer ionization method like nano-electrospray ionization (nESI).
3Analyze Fragmentation Pattern Recognize characteristic neutral losses, such as the loss of the ethanolamine (B43304) headgroup (141 Da), to identify in-source fragments.

Experimental Protocol: Optimization of Ion Source Parameters

  • Prepare a standard solution of S-HETE-PE at a known concentration.

  • Infuse the standard solution directly into the mass spectrometer.

  • Systematically vary the source temperature in increments of 10-20°C, acquiring a full scan mass spectrum at each temperature.

  • Similarly, vary the declustering potential or cone voltage in small increments.

  • Analyze the resulting spectra to identify the parameters that maximize the signal of the intact molecular ion while minimizing the intensity of fragment ions.

Issue 2: Adduct Formation

Symptom: Observation of multiple peaks in the mass spectrum corresponding to the analyte molecule complexed with different ions (e.g., [M+H]+, [M+Na]+, [M+K]+). This can split the signal and reduce the sensitivity for the primary ion of interest.

Root Cause: The presence of alkali metal salts in the sample, LC mobile phase, or on glassware can lead to the formation of adducts during the electrospray ionization process. Phosphatidylethanolamines are known to readily form sodium adducts.[5]

Troubleshooting Steps:

StepActionExpected Outcome
1Use High-Purity Solvents and Reagents Minimize the presence of alkali metal salts by using high-purity solvents and reagents for sample preparation and LC-MS analysis.
2Acidify the Mobile Phase Add a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase to promote the formation of the protonated molecule ([M+H]+).
3Utilize Cation-Exchange Resins For offline sample cleanup, consider using a cation-exchange resin to remove metal cations.

Experimental Protocol: Mobile Phase Modification

  • Prepare two sets of mobile phases for your LC-MS system.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile/Isopropanol (as per your method) with 0.1% formic acid.

  • Analyze your S-HETE-PE sample using these mobile phases. The acidic conditions should favor the formation of the protonated species.

Issue 3: Oxidation during Sample Preparation

Symptom: Detection of species with m/z values corresponding to the addition of one or more oxygen atoms to S-HETE-PE. This can lead to an overestimation of the levels of oxidized species in the original sample.

Root Cause: The polyunsaturated fatty acid component (15-HETE) is susceptible to auto-oxidation when exposed to air and light, especially in the presence of metal ions.

Troubleshooting Steps:

StepActionExpected Outcome
1Add Antioxidants Include an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvent to prevent auto-oxidation.
2Work Under Inert Atmosphere Perform sample preparation steps under a stream of nitrogen or argon to minimize exposure to oxygen.
3Use Amber Vials and Work in Low Light Protect the sample from light to prevent photo-oxidation.
4Store Samples Properly Store lipid extracts at -80°C under an inert atmosphere.

Experimental Protocol: Sample Extraction with Antioxidant

  • Prepare a lipid extraction solvent mixture (e.g., chloroform/methanol 2:1, v/v).

  • Add BHT to the extraction solvent to a final concentration of 0.01% (w/v).

  • Proceed with your standard lipid extraction protocol using the BHT-containing solvent.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

Issue 4: Hydrolysis

Symptom: Presence of peaks corresponding to lyso-PE (loss of one fatty acid) and free stearic acid or 15-HETE in the mass spectrum. This artifact reduces the signal of the intact S-HETE-PE.

Root Cause: The ester bonds linking the fatty acids to the glycerol backbone can be hydrolyzed under acidic or basic conditions, or by the action of phospholipase enzymes that may be active during sample processing. The rate of hydrolysis is accelerated at higher temperatures.[7]

Troubleshooting Steps:

StepActionExpected Outcome
1Maintain Neutral pH Ensure that the pH of the sample and extraction solvents is close to neutral to minimize acid or base-catalyzed hydrolysis. The rate of phospholipid hydrolysis is minimized at pH 6.5.[7]
2Keep Samples Cold Perform all sample preparation steps on ice to reduce enzymatic activity and the rate of chemical hydrolysis.
3Use Fresh Solvents Use freshly opened, high-purity solvents to avoid contaminants that could promote hydrolysis.
4Rapid Sample Processing Minimize the time between sample collection and analysis to reduce the opportunity for degradation.

Signaling Pathway and Experimental Workflow

Ferroptosis Signaling Pathway Involving S-HETE-PE

This compound is a key player in the execution of ferroptosis. The pathway begins with the enzymatic oxidation of arachidonic acid-containing phosphatidylethanolamine by 15-lipoxygenase (15-LOX), often in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[4][8] The resulting hydroperoxy-PE (15-HpETE-PE) can be reduced to the hydroxyl form (15-HETE-PE). The accumulation of these oxidized PEs in the cell membrane leads to lipid peroxidation, increased membrane permeability, and ultimately, iron-dependent cell death known as ferroptosis.[6][9] This process is normally counteracted by the enzyme glutathione (B108866) peroxidase 4 (GPX4), which reduces lipid hydroperoxides.[8]

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE) 15_HpETE_PE 1-Stearoyl-2-15(S)-HpETE-PE SAPE->15_HpETE_PE Oxidation S_HETE_PE 1-Stearoyl-2-15(S)-HETE-PE 15_HpETE_PE->S_HETE_PE Reduction Lipid_Peroxidation Lipid Peroxidation 15_HpETE_PE->Lipid_Peroxidation GPX4 Glutathione Peroxidase 4 (GPX4) 15_HpETE_PE->GPX4 Reduced by S_HETE_PE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis 15_LOX_PEBP1 15-Lipoxygenase (15-LOX) / PEBP1 Complex 15_LOX_PEBP1->15_HpETE_PE

Ferroptosis pathway involving S-HETE-PE.
Experimental Workflow for S-HETE-PE Analysis

The following diagram outlines a typical workflow for the analysis of S-HETE-PE from a biological sample.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., cells, plasma) Lipid_Extraction 2. Lipid Extraction (with BHT, on ice) Sample_Collection->Lipid_Extraction Solvent_Evaporation 3. Solvent Evaporation (under Nitrogen) Lipid_Extraction->Solvent_Evaporation Reconstitution 4. Reconstitution (in LC-MS compatible solvent) Solvent_Evaporation->Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (Reversed-phase C18) Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis (Peak integration, identification) LC_MS_Analysis->Data_Analysis

Workflow for S-HETE-PE mass spec analysis.

References

Technical Support Center: Optimizing Cell Viability Assays with 15(S)-HETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability assays using 15(S)-HETE-SAPE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Introduction to 15(S)-HETE-SAPE

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via the 15-lipoxygenase (15-LOX) pathway. It is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. 15(S)-HETE-SAPE (1-stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine) is a phospholipid that incorporates 15(S)-HETE at the sn-2 position. This oxidized phospholipid is of particular interest as it has been implicated in a specific form of regulated cell death known as ferroptosis. Understanding the nuances of working with this compound is critical for obtaining accurate and reliable data in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 15(S)-HETE-SAPE in cell viability assays?

A1: 15(S)-HETE-SAPE is primarily associated with the induction of ferroptosis. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] The 15(S)-HETE moiety within the phospholipid structure is a product of lipid peroxidation. The accumulation of such oxidized phospholipids (B1166683) in cellular membranes can lead to increased membrane permeability and eventual cell death.[4][5][6] Unlike apoptosis, ferroptosis is not dependent on caspase activity.

Q2: Should I use 15(S)-HETE or 15(S)-HETE-SAPE for my cell viability experiments?

A2: The choice depends on your research question.

  • 15(S)-HETE (free acid): Use this form if you are interested in the extracellular signaling effects of 15(S)-HETE or its general impact on cell proliferation and apoptosis. It can have both pro- and anti-proliferative effects depending on the cell type and context.[1][7]

  • 15(S)-HETE-SAPE: Use this phospholipid form if you are specifically investigating ferroptosis or the effects of oxidized phospholipids on cell viability. As a component of cellular membranes, its effects are often linked to membrane integrity and lipid peroxidation.[6]

Q3: How should I prepare and handle 15(S)-HETE-SAPE?

A3: 15(S)-HETE-SAPE is typically supplied in an organic solvent like ethanol. It is prone to oxidation, so it is crucial to handle it carefully. Store it at -80°C and protect it from light and repeated freeze-thaw cycles. When preparing working solutions, it is recommended to use pre-chilled solvents and keep the solutions on ice. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected effective concentrations of 15(S)-HETE-SAPE in cell viability assays?

A4: The effective concentration of 15(S)-HETE-SAPE can vary significantly depending on the cell line and experimental conditions. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific assay. Based on data for the free acid, 15(S)-HETE, concentrations in the low micromolar range are often used to observe effects on cell proliferation.[1][7] For inducing ferroptosis with oxidized phospholipids, concentrations can also be in the micromolar range.

Q5: How stable is 15(S)-HETE-SAPE in cell culture media?

A5: Oxidized phospholipids can be unstable in aqueous environments and may degrade over time.[4][8][9] The stability can be influenced by the composition of the cell culture medium, including the presence of serum and other antioxidants. It is advisable to prepare fresh dilutions of 15(S)-HETE-SAPE for each experiment and minimize the time the compound is in the culture medium before the assay readout.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: 15(S)-HETE-SAPE may not be fully soluble at the tested concentration. 3. Edge effects: Evaporation from wells on the edge of the plate.1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. 2. Visually inspect wells for precipitates. Prepare a fresh, lower concentration stock solution. Consider using a carrier protein like fatty acid-free BSA. 3. Fill the outer wells of the plate with sterile PBS or media without cells.
No observable effect on cell viability 1. Sub-optimal concentration: The concentration of 15(S)-HETE-SAPE may be too low. 2. Incorrect incubation time: The duration of exposure may be too short. 3. Cell line resistance: The chosen cell line may be resistant to ferroptosis. 4. Compound degradation: The compound may have degraded due to improper storage or handling.1. Perform a dose-response curve with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a positive control for ferroptosis induction (e.g., erastin (B1684096) or RSL3) to confirm the cell line's sensitivity. 4. Use a fresh vial of 15(S)-HETE-SAPE and follow proper handling procedures.
Unexpected increase in cell viability at high concentrations 1. Compound interference with assay: The compound may directly react with the viability dye (e.g., MTT, resazurin), leading to a false positive signal. 2. Compound precipitation: Precipitates can scatter light and interfere with absorbance or fluorescence readings.1. Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. 2. Visually inspect for precipitates. If present, filter the compound solution or use a lower concentration.
Discrepancy between different viability assays Different mechanisms measured: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).Use multiple viability assays that measure different cellular parameters (e.g., an MTT assay for metabolic activity and a trypan blue or propidium (B1200493) iodide assay for membrane integrity) to get a more complete picture of cell health.

Experimental Protocols

General Protocol for Cell Viability Assay with 15(S)-HETE-SAPE using MTT

This protocol provides a general guideline. Optimization of cell number, compound concentration, and incubation time is essential for each specific cell line and experimental setup.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 15(S)-HETE-SAPE stock solution (e.g., in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 15(S)-HETE-SAPE in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final solvent concentration) and a positive control for cell death if available.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 15(S)-HETE-SAPE.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Data

The following table summarizes available quantitative data for the effects of 15(S)-HETE (free acid) on cell proliferation. Note that specific IC₅₀ values for 15(S)-HETE-SAPE are not widely reported and should be determined empirically for your cell line of interest.

Cell LineEffectIC₅₀ / Effective ConcentrationReference
HT-29 (colorectal cancer)Inhibition of proliferationIC₅₀ = 40 µM[1]
PC3 (prostate cancer)Inhibition of proliferationIC₅₀ = 30 µM[1]
K-562 (chronic myelogenous leukemia)50% inhibition of growth40 µM (at 6 hours)[7]
Human Dermal Microvascular Endothelial Cells (HDMVECs)Increased HMG-CoA reductase and Rac1 protein levels0.1 µM[1]

Signaling Pathways and Visualizations

Biosynthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid by the enzyme 15-lipoxygenase (ALOX15). It can then be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.

Arachidonic_Acid Arachidonic Acid ALOX15 15-Lipoxygenase (ALOX15) Arachidonic_Acid->ALOX15 HETE_15S 15(S)-HETE ALOX15->HETE_15S PGDH_15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE_15S->PGDH_15 Oxo_ETE_15 15-oxo-ETE PGDH_15->Oxo_ETE_15

Biosynthesis and metabolism of 15(S)-HETE.
15(S)-HETE-SAPE and the Ferroptosis Pathway

15(S)-HETE-SAPE, as an oxidized phosphatidylethanolamine, is a key player in the execution of ferroptosis. The ALOX15 enzyme can directly oxygenate phosphatidylethanolamines containing arachidonic acid (like SAPE's precursor) to generate lipid hydroperoxides. The accumulation of these oxidized lipids, coupled with an iron-dependent mechanism and the inactivation of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), leads to membrane damage and cell death.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonyl_PE Arachidonyl-PE ALOX15 ALOX15 Arachidonyl_PE->ALOX15 HETE_SAPE 15(S)-HETE-SAPE (Oxidized PE) Lipid_Peroxidation Lipid Peroxidation HETE_SAPE->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis ALOX15->HETE_SAPE Iron Fe²⁺ Iron->Lipid_Peroxidation GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->HETE_SAPE Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4

Simplified signaling pathway of 15(S)-HETE-SAPE-induced ferroptosis.
Experimental Workflow for Assessing Cell Viability

The following diagram outlines the general workflow for conducting a cell viability assay with 15(S)-HETE-SAPE.

A 1. Cell Seeding (96-well plate) B 2. Cell Attachment (24h incubation) A->B C 3. Treatment (15(S)-HETE-SAPE or Vehicle) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubation (2-4h) E->F G 7. Solubilization (if necessary) F->G H 8. Readout (Absorbance/Fluorescence) G->H I 9. Data Analysis H->I

References

Preventing degradation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-HETE-PE) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of S-HETE-PE, leading to its degradation and inaccurate quantification.

Issue 1: Low or No Recovery of S-HETE-PE After Sample Extraction

Potential Cause Recommended Solution
Oxidative Degradation The 15(S)-HETE moiety is susceptible to further oxidation. Incorporate antioxidants such as butylated hydroxytoluene (BHT) into all extraction solvents.[1] Perform all steps on ice and under an inert gas atmosphere (argon or nitrogen) to minimize exposure to oxygen.
Enzymatic Degradation Phospholipases (e.g., PLA2) and dehydrogenases present in the biological sample can hydrolyze the ester bond or oxidize the hydroxyl group of S-HETE-PE.[2] Immediately after collection, flash-freeze samples in liquid nitrogen.[2] For tissue samples, consider a brief heat treatment step to inactivate enzymes prior to extraction.[2]
Hydrolysis The ester bond at the sn-2 position is prone to hydrolysis, especially under non-neutral pH conditions. Ensure all buffers and solvents used during extraction are maintained at a neutral pH (around 7.0-7.4).
Improper Storage S-HETE-PE is sensitive to temperature fluctuations. Store all samples, extracts, and standards at -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Suboptimal Extraction Protocol The chosen extraction method may not be efficient for oxidized phospholipids (B1166683). Utilize a validated lipid extraction method such as a modified Folch or Bligh-Dyer extraction, or a solid-phase extraction (SPE) protocol specifically designed for oxidized lipids.[3][4]

Issue 2: High Variability in S-HETE-PE Quantification Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling Minor variations in the time samples spend at room temperature, exposure to air, or vortexing intensity can lead to variable degradation. Standardize every step of the sample preparation workflow and minimize the time between sample collection and extraction.
Pre-analytical Variables Factors such as the type of anticoagulant used for blood collection can impact lipid stability and extraction efficiency. Use the same anticoagulant for all samples within a study.[2]
Solvent Evaporation and Reconstitution Inconsistent drying of the lipid extract or incomplete reconstitution can lead to variability. Ensure the lipid pellet is completely dried under a gentle stream of nitrogen and thoroughly vortexed in a known volume of reconstitution solvent.
Instrumental Variability Fluctuations in the mass spectrometer's performance can affect quantification. Use a suitable internal standard, such as a deuterated or 13C-labeled S-HETE-PE analogue, to normalize for variations in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for S-HETE-PE?

A1: The primary degradation pathways for S-HETE-PE are:

  • Oxidation: The 15(S)-HETE moiety contains double bonds that are susceptible to further oxidation, leading to the formation of other oxidized lipid species. The hydroxyl group can also be enzymatically oxidized to a ketone, forming 15-oxo-ETE containing phospholipids.

  • Hydrolysis: The ester bond linking the 15(S)-HETE to the glycerol (B35011) backbone can be cleaved by phospholipases (enzymatic hydrolysis) or by exposure to acidic or basic conditions (chemical hydrolysis).[5]

  • Non-enzymatic Autoxidation: The polyunsaturated fatty acid (PUFA) chain can undergo spontaneous oxidation when exposed to oxygen, light, and heat.[2]

Q2: What is the ideal storage temperature for samples and extracts containing S-HETE-PE?

A2: To minimize degradation, all biological samples and lipid extracts should be stored at -80°C.[3] For long-term storage, flash-freezing in liquid nitrogen (-196°C) is recommended.[2] Avoid storing samples at -20°C, as enzymatic activity may persist at this temperature.[2]

Q3: How can I prevent enzymatic degradation of S-HETE-PE during sample preparation?

A3: To prevent enzymatic degradation, work quickly and keep the samples on ice at all times. The most effective method is to immediately flash-freeze the sample in liquid nitrogen after collection. For tissue samples, homogenization in the presence of protease and phospholipase inhibitors or a brief heat treatment of the sample can be employed to irreversibly denature degradative enzymes.[2]

Q4: What type of internal standard should I use for accurate quantification of S-HETE-PE?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 1-Stearoyl-2-15(S)-HETE-d8-sn-glycero-3-PE. If this is not available, a structurally similar oxidized phospholipid with a distinct mass can be used. The internal standard should be added to the sample at the very beginning of the extraction process to account for any loss during sample preparation.

Q5: Can I use standard lipid extraction methods like Folch or Bligh-Dyer for S-HETE-PE?

A5: Yes, but with modifications. Standard Folch or Bligh-Dyer methods can be adapted for S-HETE-PE extraction by including antioxidants (e.g., BHT) in the solvent mixture and ensuring all procedures are performed under low-temperature and oxygen-deprived conditions.[1] For cleaner extracts and potentially higher recovery of oxidized species, solid-phase extraction (SPE) using a C18 stationary phase is recommended.[3]

Quantitative Data Summary

While specific quantitative data on the degradation of S-HETE-PE under various conditions is limited in the literature, the following table summarizes general stability recommendations for polyunsaturated fatty acid (PUFA)-containing phospholipids, which are applicable to S-HETE-PE.

Condition Recommendation Rationale
Storage Temperature -80°C or lowerMinimizes enzymatic activity and slows down chemical degradation reactions.[2]
pH of Buffers/Solvents 6.5 - 7.5Avoids acid- or base-catalyzed hydrolysis of the ester bond.[6]
Exposure to Oxygen Minimize; use inert gasPrevents oxidative degradation of the PUFA chain.[2]
Exposure to Light Avoid; use amber vialsLight can catalyze photo-oxidation.[2]
Freeze-Thaw Cycles Avoid; aliquot samplesRepeated freezing and thawing can disrupt cellular structures, releasing degradative enzymes, and can damage the lipid structure.[2]

Experimental Protocols

Protocol: Extraction of S-HETE-PE from Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of oxidized phospholipids and is designed to minimize degradation of S-HETE-PE.[3]

Materials:

  • Plasma sample collected with EDTA as an anticoagulant.

  • Internal Standard (IS): e.g., 1-Stearoyl-2-15(S)-HETE-d8-sn-glycero-3-PE.

  • Methanol (B129727) (LC-MS grade) with 0.01% BHT.

  • Water (LC-MS grade).

  • Hexane (B92381) (LC-MS grade).

  • Isopropanol (B130326) (LC-MS grade).

  • C18 Solid-Phase Extraction (SPE) cartridges.

  • Inert gas (Argon or Nitrogen).

  • Centrifuge capable of 4°C.

Procedure:

  • Sample Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add the internal standard to a final desired concentration.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.01% BHT. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate on ice for 20 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 1 mL of isopropanol followed by 1 mL of methanol and then 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Carefully collect the supernatant from the centrifuged sample and apply it to the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities. Follow with a wash of 1 mL of hexane to remove non-polar, non-phospholipid lipids.

  • Elution: Elute the S-HETE-PE and other phospholipids with 1 mL of isopropanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for your analytical method (e.g., methanol:chloroform 2:1, v/v).

  • Storage: Transfer the reconstituted sample to an amber glass vial, flush with inert gas, and store at -80°C until analysis.

Visualizations

cluster_Degradation S-HETE-PE Degradation Pathways SHETEPE This compound Oxidation Oxidative Degradation SHETEPE->Oxidation 15-PGDH, Oxygen, ROS Hydrolysis Hydrolytic Degradation SHETEPE->Hydrolysis Phospholipases, pH extremes OxoETEPE 15-oxo-ETE-PE Oxidation->OxoETEPE LysoPE 1-Stearoyl-sn-glycero-3-PE Hydrolysis->LysoPE FreeHETE Free 15(S)-HETE Hydrolysis->FreeHETE

Caption: Major degradation pathways of S-HETE-PE.

cluster_Workflow Recommended Sample Preparation Workflow Start Start: Plasma Sample Spike Spike with Internal Standard (on ice) Start->Spike Precipitate Protein Precipitation (Methanol + BHT, on ice) Spike->Precipitate Centrifuge Centrifuge (4°C) Precipitate->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Supernatant Dry Dry Down (Nitrogen) SPE->Dry Eluate Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Store Store at -80°C Reconstitute->Store

Caption: Workflow for S-HETE-PE sample preparation.

References

Troubleshooting low signal of 15(S)-HETE-SAPE in western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal of 15(S)-HETE-SAPE in Western blot analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining optimal results.

Troubleshooting Guide: Low Signal of 15(S)-HETE-SAPE

A weak or absent signal in your Western blot for 15(S)-HETE-SAPE can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve the problem.

Question: Why am I not seeing any bands or only very faint bands for 15(S)-HETE-SAPE?

Answer: Low or no signal can stem from several factors throughout the Western blot workflow. Here’s a systematic approach to troubleshooting:

1. Sample Preparation and Protein Loading:

  • Is your protein concentration too low? The abundance of 15(S)-HETE-SAPE in your sample might be below the detection limit of your assay.

    • Solution: Increase the amount of protein loaded per well. Consider performing an immunoprecipitation to enrich for your target protein before running the gel.[1][2]

  • Has your sample degraded? Proteins, especially modified ones, can be susceptible to degradation by proteases.

    • Solution: Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[3] Store samples at -80°C for long-term use.

2. Gel Electrophoresis and Transfer:

  • Was the protein transfer inefficient? Incomplete transfer from the gel to the membrane is a common cause of weak signals.

    • Solution:

      • Confirm successful transfer by staining the membrane with Ponceau S after transfer.[4]

      • Optimize transfer time and voltage. Larger proteins may require longer transfer times or higher voltage.

      • Ensure no air bubbles are trapped between the gel and the membrane.[4]

      • For proteins conjugated to lipids, ensure the transfer buffer composition is appropriate. A standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) is a good starting point.

3. Antibody Incubation:

  • Is your primary antibody concentration optimal? The antibody concentration may be too low for effective detection.

    • Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1][5] Perform an antibody titration to determine the optimal concentration.

  • Is the antibody active? Improper storage or repeated freeze-thaw cycles can reduce antibody activity.

    • Solution: Check the antibody’s expiration date and storage conditions. Test its activity with a dot blot.[5]

4. Blocking:

  • Is your blocking buffer masking the epitope? Over-blocking or using an inappropriate blocking agent can hinder antibody binding.

    • Solution:

      • Reduce the blocking time or the concentration of the blocking agent.

      • Try a different blocking buffer. For lipid-modified proteins, Bovine Serum Albumin (BSA) is often preferred over non-fat milk, as milk contains phosphoproteins that can cause background issues.[6][7] A protein-free blocking buffer can also be an effective alternative.

5. Detection:

  • Is your detection reagent sensitive enough? The signal may be too weak for your current detection system.

    • Solution: Use a more sensitive chemiluminescent substrate.[5] Ensure your substrate has not expired.

  • Was the exposure time sufficient?

    • Solution: Increase the exposure time to the film or digital imager.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low signal issues with your 15(S)-HETE-SAPE Western blot.

TroubleshootingWorkflow start Low or No Signal check_transfer Check Protein Transfer (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK check_transfer->transfer_ok optimize_transfer Optimize Transfer (Time, Voltage, Buffer) transfer_ok->optimize_transfer No/Poor Transfer check_antibody Check Primary Antibody (Concentration, Activity) transfer_ok->check_antibody Good Transfer optimize_transfer->check_transfer antibody_ok Antibody OK check_antibody->antibody_ok optimize_antibody Optimize Antibody (Increase Concentration, New Antibody) antibody_ok->optimize_antibody Issue Suspected check_blocking Check Blocking Step (Buffer, Duration) antibody_ok->check_blocking No Issue optimize_antibody->check_antibody blocking_ok Blocking OK check_blocking->blocking_ok optimize_blocking Optimize Blocking (Different Buffer, Shorter Time) blocking_ok->optimize_blocking Issue Suspected check_detection Check Detection (Substrate, Exposure) blocking_ok->check_detection No Issue optimize_blocking->check_blocking detection_ok Signal Improved? check_detection->detection_ok optimize_detection Optimize Detection (Sensitive Substrate, Longer Exposure) detection_ok->optimize_detection No end_success Successful Detection detection_ok->end_success Yes optimize_detection->check_detection end_fail Consult Further

Caption: Troubleshooting workflow for low signal in 15(S)-HETE-SAPE Western blots.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HETE-SAPE and why is it difficult to detect?

15(S)-HETE-SAPE is a phospholipid containing stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. Its amphipathic nature, with both a lipid and a protein component (when conjugated), can lead to challenges in standard Western blot protocols, including potential aggregation, altered mobility in the gel, and epitope masking.

Q2: Which type of membrane is best for blotting 15(S)-HETE-SAPE?

Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF is generally more robust and has a higher binding capacity, which may be advantageous for detecting low-abundance lipid-protein conjugates. Remember to activate the PVDF membrane with methanol (B129727) before use.

Q3: Can I use non-fat dry milk as a blocking agent?

It is generally recommended to avoid non-fat dry milk when detecting modified proteins, especially those with potential phosphorylation or lipid modifications. Milk contains phosphoproteins like casein, which can lead to high background. A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is a safer starting point.[6][7]

Q4: How can I be sure that my primary antibody is specific to 15(S)-HETE-SAPE?

The specificity of your primary antibody is crucial. Ideally, the antibody should be validated for recognizing the 15(S)-HETE moiety in the context of the protein conjugate. Check the manufacturer's data sheet for validation data. If you have concerns, you can perform a peptide competition assay by pre-incubating the antibody with an excess of the 15(S)-HETE-SAPE immunizing peptide to see if the signal is diminished.

Quantitative Data Summary

While Western blotting is primarily semi-quantitative, other immunoassays can provide quantitative data for 15(S)-HETE. The following tables summarize typical performance characteristics of commercially available ELISA and radioimmunoassay kits, as well as the limits of detection for LC-MS methods. This data can help you gauge the expected concentration ranges of 15(S)-HETE in biological samples.

Table 1: 15(S)-HETE ELISA Kit Performance

ParameterTypical ValueReference
Assay Range78-10,000 pg/mL[8][9][10]
Sensitivity (80% B/B₀)~185 pg/mL[8][9][10]
Midpoint (50% B/B₀)700-1,200 pg/mL[9][10]
Cross-Reactivity with 15(R)-HETE< 0.1%[8]

Table 2: 15(S)-HETE Radioimmunoassay (RIA) Data

ParameterTypical ValueReference
Sensitivity~20 pg[11]
Cross-Reactivity with Arachidonic Acid< 1%[11]
Cross-Reactivity with 5,15-diHETE53%[11]

Table 3: 15(S)-HETE Detection by LC-MS/MS

ParameterTypical ValueReference
Limit of Detection (LOD)< 2.6 pg[6]
Limit of Quantification (LOQ)< 0.09 ng/mL[6]

Experimental Protocols

Detailed Western Blot Protocol for 15(S)-HETE-SAPE

This protocol is a starting point and may require optimization for your specific samples and antibodies.

1. Sample Preparation:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Mix 20-40 µg of protein with Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.

2. SDS-PAGE:

  • Load samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.

  • Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

  • Activate a PVDF membrane in methanol for 15-30 seconds, followed by equilibration in transfer buffer.

  • Assemble the transfer stack (filter paper, gel, membrane, filter paper) ensuring no air bubbles.

  • Perform a wet transfer at 100V for 60-90 minutes in a cold room or on ice.

4. Blocking:

  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

5. Primary Antibody Incubation:

  • Dilute the primary antibody against 15(S)-HETE-SAPE in 5% BSA in TBST at the manufacturer's recommended dilution.

  • Incubate the membrane overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

7. Secondary Antibody Incubation:

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

8. Final Washes:

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the signal using X-ray film or a digital imaging system.

Western Blot Workflow Diagram

WesternBlotWorkflow cluster_prep Sample Preparation cluster_main_process Western Blot Procedure lysis Cell Lysis (with inhibitors) quant Protein Quantification (BCA Assay) lysis->quant denature Sample Denaturation (Laemmli Buffer, 95°C) quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab wash1 Washing (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Final Washes (3x TBST) secondary_ab->wash2 detection Detection (ECL Substrate) wash2->detection imaging Imaging (X-ray film or Digital) detection->imaging

Caption: Standard workflow for Western blotting of 15(S)-HETE-SAPE.

15(S)-HETE Signaling Pathway

15(S)-HETE is a bioactive lipid that can be further metabolized and is involved in various signaling pathways. Understanding its biological context can be crucial for interpreting your experimental results.

SignalingPathway cluster_downstream Downstream Signaling & Effects Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S PKC Protein Kinase C (PKC) HETE15S->PKC Angiogenesis Angiogenesis HETE15S->Angiogenesis Metabolism Further Metabolism HETE15S->Metabolism MAPK MAPK Pathway (ERK, p38) PKC->MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inflammation Inflammation MAPK->Inflammation Lipoxins Lipoxins Metabolism->Lipoxins Resolvins Resolvins Metabolism->Resolvins Anti_Inflammation Resolution of Inflammation Lipoxins->Anti_Inflammation Resolvins->Anti_Inflammation

Caption: Simplified signaling pathway of 15(S)-HETE.

References

Technical Support Center: Synthesis and Purification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: The most common and effective method is a chemo-enzymatic approach. This strategy involves the chemical synthesis of the precursor phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), followed by a specific enzymatic oxidation of the arachidonoyl moiety at the sn-2 position using 15-lipoxygenase (15-LOX). The resulting hydroperoxy intermediate is then reduced to the desired hydroxyl group.

Q2: What are the most critical steps affecting the final purity of the product?

A2: The two most critical stages are the enzymatic oxidation and the final purification. The 15-lipoxygenase reaction can produce a mixture of positional isomers and other oxidized byproducts.[1] Consequently, a highly efficient purification method, typically involving high-performance liquid chromatography (HPLC), is essential to isolate the desired 15(S)-HETE isomer.

Q3: My enzymatic oxidation with 15-lipoxygenase is inefficient. What could be the issue?

A3: Several factors can influence the efficiency of the lipoxygenase reaction. These include the pH of the reaction buffer, the concentration of the enzyme and substrate, the presence of co-factors, and the physical state of the substrate. Ensure the pH is optimal for the specific 15-LOX used (typically around 8.5 for soybean lipoxygenase).[2] The phospholipid substrate may need to be presented in a suitable form, such as in the presence of a mild detergent like deoxycholate, to ensure its accessibility to the enzyme.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended. Mass spectrometry (MS) is crucial for confirming the molecular weight of the final product and for identifying potential impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, can provide detailed structural information and help in assessing purity.[6][7][8][9][10] Chiral chromatography can be used to verify the stereochemistry of the 15-hydroxy group.

Q5: What are the best storage conditions for this compound?

A5: Due to the presence of the polyunsaturated HETE moiety, the compound is susceptible to oxidation. It should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C.[11][12][13][14] Storing the compound in a solution with an antioxidant like BHT may also be considered, but the antioxidant should be chosen carefully to avoid interference with downstream applications.[15]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 15(S)-HETE Isomer After Enzymatic Oxidation
Potential Cause Troubleshooting Suggestion
Suboptimal Enzyme Activity Verify the activity of your 15-lipoxygenase enzyme. Use a fresh batch if necessary. Ensure the reaction buffer has the optimal pH and temperature for the specific enzyme used.
Poor Substrate Presentation The phospholipid substrate (SAPE) may not be readily accessible to the enzyme. Try sonicating the substrate in the reaction buffer or adding a low concentration of a biocompatible detergent (e.g., deoxycholate) to improve its solubility and presentation.[3]
Presence of Inhibitors Ensure all reagents and solvents used are of high purity and free from potential lipoxygenase inhibitors.
Incorrect Reaction Time Optimize the reaction time. A time course experiment can help determine the point of maximum product formation before potential degradation occurs.
Non-specific Oxidation Autoxidation can lead to a mixture of isomers. Perform the reaction under an inert atmosphere (e.g., argon) to minimize non-enzymatic oxidation.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Co-elution of Isomers in HPLC Optimize the HPLC method. A reverse-phase C18 column is commonly used.[16] Experiment with different mobile phase gradients (e.g., methanol/acetonitrile/water with a small amount of acetic acid or acetate) to improve the separation of the 15-HETE isomer from other positional isomers.[16]
Presence of Unreacted Starting Material If significant amounts of SAPE remain, adjust the enzyme concentration or reaction time in the oxidation step. A two-step purification, perhaps a preliminary flash chromatography followed by HPLC, might be necessary.
Product Degradation During Purification Oxidized phospholipids (B1166683) can be sensitive. Keep fractions cold and work quickly. Consider adding an antioxidant to the collection tubes if compatible with your downstream applications.
Inadequate Resolution in TLC For analytical or small-scale preparative TLC, experiment with different solvent systems. A common system for phospholipids is chloroform:methanol:water or chloroform:methanol:ammonium hydroxide (B78521) in various ratios.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol outlines a general procedure. Optimization may be required based on specific laboratory conditions and reagents.

  • Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE): This precursor can be synthesized through established chemical methods, often involving the protection of the ethanolamine (B43304) headgroup, sequential acylation of the glycerol (B35011) backbone, and subsequent deprotection.

  • Enzymatic Oxidation:

    • Disperse the synthesized SAPE in an appropriate buffer (e.g., borate (B1201080) buffer, pH 8.5). Sonication or the addition of a minimal amount of deoxycholate can aid in dispersion.

    • Add a solution of 15-lipoxygenase (e.g., from soybean) to the substrate mixture. The enzyme-to-substrate ratio should be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) with gentle stirring. Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Reduction of the Hydroperoxide:

    • After the oxidation is complete, quench the reaction.

    • Reduce the resulting 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE to the corresponding hydroxyl compound using a mild reducing agent like sodium borohydride (B1222165) or triphenylphosphine.

  • Purification:

    • Extract the lipid products from the reaction mixture using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).

    • Purify the crude product using preparative reverse-phase HPLC with a C18 column. A gradient of methanol/acetonitrile in water with a small percentage of a modifier like acetic acid is often effective.[16] Collect fractions and analyze them for the presence of the desired product.

  • Purity Assessment:

    • Confirm the identity and purity of the final product using LC-MS and NMR as described in the FAQs.

Data Presentation

Table 1: Comparison of Purification Methods for Oxidized Phospholipids

Method Principle Advantages Disadvantages Typical Purity Achieved
Reverse-Phase HPLC Separation based on hydrophobicity.High resolution, good for isomer separation, scalable.Can be time-consuming, requires specialized equipment.>98%
Normal-Phase HPLC Separation based on headgroup polarity.Good for separating different phospholipid classes.Less effective for separating isomers with the same headgroup.Variable, depends on the mixture.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.Simple, inexpensive, good for rapid analysis.Lower resolution than HPLC, difficult to scale up for high purity.90-95% for well-separated spots.

Visualizations

experimental_workflow Experimental Workflow for Synthetic this compound cluster_synthesis Synthesis cluster_oxidation Enzymatic Oxidation & Reduction cluster_purification Purification & Analysis start Protected sn-glycero-3-PE acyl1 Acylation with Stearic Acid (sn-1) start->acyl1 acyl2 Acylation with Arachidonic Acid (sn-2) acyl1->acyl2 deprotect Deprotection acyl2->deprotect sape 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) deprotect->sape oxidation 15-Lipoxygenase Oxidation sape->oxidation hpete 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE oxidation->hpete reduction Reduction hpete->reduction hete_pe Crude this compound reduction->hete_pe purify HPLC Purification hete_pe->purify analyze Purity Analysis (MS, NMR) purify->analyze final_product Pure this compound analyze->final_product

Caption: A flowchart illustrating the chemo-enzymatic synthesis and purification of this compound.

signaling_pathway Simplified Signaling Context sape SAPE in Cell Membrane pl_a2 Phospholipase A2 sape->pl_a2 Hydrolysis arachidonic_acid Arachidonic Acid pl_a2->arachidonic_acid lox 15-Lipoxygenase hpete 15(S)-HpETE lox->hpete gpx4 Glutathione Peroxidase 4 arachidonic_acid->lox Oxidation hete 15(S)-HETE hpete->hete Reduction by GPX4 reincorporation Re-esterification hete->reincorporation target_pe This compound reincorporation->target_pe downstream Downstream Signaling (e.g., Ferroptosis) target_pe->downstream

Caption: A simplified diagram showing a potential biological pathway involving the target molecule.

References

Technical Support Center: Quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3] For a phospholipid like this compound, other more abundant phospholipids (B1166683) are a major source of matrix effects, particularly in electrospray ionization (ESI).[4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of your analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][2] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][5] A constant flow of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the analyte's baseline signal indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.

Q3: What are the primary causes of matrix effects in phospholipid analysis?

A3: The primary causes of matrix effects in phospholipid analysis, including for this compound, are:

  • Ion Suppression: Co-eluting compounds, especially other phospholipids, can compete with the analyte for ionization in the MS source, leading to a decreased signal.[3]

  • Ion Enhancement: In some cases, co-eluting compounds can enhance the ionization of the analyte, leading to an artificially high signal.[6]

  • Changes in Droplet Formation/Evaporation: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte ionization.[5]

  • Source Contamination: Accumulation of non-volatile materials from the matrix in the ion source can lead to a gradual loss of signal over a series of injections.[2]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound-d11, is the preferred method for compensating for matrix effects.[6][7] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[6]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the quantification of this compound.

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncorrected matrix effects.

Troubleshooting Workflow:

A Poor Reproducibility/Accuracy B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Implement/Optimize SIL-IS (this compound-d11) C->D Yes I Problem Resolved C->I No E Re-evaluate Matrix Effect D->E F Matrix Effect Still High? E->F G Optimize Sample Preparation F->G Yes F->I No H Optimize Chromatography G->H H->E J No K Yes L Yes M No

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Detailed Steps:

  • Assess the Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate this compound-d11 into your workflow.[7] Ensure it is added at the very beginning of the sample preparation process.

  • Optimize Sample Preparation: If matrix effects are still significant, consider improving your sample cleanup.

    • Solid Phase Extraction (SPE): This is a powerful technique to remove interfering phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): Can be effective in separating lipids from other matrix components.[4]

    • Phospholipid Depletion Plates: These are commercially available plates that specifically target and remove phospholipids from the sample.[4]

  • Optimize Chromatography: Modify your LC method to separate this compound from the regions of significant matrix effects identified by post-column infusion. This may involve adjusting the gradient, changing the mobile phase, or trying a different column chemistry.[1]

Issue 2: Low signal intensity or analyte not detected.

This could be due to strong ion suppression or insufficient sample cleanup.

Troubleshooting Workflow:

A Low/No Analyte Signal B Check Instrument Performance (Infuse Analyte Standard) A->B C Instrument OK? B->C D Assess Matrix Effect (Post-Column Infusion) C->D Yes N Troubleshoot Instrument C->N No E Significant Ion Suppression Zone? D->E F Optimize Chromatography (Shift Analyte RT) E->F Yes G Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) E->G No, but still low signal H Re-analyze Sample F->H G->H I Problem Resolved H->I J No K Yes L Yes M No

Caption: Troubleshooting workflow for low or no analyte signal.

Detailed Steps:

  • Confirm Instrument Performance: Directly infuse a standard solution of this compound to ensure the mass spectrometer is functioning correctly.

  • Qualitatively Assess Matrix Effects: Use the post-column infusion method to identify retention time windows with significant ion suppression.

  • Optimize Chromatography: Adjust your LC method to move the elution of your analyte away from these suppression zones.

  • Enhance Sample Preparation: A more rigorous sample cleanup method, such as SPE or phospholipid depletion plates, can significantly reduce the concentration of interfering compounds, thereby boosting the analyte signal.[4][9]

  • Sample Dilution: As a simple first step, diluting the sample can sometimes reduce the matrix effect, provided the analyte concentration remains above the limit of detection.[1][5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analytical standard of this compound into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from an untreated animal) through your entire sample preparation workflow (extraction, evaporation, reconstitution).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Solid Phase Extraction (SPE) for Phospholipid Cleanup

Objective: To reduce matrix effects by removing interfering compounds, particularly other phospholipids, from the sample prior to LC-MS/MS analysis.

Procedure:

  • Condition the SPE Cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge.

  • Equilibrate: Pass an equilibration solvent (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.[1]

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elute: Pass an elution solvent through the cartridge to collect the lipids of interest, including this compound.[1]

  • Dry and Reconstitute: The eluted sample is then typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

Note: The specific SPE sorbent and solvents should be optimized for your particular application.

Data Presentation

The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods for phospholipid analysis.

Sample Preparation TechniqueTypical Reduction in Matrix EffectThroughputCostKey Advantage
Protein Precipitation LowHighLowSimple and fast
Liquid-Liquid Extraction (LLE) ModerateModerateModerateCan be selective
Solid Phase Extraction (SPE) HighLow to ModerateHighHigh degree of cleanup
Phospholipid Depletion Plates Very HighHighHighHighly specific for phospholipid removal[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for developing a robust quantitative method for this compound, taking into account the potential for matrix effects.

A Method Development Start B Select SIL-IS (this compound-d11) A->B C Develop Initial Sample Preparation Protocol B->C D Develop Initial LC-MS/MS Method C->D E Assess Matrix Effect D->E F Is Matrix Effect Acceptable? E->F G Optimize Sample Preparation F->G No I Method Validation F->I Yes H Optimize Chromatography G->H H->E J Routine Analysis I->J

Caption: Logical workflow for LC-MS/MS method development.

References

Cell culture contamination issues in 15(S)-HETE-SAPE experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering cell culture contamination during experiments involving 15(S)-HETE-SAPE (1-stearoyl-2-15(S)-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine). The following resources are designed to help identify, resolve, and prevent contamination to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) - Contamination Troubleshooting

Q1: My cell culture medium turned cloudy and yellow overnight after treatment with 15(S)-HETE-SAPE. What is the likely cause?

A1: A rapid change in the medium's appearance to cloudy (turbid) and yellow (acidic) is a classic sign of bacterial contamination.[1][2][3] Bacteria metabolize components of the culture medium, producing acidic byproducts that cause the pH indicator (phenol red) to turn yellow.[1] Their rapid proliferation leads to the visible turbidity.[2] This is one of the most common and destructive types of contamination in cell culture.[4]

Q2: I see thin, thread-like filaments floating in my culture flask. What type of contamination is this?

A2: The presence of filamentous structures is characteristic of fungal (mold) contamination.[1][5][6] Fungal spores are airborne and can be introduced through poor aseptic technique or contaminated equipment.[4] While fungal growth is typically slower than bacterial growth, it can quickly overtake a culture once established.[4]

Q3: My cells are growing poorly and look stressed, but the medium is clear. Could this still be contamination?

A3: Yes, this could be a sign of Mycoplasma contamination.[5][] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to see with a standard light microscope and resistant to common antibiotics like penicillin.[8][9] They typically do not cause turbidity in the medium but can significantly alter cell metabolism, growth rates, gene expression, and overall cell health, leading to unreliable experimental results.[5][9][10] It is estimated that 15-35% of all continuous cell lines are contaminated with Mycoplasma.[11][12]

Q4: How can contamination affect my 15(S)-HETE-SAPE experimental results?

A4: Contamination can severely compromise your results in several ways:

  • Altered Cellular Physiology: Contaminants compete for nutrients, secrete toxins, and alter the pH of the culture medium, which changes the cells' metabolic state and response to stimuli.[8][9]

  • Interference with Signaling Pathways: Bacterial components like endotoxins (LPS) can trigger inflammatory signaling pathways (e.g., via TLRs), which can overlap with or confound the signaling pathways initiated by 15(S)-HETE-SAPE.[13]

  • Metabolism of 15(S)-HETE-SAPE: Microbial enzymes could potentially degrade or modify the 15(S)-HETE-SAPE lipid, reducing its effective concentration or creating active metabolites that interfere with the experiment.

Q5: What should I do once I've confirmed a contamination?

A5: The best practice is to immediately discard the contaminated culture(s) to prevent cross-contamination to other flasks in the incubator.[15][16] Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment used.[2][6] If the cell line is irreplaceable, attempting to cure the contamination with high concentrations of antibiotics or antimycotics is an option, but it is not generally recommended as it can be toxic to the cells and may not be fully effective.[2][6]

Q6: What are the primary sources of contamination and how can I prevent them?

A6: The most common sources are the laboratory environment, reagents, equipment, and the researchers themselves.[1][17] Prevention is the most effective strategy.

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet, disinfect all surfaces and items with 70% ethanol (B145695) before placing them in the hood, and avoid talking or moving unnecessarily over open vessels.[15][18][19]

  • Quality Reagents: Use sterile, high-quality media, sera, and supplements from reputable suppliers.[6][13] Test new lots of reagents for sterility if you suspect them as a source.[5]

  • Clean Equipment: Regularly clean and decontaminate incubators, water baths, and centrifuges.[1][6]

  • Quarantine New Cells: Always test new cell lines for Mycoplasma and grow them in a separate "quarantine" incubator before introducing them to your general cell stock.[4][6]

  • Routine Monitoring: Regularly inspect your cultures microscopically for any signs of contamination.[1] Perform routine Mycoplasma testing (e.g., every 1-2 months).[4][6]

Data Summary Tables

Table 1: Characteristics of Common Biological Contaminants

Contaminant TypeMicroscopic AppearanceMedium AppearancepH Change
Bacteria Small, motile rod-shaped or spherical particles between cells.[2][3]Becomes turbid/cloudy rapidly.[2] A thin film may appear on the surface.[20]Rapid drop (acidic), medium turns yellow.[1][3][4]
Yeast Individual, round, or oval budding particles, larger than bacteria.[3][6]Initially clear, may become slightly turbid over time.[6][20]Can become acidic (yellow) or slightly alkaline.[6][20]
Mold (Fungi) Thin, filamentous hyphae, sometimes with dense spore clusters.[1][6]Initially clear, may develop fuzzy clumps or floating colonies.[11][20]Can be variable, often slightly alkaline (pink).[3]
Mycoplasma Not visible with a standard light microscope due to small size (~0.3 µm).[3][4]Remains clear; no visible change.[][9]No significant change, or a slight shift towards acidic.[]

Table 2: Comparison of Contamination Detection Methods

MethodTarget Contaminant(s)PrincipleAdvantagesDisadvantages
Visual Inspection (Microscopy) Bacteria, Yeast, MoldDirect observation of contaminant morphology in the culture vessel.[1][2]Fast, simple, and requires no special equipment beyond a microscope.Cannot detect Mycoplasma or viruses.[3] Insensitive to low-level contamination.
Microbial Culture Bacteria, Yeast, MoldPlating a sample of the culture supernatant onto nutrient agar (B569324) and incubating to see if colonies grow.[1]Confirms the viability of the contaminant.Can take several days to get a result.
PCR-Based Assays Mycoplasma, Bacteria, VirusesAmplification of specific microbial DNA sequences.[1][20]Highly sensitive and specific.[1] Can detect non-culturable organisms.Can detect DNA from non-viable organisms. Requires specific primers and a thermal cycler.
Fluorescence Staining (e.g., Hoechst) MycoplasmaA DNA-binding dye is used to stain the cell nucleus and any extranuclear Mycoplasma DNA, which appears as fluorescent flecks.[1]Relatively fast and provides visual confirmation.Can be difficult to interpret and may have lower sensitivity than PCR.
ELISA Mycoplasma, VirusesUses antibodies to detect specific microbial antigens.[1]Can be highly specific and suitable for high-throughput screening.Less sensitive than PCR and requires specific antibody kits.

Visual Troubleshooting and Workflow Diagrams

Contamination_Source_Identification cluster_sources Potential Sources start_node Contamination Suspected (e.g., poor cell health, pH shift) A Microscopic Examination start_node->A Step 1 action_node action_node decision_node decision_node problem_node problem_node source_node source_node B Bacterial Contamination A->B Turbid Medium & Motile Particles C Fungal/Yeast Contamination A->C Filaments or Budding Cells D Suspect Mycoplasma A->D Clear Medium & Poor Cell Health S1 Reagents (Media, Serum) B->S1 Check S2 Aseptic Technique & Environment B->S2 S4 Equipment (Incubator, Hood) C->S2 Check C->S4 Test Perform PCR or Fluorescence Test D->Test Confirm S3 Incoming Cell Lines (Cross-Contamination) Test->S3 If Positive, Check

Caption: Decision tree for identifying the type and potential source of cell culture contamination.

Contamination_Response_Workflow start_node Contamination Confirmed A 1. Isolate Contaminated Cultures & Materials Immediately start_node->A Immediate Action action_node action_node decision_node decision_node end_node end_node B Is the cell line irreplaceable? A->B C 2a. Discard All Contaminated Cultures Following Biohazard Protocols B->C No (Recommended) D 2b. Attempt Decontamination (High-risk, may alter cell phenotype) B->D Yes (Not Recommended) E 3. Decontaminate All Exposed Surfaces (Incubator, Hood, Water Bath) C->E F 4. Investigate Source (Review procedures, test reagents) E->F D->E G 5. Thaw a New, Verified Contaminant-Free Vial F->G H Resume Experiments G->H

Caption: Standard workflow for responding to a confirmed contamination event.

Contamination_Signaling_Interference cluster_intended Intended Experimental Pathway cluster_interference Contamination-Induced Interference AA Arachidonic Acid (in membrane) HETE_SAPE 15(S)-HETE-SAPE (via 15-LOX) AA->HETE_SAPE SIGNAL Intended Signaling Cascade (e.g., Ferroptosis, Anti-inflammation) HETE_SAPE->SIGNAL RESULT Confounded or Invalid Experimental Results SIGNAL->RESULT BACTERIA Bacterial Contamination LPS Endotoxin (LPS) Release BACTERIA->LPS INFLAMMATION Unintended Inflammatory Signaling (e.g., NF-κB, Cytokine Release) LPS->INFLAMMATION INFLAMMATION->RESULT

Caption: How bacterial contamination can interfere with 15(S)-HETE-SAPE signaling pathways.

Key Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting Mycoplasma DNA in cell culture supernatants. Always use a commercial kit for validated primers and controls.

  • Objective: To determine if a cell culture is contaminated with Mycoplasma.

  • Materials:

    • Commercial Mycoplasma PCR detection kit (contains primers, Taq polymerase, dNTPs, positive and negative controls).

    • Cell culture supernatant (1 mL).

    • Microcentrifuge tubes.

    • Thermal cycler.

    • Gel electrophoresis equipment.

    • DNA extraction kit (optional, some kits work directly with supernatant).

  • Methodology:

    • Sample Preparation: Collect 1 mL of cell culture supernatant from a flask that is 70-90% confluent. For best results, culture cells for 2-3 days without antibiotics prior to testing.

    • Heat Inactivation: Centrifuge the supernatant at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new tube. Heat at 95°C for 5 minutes to inactivate PCR inhibitors.

    • PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. Typically, this involves adding the PCR master mix, primers, and 1-2 µL of your prepared supernatant.

    • Controls: Prepare a positive control (using the provided Mycoplasma DNA) and a negative control (using sterile water instead of supernatant) in parallel.

    • Thermal Cycling: Place the tubes in a thermal cycler and run the PCR program specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.

    • Analysis: Analyze the PCR products by running them on a 1.5-2% agarose (B213101) gel. A band of the correct size in your sample lane (matching the positive control) indicates Mycoplasma contamination. The negative control should show no band.

Protocol 2: Sterility Testing of Culture Reagents

  • Objective: To check for bacterial or fungal contamination in reagents like media, serum, or buffer solutions.

  • Materials:

    • Reagent to be tested (e.g., FBS, DMEM).

    • Standard cell culture medium known to be sterile (as a control).

    • Sterile culture vessel (e.g., T-25 flask or 6-well plate).

    • 37°C incubator.

  • Methodology:

    • Aliquot a small volume (e.g., 5 mL) of the reagent to be tested into a sterile culture vessel. For viscous reagents like serum, add it to 5 mL of sterile culture medium.

    • Prepare a control vessel containing only the sterile culture medium.

    • Place the vessels in a 37°C incubator.

    • Incubate for 3-7 days.

    • Observe the vessels daily for any signs of contamination, such as turbidity (bacteria) or the appearance of filamentous colonies (fungi).

    • If the test vessel shows contamination while the control vessel remains clear, the tested reagent is the likely source of contamination.

References

Technical Support Center: Optimizing 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15-HETE-PE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-HETE-PE)?

A1: this compound is a mouthful, so let's break it down. It is a specific type of phospholipid, a major component of cell membranes. It contains stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphatidylethanolamine (B1630911) (PE) headgroup. It is formed in cells like monocytes through the oxidation of another phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), by the enzyme 15-lipoxygenase (15-LOX).

Q2: What is the biological significance of 15-HETE-PE?

A2: While research on the direct effects of exogenously applied 15-HETE-PE is ongoing, its components and precursors are well-studied. The 15(S)-HETE moiety is a known bioactive lipid mediator involved in a variety of cellular processes.[1] It can modulate inflammatory responses, influence cell proliferation and apoptosis, and participate in signaling pathways, including those involving peroxisome proliferator-activated receptor gamma (PPARγ).[2] As a component of cell membranes, 15-HETE-PE can influence membrane properties and serve as a precursor for other signaling molecules.

Q3: What is a good starting point for determining the optimal incubation time for 15-HETE-PE treatment?

A3: The optimal incubation time will be highly dependent on your specific cell type and the biological question you are investigating. Based on studies with its precursor, 15(S)-HETE, cellular responses can be observed over a wide range of times. Rapid effects, such as incorporation into cellular phospholipids, can occur within minutes (e.g., 15 seconds to 20 minutes).[3] Signaling events and changes in gene expression may require longer incubation periods, from 1-4 hours to even 18-24 hours for chronic exposure studies. We recommend performing a time-course experiment to determine the optimal window for your specific endpoint.

Q4: How should I prepare and handle 15-HETE-PE for cell culture experiments?

A4: Like many lipids, 15-HETE-PE is susceptible to oxidation and degradation. It is crucial to handle it properly to ensure the integrity of the compound. Store the stock solution, typically in an organic solvent like ethanol, at -80°C. When preparing working solutions for your experiment, it is advisable to dilute it in a carrier such as fatty-acid-free bovine serum albumin (BSA) to enhance its solubility and stability in aqueous cell culture media. Minimize exposure to light and oxygen.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect after treatment Inappropriate Incubation Time: The chosen time point may be too early or too late to observe the desired effect.Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hr, 12 hr, 24 hr) to identify the optimal window for your endpoint.
Suboptimal Concentration: The concentration of 15-HETE-PE may be too low to elicit a response.Conduct a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM).
Compound Degradation: The 15-HETE-PE may have oxidized or degraded.Ensure proper storage and handling of the lipid. Prepare fresh working solutions for each experiment and use a carrier like fatty-acid-free BSA.
Cell Type Insensitivity: The specific cell line you are using may not be responsive to 15-HETE-PE.If possible, try a different cell line known to be responsive to 15(S)-HETE or other lipid mediators.
High Variability Between Replicates Inconsistent Cell Seeding: Variations in cell density can lead to differential responses.Ensure uniform cell seeding across all wells and plates.
Uneven Compound Distribution: The lipid may not be evenly dispersed in the culture medium.Gently mix the culture plate after adding the 15-HETE-PE solution to ensure even distribution.
Cell Health: Poor cell health can lead to inconsistent experimental outcomes.Monitor cell viability and morphology throughout the experiment. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Unexpected or Off-Target Effects Solvent Toxicity: The solvent used to dissolve the 15-HETE-PE (e.g., ethanol) may be causing cellular stress.Include a vehicle control in your experiments with the same final concentration of the solvent to account for its effects. Keep the final solvent concentration low (typically <0.1%).
Oxidized Lipid Products: The observed effects may be due to oxidized byproducts of 15-HETE-PE.Handle the compound carefully to minimize oxidation. Consider performing quality control on your stock solution if you suspect degradation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for 15-HETE-PE Treatment

This protocol outlines a general procedure for a time-course experiment to identify the optimal incubation duration for your specific cellular response.

Materials:

  • This compound (15-HETE-PE)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile, tissue culture-treated plates

  • Assay-specific reagents (e.g., lysis buffer, antibodies, RNA extraction kit)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Serum Starvation (Optional): Depending on your experimental design, you may want to serum-starve the cells for 4-12 hours prior to treatment to reduce background signaling.

  • Preparation of 15-HETE-PE Working Solution:

    • Prepare a stock solution of 15-HETE-PE in ethanol.

    • On the day of the experiment, prepare a working solution by diluting the stock in serum-free medium containing a carrier like fatty-acid-free BSA. A common BSA concentration to start with is 0.1%. Gently vortex to ensure complete mixing.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the 15-HETE-PE working solution to the cells. Include a vehicle control (serum-free medium with BSA and the same final concentration of ethanol).

    • Incubate the cells for a range of time points. A suggested starting range is: 15 minutes, 30 minutes, 1 hour, 4 hours, 12 hours, and 24 hours.

  • Endpoint Analysis: At each time point, harvest the cells and perform your desired analysis (e.g., Western blot for protein phosphorylation, qPCR for gene expression, cell viability assay).

  • Data Analysis: Analyze the results from each time point to determine the incubation time that yields the most robust and reproducible response for your endpoint of interest.

Protocol 2: Dose-Response Experiment for 15-HETE-PE

This protocol will help you determine the optimal concentration of 15-HETE-PE for your experiments.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the 15-HETE-PE working solution to cover a range of concentrations. A suggested starting range is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM.

  • Cell Treatment: Treat the cells with the different concentrations of 15-HETE-PE for the optimal incubation time determined in Protocol 1.

  • Endpoint Analysis and Data Analysis: Perform your desired analysis and plot the response as a function of the 15-HETE-PE concentration to determine the EC50 (half-maximal effective concentration) or the optimal concentration for your experiments.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for 15(S)-HETE (as a proxy for 15-HETE-PE)

Biological ProcessCell TypeConcentration RangeIncubation TimeReference
Phospholipid IncorporationHuman NeutrophilsNot specified15 sec - 20 min[3]
Inhibition of ChemotaxisRat Neutrophils30 µMPre-treatment[4]
Induction of Suppressor T CellsHuman Peripheral Blood T CellsNot specified18 hours (pre-incubation)[5]
Release from Epithelial CellsHuman Bronchial Epithelial Cells30 µM (Arachidonic Acid)1 - 2 hours[6]
Metabolism to 15-oxo-ETER15L Cells1 µMUp to 6 hours[7]

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_HETE_PE 15-HETE-PE (Exogenous) Membrane_Incorporation Membrane Incorporation 15_HETE_PE->Membrane_Incorporation Uptake Receptor Putative Receptor 15_HETE_PE->Receptor Binding? PLA2 PLA2 Membrane_Incorporation->PLA2 Hydrolysis Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade 15_HETE 15(S)-HETE PLA2->15_HETE Release 15_HETE->Signaling_Cascade PPARg PPARγ 15_HETE->PPARg Gene_Expression Gene Expression Changes Signaling_Cascade->Gene_Expression PPARg->Gene_Expression

Caption: Hypothetical signaling pathways for exogenously applied 15-HETE-PE.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Lipid 2. Prepare 15-HETE-PE Working Solution Cell_Culture->Prepare_Lipid Treatment 3. Treat Cells Prepare_Lipid->Treatment Incubation 4. Incubate for Defined Time Treatment->Incubation Harvest 5. Harvest Cells Incubation->Harvest Assay 6. Perform Assay (e.g., WB, qPCR, etc.) Harvest->Assay Data_Analysis 7. Analyze Data Assay->Data_Analysis

Caption: General experimental workflow for 15-HETE-PE treatment.

References

Avoiding auto-oxidation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the auto-oxidation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to auto-oxidation?

A1: this compound is a phospholipid containing a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (PUFA), 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position. The 15(S)-HETE moiety contains multiple double bonds, making it susceptible to a process called lipid peroxidation or auto-oxidation. This process is initiated by reactive oxygen species (ROS) and proceeds via a free radical chain reaction, leading to the degradation of the lipid.

Q2: What are the signs of auto-oxidation in my sample of this compound?

A2: Auto-oxidation can lead to the formation of various degradation products, which may interfere with your experiments. While visual inspection may not be reliable, signs of degradation can be detected analytically. These include the appearance of new peaks in your chromatogram (e.g., when using HPLC or LC-MS/MS) corresponding to oxidation products like hydroperoxides, aldehydes, or ketones. A common degradation product of 15-HETE is 15-keto-eicosatetraenoic acid (15-oxo-ETE)[1][2][3].

Q3: How should I properly store my this compound to minimize auto-oxidation?

A3: Proper storage is critical to maintaining the integrity of the compound. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -80°C is ideal for long-term storage.Low temperatures significantly slow down the rate of chemical reactions, including oxidation.
Solvent Store as a solution in a high-purity, deoxygenated organic solvent such as ethanol (B145695) or chloroform.Storing in solution can protect the molecule from atmospheric oxygen. Avoid storing in aqueous solutions for extended periods due to hydrolysis.
Atmosphere Overlay the solution with an inert gas like argon or nitrogen before sealing.This displaces oxygen, a key initiator of auto-oxidation.
Container Use glass vials with Teflon-lined caps.Plastic containers can leach impurities that may catalyze oxidation.
Light Protect from light by using amber vials or storing in the dark.Light can provide the energy to initiate auto-oxidation (photo-oxidation).

Q4: Can I use antioxidants to protect my this compound?

A4: Yes, incorporating antioxidants is a highly effective strategy. Lipid-soluble antioxidants are particularly useful.

AntioxidantRecommended Concentration (in vitro)Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A synthetic phenolic antioxidant that acts as a free radical scavenger, terminating the lipid peroxidation chain reaction.
α-Tocopherol (Vitamin E) 0.01% - 0.1% (w/v)A natural antioxidant that donates a hydrogen atom to peroxyl radicals, thus neutralizing them and preventing further propagation of oxidation.[4]

Note: The optimal concentration of the antioxidant may vary depending on the experimental conditions. It is advisable to perform a pilot experiment to determine the most effective concentration for your specific application.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Sample degradation due to auto-oxidation.1. Review your storage and handling procedures against the recommended protocols. 2. Prepare fresh dilutions of the lipid for each experiment. 3. Incorporate an antioxidant (e.g., BHT or α-tocopherol) into your stock solutions. 4. Analyze an aliquot of your stock solution by LC-MS/MS to check for the presence of oxidation products.
Unexpected biological activity Oxidation products may have their own biological effects, confounding the results.1. Confirm the purity of your starting material. 2. If oxidation is suspected, purify the sample using HPLC to isolate the unoxidized this compound. 3. Test commercially available standards of potential oxidation products (e.g., 15-oxo-ETE) in your assay to determine their activity.
Difficulty dissolving the lipid The lipid may have oxidized and polymerized.1. Discard the sample and use a fresh, properly stored aliquot. 2. When preparing solutions, ensure the solvent is of high purity and deoxygenated. Gentle warming and vortexing can aid dissolution, but avoid excessive heat.

Experimental Protocols

Protocol for Handling and Dissolving this compound to Minimize Auto-oxidation
  • Preparation:

    • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

    • Prepare a high-purity, deoxygenated solvent (e.g., ethanol). To deoxygenate, bubble argon or nitrogen gas through the solvent for 15-20 minutes.

    • If desired, add an antioxidant such as BHT or α-tocopherol to the solvent at a final concentration of 0.01-0.1%.

  • Dissolution:

    • Under a gentle stream of argon or nitrogen, open the vial.

    • Add the required volume of the deoxygenated solvent containing the antioxidant to the lipid.

    • Seal the vial tightly with a Teflon-lined cap.

    • Gently vortex the vial until the lipid is completely dissolved. Brief, gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

  • Aliquoting and Storage:

    • If the entire stock solution will not be used immediately, aliquot it into smaller glass vials with Teflon-lined caps.

    • Before sealing each aliquot, flush the headspace with argon or nitrogen.

    • Store the aliquots at -80°C.

Protocol for Detection and Quantification of Auto-oxidation by LC-MS/MS
  • Sample Preparation:

    • Dilute an aliquot of your this compound solution in a suitable solvent compatible with your LC-MS/MS system (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for separation.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in negative ion mode.

    • Monitor for the precursor ion of intact this compound and its characteristic fragment ions.

    • Simultaneously, monitor for the precursor ions and characteristic fragments of expected oxidation products, such as 1-Stearoyl-2-15-oxo-ETE-sn-glycero-3-PE.

  • Data Analysis:

    • Quantify the peak areas of the intact lipid and its oxidation products.

    • An increase in the peak areas of oxidation products relative to the intact lipid indicates the extent of auto-oxidation.

Visualizations

Auto_Oxidation_Pathway PUFA This compound (Contains PUFA) Initiation Initiation (e.g., by ROS) PUFA->Initiation H abstraction Lipid_Radical Lipid Radical (L•) Initiation->Lipid_Radical Oxygen Oxygen (O2) Lipid_Radical->Oxygen Rapid reaction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Propagation Propagation Peroxyl_Radical->Propagation Reacts with another PUFA Termination Termination (Non-radical products) Peroxyl_Radical->Termination Radical combination Propagation->Lipid_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Lipid_Hydroperoxide Degradation Degradation Products (e.g., Aldehydes, Ketones) Lipid_Hydroperoxide->Degradation Decomposition Experimental_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage Equilibrate Equilibrate vial to room temp. Deoxygenate Deoxygenate solvent (Ar or N2) Equilibrate->Deoxygenate Add_Antioxidant Add antioxidant (e.g., BHT) Deoxygenate->Add_Antioxidant Dissolve Dissolve lipid under inert gas Add_Antioxidant->Dissolve Aliquot Aliquot into glass vials Dissolve->Aliquot Flush Flush headspace with inert gas Aliquot->Flush Store Store at -80°C Flush->Store Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Storage Review storage & handling procedures Start->Check_Storage Fresh_Prep Prepare fresh solutions Check_Storage->Fresh_Prep Use_Antioxidant Add antioxidant to stock Fresh_Prep->Use_Antioxidant Analyze_Stock Analyze stock by LC-MS/MS Use_Antioxidant->Analyze_Stock Oxidized Oxidation detected? Analyze_Stock->Oxidized Purify Purify by HPLC Oxidized->Purify Yes New_Vial Use a new vial Oxidized->New_Vial No Resolved Problem Resolved Purify->Resolved New_Vial->Resolved

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Oxidized Phospholipids: POVPC, PGPC, and PEIPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of cellular phospholipids. They are implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis. This guide provides a comparative analysis of the biological effects of three commonly studied truncated oxidized phospholipids: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), and 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC).

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative effects of POVPC, PGPC, and PEIPC on key cellular responses. Data are compiled from various studies and experimental conditions should be considered when comparing values.

Table 1: Effects on Leukocyte-Endothelial Interactions

Oxidized PhospholipidCell TypeAssayEffectConcentrationReference
POVPC Human Aortic Endothelial Cells (HAEC)Monocyte AdhesionInduces monocyte-specific adhesionDose-dependent[1]
HAECNeutrophil AdhesionNo increase in neutrophil adhesionDose-dependent[1]
HAECAdhesion Molecule ExpressionIncreases CS-1 fibronectinDose-dependent[1]
HAECAdhesion Molecule ExpressionInhibits LPS-induced E-selectinDose-dependent[1]
PGPC HAECMonocyte AdhesionInduces monocyte adhesionDose-dependent[1]
HAECNeutrophil AdhesionInduces neutrophil adhesionDose-dependent[1]
HAECAdhesion Molecule ExpressionIncreases E-selectin and VCAM-1Dose-dependent[1]
PEIPC Human Aortic Endothelial Cells (HAEC)Monocyte AdhesionInduces monocyte binding-[2]

Table 2: Effects on Gene Expression in Endothelial Cells

Oxidized PhospholipidGeneCell TypeFold Change (relative to control)Time PointReference
POVPC GCLM, NQO1Human Umbilical Vein Endothelial Cells (HUVEC)No significant increase-[2]
PGPC GCLM, NQO1HUVECNo significant increase-[2]
VCAM-1HAECIncreased expression4 hours[1]
E-selectinHAECIncreased expression4 hours[1]
PEIPC GCLM, NQO1HUVECStrong upregulation-[2]
ATF4HUVECNrf2-dependent upregulation-[3]

Table 3: Effects on Apoptosis

Oxidized PhospholipidCell TypeEffectObservationReference
POVPC Vascular Smooth Muscle Cells (VSMC)Pro-apoptoticMore potent inducer of apoptosis than PGPC.[4][4]
PGPC Vascular Smooth Muscle Cells (VSMC)Pro-apoptoticInduces apoptosis.[4][4]
PGPC Human Umbilical Vein Endothelial Cells (HUVEC)Induces ferroptosisDose-dependent increase in ferroptosis.[5][5]

Signaling Pathways

The distinct biological effects of POVPC, PGPC, and PEIPC are mediated by their activation of different intracellular signaling pathways.

POVPC Signaling Pathway in Endothelial Cells

POVPC exerts many of its effects through a G-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates downstream effects such as the inhibition of NF-κB and subsequent downregulation of pro-inflammatory genes like E-selectin.[6]

POVPC_Signaling POVPC POVPC GPCR GPCR POVPC->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition leads to E_selectin_down E-selectin Expression ↓ NFkB_inhibition->E_selectin_down results in

POVPC signaling cascade in endothelial cells.
PGPC Signaling Pathway for VCAM-1 Induction

PGPC induces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells, a key molecule in mediating leukocyte adhesion. This process is thought to involve the activation of Protein Kinase C (PKC), which can lead to the activation of transcription factors that drive VCAM-1 gene expression.[7][8]

PGPC_Signaling PGPC PGPC Receptor Receptor PGPC->Receptor binds PKC PKC Receptor->PKC activates TranscriptionFactors Transcription Factors PKC->TranscriptionFactors activates VCAM1_up VCAM-1 Expression ↑ TranscriptionFactors->VCAM1_up induces PEIPC_Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEIPC PEIPC Keap1_Nrf2 Keap1-Nrf2 Complex PEIPC->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

References

A Researcher's Guide to Antibody Specificity in 15(S)-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, inflammation, and drug development, accurate quantification of the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] is critical. Immunoassays, particularly ELISA kits, offer a high-throughput and sensitive method for this purpose. However, the utility of these assays is fundamentally dependent on the specificity of the antibodies employed. Cross-reactivity with structurally similar eicosanoids can lead to inaccurate measurements and misinterpretation of experimental results. This guide provides a comparative overview of commercially available antibodies for 15(S)-HETE, focusing on their cross-reactivity profiles, and outlines the methodologies for assessing antibody specificity.

Performance Comparison of Anti-15(S)-HETE Antibodies

The specificity of an antibody is paramount in immunoassays. The following table summarizes the reported cross-reactivity of several commercially available 15(S)-HETE ELISA kits. This data is crucial for selecting the most appropriate assay for your research needs, especially when samples may contain multiple structurally related lipid mediators.

Table 1: Cross-Reactivity of Commercial Anti-15(S)-HETE ELISA Kits

CompoundCayman Chemical (Cat. No. 534721)Abcam (ab133035)MyBioSource (MBS8807280)ELK Biotechnology (ELK8351)
15(S)-HETE 100% 100% High SpecificityHigh Specificity
15(R)-HETE0.08%3.50%No significant cross-reactivityNo significant cross-reactivity
15(S)-HpETENot Reported11.80%No significant cross-reactivityNo significant cross-reactivity
5(S)-HETE<0.01%0.10%No significant cross-reactivityNo significant cross-reactivity
12(S)-HETE0.04%0.10%No significant cross-reactivityNo significant cross-reactivity
Arachidonic Acid0.17%<0.03%No significant cross-reactivityNo significant cross-reactivity
5(S),15(S)-DiHETE2.87%Not ReportedNo significant cross-reactivityNo significant cross-reactivity
8(S),15(S)-DiHETE0.35%Not ReportedNo significant cross-reactivityNo significant cross-reactivity
15(S)-HETrE3.03%Not ReportedNo significant cross-reactivityNo significant cross-reactivity
13(S)-HODE0.02%Not ReportedNo significant cross-reactivityNo significant cross-reactivity
Leukotriene B4<0.01%Not ReportedNo significant cross-reactivityNo significant cross-reactivity
Prostaglandin E2<0.01%Not ReportedNo significant cross-reactivityNo significant cross-reactivity

*Manufacturers state high specificity with no significant cross-reactivity but do not provide a detailed quantitative breakdown in publicly available datasheets. Researchers are advised to contact the suppliers for more detailed information if required.

Experimental Protocols

The data presented above is typically generated using a competitive ELISA format. Understanding the underlying principles of this methodology is key to interpreting cross-reactivity data and for in-house validation.

Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the ability of related lipid mediators to compete with 15(S)-HETE for binding to the specific antibody.

Principle: In a competitive ELISA, a known amount of labeled 15(S)-HETE (the tracer) and an unknown amount from a sample or a known amount of a potential cross-reactant are incubated with a limited amount of anti-15(S)-HETE antibody. The antibody is captured on a pre-coated plate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of unlabeled 15(S)-HETE or the cross-reacting substance in the well.

Workflow:

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection plate Coat plate with capture antibody (e.g., anti-Rabbit IgG) block Block non-specific binding sites plate->block add_reagents Add anti-15(S)-HETE Ab, 15(S)-HETE-tracer, and sample/standard block->add_reagents incubate_bind Incubate to allow competitive binding add_reagents->incubate_bind wash_1 Wash to remove unbound reagents incubate_bind->wash_1 add_substrate Add substrate for tracer's enzyme wash_1->add_substrate develop Incubate for color development add_substrate->develop stop_reaction Add stop solution develop->stop_reaction read_plate Read absorbance (e.g., 405-420 nm) stop_reaction->read_plate

Fig. 1: Competitive ELISA Workflow

Methodology:

  • Plate Coating: A 96-well microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG) that will capture the primary anti-15(S)-HETE antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Competitive Reaction:

    • A standard curve is prepared by adding known concentrations of unlabeled 15(S)-HETE to a series of wells.

    • To test for cross-reactivity, serial dilutions of the potential cross-reacting lipid are added to another set of wells.

    • A fixed amount of enzyme-conjugated 15(S)-HETE (tracer) and a limited amount of polyclonal rabbit anti-15(S)-HETE antibody are added to all wells.

    • The plate is incubated, typically for 18 hours, to allow competition between the unlabeled lipid (either 15(S)-HETE standard or the cross-reactant) and the tracer for binding to the primary antibody.

  • Washing: The plate is washed to remove all unbound reagents.

  • Detection: A substrate solution is added to the wells. The enzyme on the tracer that has bound to the antibody will convert the substrate into a colored product.

  • Measurement: The reaction is stopped, and the absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of unlabeled 15(S)-HETE or cross-reactant in the well.

  • Calculation of Cross-Reactivity: The concentration of the cross-reacting compound that causes 50% displacement of the tracer (the IC50) is determined. The cross-reactivity is then calculated using the following formula: Cross-Reactivity (%) = (IC50 of 15(S)-HETE / IC50 of cross-reacting compound) x 100

Signaling Pathways Involving 15(S)-HETE

15(S)-HETE is not merely a metabolic byproduct but an active signaling molecule that influences a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis.[1] Its effects are mediated through the activation of several key intracellular signaling cascades. Understanding these pathways is crucial for contextualizing the biological significance of 15(S)-HETE measurements.

G cluster_0 JAK/STAT Pathway cluster_1 PI3K/Akt/mTOR Pathway HETE 15(S)-HETE JAK2 JAK2 HETE->JAK2 PI3K PI3K HETE->PI3K STAT5B STAT5B JAK2->STAT5B phosphorylates IL8 IL-8 Expression STAT5B->IL8 activates Angiogenesis Angiogenesis IL8->Angiogenesis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Angiogenesis

References

A Comparative Guide to the Biological Activities of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE and its Lyso Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE and its corresponding lyso form, 1-lyso-2-15(S)-HETE-sn-glycero-3-PE. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles in cellular processes, focusing on ferroptosis and inflammation.

Introduction

This compound is a glycerophospholipid containing stearic acid at the sn-1 position and the arachidonic acid metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position. It is formed in cells like human peripheral monocytes through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO)[1][2][3]. Its lyso form lacks the stearoyl group at the sn-1 position and can be a potent signaling molecule. This guide explores their distinct and sometimes opposing biological activities.

Core Biological Activities: A Comparative Overview

The primary distinction in the biological activities of these two molecules lies in their structural integrity and resulting signaling mechanisms. This compound, as a complex phospholipid, is primarily involved in modulating membrane dynamics and can act as a substrate for further enzymatic modifications within the cell membrane, playing a significant role in ferroptotic cell death. In contrast, its lyso form acts as an extracellular signaling molecule, capable of activating specific cell surface receptors to elicit pro-inflammatory responses.

This compound: A Key Player in Ferroptosis

Recent studies have identified the hydroperoxy precursor of this molecule, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, as a critical mediator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[4][5].

Key Findings:

  • Induction of Ferroptosis: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, at concentrations of 0.6 and 0.9 μM, has been shown to increase ferroptotic cell death in mouse embryonic fibroblasts, even in the absence of the acyl-CoA synthetase long-chain family member 4 (Acsl4), a key enzyme in ferroptosis[4]. This suggests a direct role for this oxidized phospholipid in executing this cell death pathway.

  • Mechanism: The presence of the peroxidized fatty acid at the sn-2 position is thought to disrupt membrane integrity and propagate lipid peroxidation, a hallmark of ferroptosis[5].

The Lyso Form: A Pro-Inflammatory Mediator

The lyso form, 1-lyso-2-15(S)-HETE-sn-glycero-3-PE, and related lyso-HETE-phospholipids, have been shown to possess pro-inflammatory activities. These molecules can act as signaling lipids that activate immune cells.

Key Findings:

  • Cytokine Release: Studies on the related molecule, 2-12(S)-HETE-lysophospholipids, have demonstrated their potent ability to stimulate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from human monocytic cells (THP-1) at low nanomolar concentrations[6]. This suggests that lyso-HETE-PE could have similar pro-inflammatory effects.

  • Signaling Pathway: The activation of TNF-α release by 2-12(S)-HETE-lysophospholipids involves the activation of the canonical NF-κB signaling pathway[6].

Data Presentation: Summary of Biological Activities

Biological ProcessThis compound (and its HpETE precursor)1-lyso-2-15(S)-HETE-sn-glycero-3-PE (inferred from related lyso-HETE-PLs)
Cell Death Induces ferroptotic cell death[4]Limited direct evidence; may have context-dependent effects on cell survival.
Inflammation Limited direct evidence of a pro- or anti-inflammatory role.Acts as a pro-inflammatory mediator by inducing TNF-α release[6].
Cell Proliferation No direct evidence found.Lysophospholipids can influence cell proliferation, but specific data for lyso-HETE-PE is lacking[7].
Apoptosis Primarily linked to ferroptosis, a non-apoptotic cell death pathway.Limited direct evidence.

Mandatory Visualization

Signaling Pathway Comparison Comparative Signaling Mechanisms cluster_acylated This compound cluster_lyso 1-lyso-2-15(S)-HETE-sn-glycero-3-PE acylated_lipid 1-Stearoyl-2-15(S)-HpETE-PE membrane Cell Membrane acylated_lipid->membrane Incorporation lipid_peroxidation Lipid Peroxidation membrane->lipid_peroxidation Increased susceptibility ferroptosis Ferroptosis lipid_peroxidation->ferroptosis lyso_lipid Lyso-HETE-PE receptor GPCR lyso_lipid->receptor Extracellular Binding nf_kb NF-κB Activation receptor->nf_kb Signal Transduction tnf_alpha TNF-α Release nf_kb->tnf_alpha

Caption: Comparative signaling mechanisms of the acylated versus lyso form.

Experimental Workflow Experimental Workflow for Comparison cluster_treatment Treatment Groups cluster_assays Biological Assays start Cell Culture (e.g., MEFs, THP-1) control Vehicle Control start->control acylated 1-Stearoyl-2-15(S)-HETE-PE start->acylated lyso 1-lyso-2-15(S)-HETE-PE start->lyso ferroptosis_assay Ferroptosis Assay (Lipid ROS, Cell Viability) control->ferroptosis_assay inflammation_assay Inflammation Assay (TNF-α ELISA) control->inflammation_assay proliferation_assay Proliferation Assay (MTT/BrdU) control->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V) control->apoptosis_assay acylated->ferroptosis_assay acylated->inflammation_assay acylated->proliferation_assay acylated->apoptosis_assay lyso->ferroptosis_assay lyso->inflammation_assay lyso->proliferation_assay lyso->apoptosis_assay data_analysis Data Analysis and Comparison ferroptosis_assay->data_analysis inflammation_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis

References

Unraveling the Role of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE in Cell Signaling: A Comparative Guide to its Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids is paramount. This guide provides a comparative analysis of the experimental results related to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-SAPE) and its hydroperoxy precursor, with a focus on their pro-ferroptotic activities. We delve into the available quantitative data, detail experimental protocols for reproducibility, and discuss the inherent challenges in studying these potent signaling molecules.

Comparative Analysis of Pro-Ferroptotic Activity

The experimental evidence strongly suggests that the hydroperoxy precursor of 15(S)-HETE-SAPE, namely 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE), is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. Research has demonstrated that this oxidized phospholipid can trigger cell death in various cell lines, particularly when the cellular antioxidant defenses are compromised.

CompoundCell LineTreatment ConditionsOutcomeReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE Pfa1 Mouse Embryonic Fibroblasts (Wild-type and Acsl4 knockout)0.6 and 0.9 µM in the presence of the GPX4 inhibitor RSL3Increased ferroptotic cell death[Kagan et al., 2017, as cited in product information]
Other Oxidized Phospholipids (B1166683) (General) Various cancer cell linesTreatment with ferroptosis inducers (e.g., RSL3, erastin)Induction of ferroptosis through lipid peroxidation[1][2]
Conjugated Linoleic Acid (CLA)-containing Phospholipids HT-1080, SK-N-SH, and 786-O cell linesN/APotentiate ferroptosis more effectively than non-conjugated PUFA-containing phospholipids[3]

Signaling Pathways and Experimental Workflows

The induction of ferroptosis by oxidized phosphatidylethanolamines (PEs) like 15(S)-HpETE-SAPE is a complex process involving enzymatic oxidation and the overwhelming of cellular antioxidant systems.

Signaling Pathway of 15-LOX-Mediated PE Oxidation and Ferroptosis Induction

cluster_membrane Cell Membrane SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) LOX15 15-Lipoxygenase (15-LOX) SAPE->LOX15 Oxidation HpETE_SAPE 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE GPX4 Glutathione Peroxidase 4 (GPX4) HpETE_SAPE->GPX4 Reduction Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_SAPE->Lipid_Peroxidation HETE_SAPE This compound LOX15->HpETE_SAPE GPX4->HETE_SAPE RSL3 RSL3 (GPX4 Inhibitor) RSL3->GPX4 Inhibition Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis

Caption: 15-LOX-mediated oxidation of SAPE to the pro-ferroptotic 15(S)-HpETE-SAPE.

Experimental Workflow for Assessing Ferroptosis Induced by Oxidized Phospholipids

cluster_workflow Ferroptosis Assay Workflow cluster_assays Assessment start Seed Cells (e.g., MEFs) treatment Treat with Oxidized Phospholipid +/- RSL3 start->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation viability Cell Viability Assay (e.g., CCK-8, MTT) incubation->viability lipid_ros Lipid ROS Detection (e.g., C11-BODIPY) incubation->lipid_ros protein Western Blot for Ferroptosis Markers (e.g., GPX4) incubation->protein analysis Data Analysis and Comparison viability->analysis lipid_ros->analysis protein->analysis

Caption: General workflow for studying oxidized phospholipid-induced ferroptosis.

Experimental Protocols

Reproducibility of experimental findings is contingent on detailed and consistent methodologies. Below is a foundational protocol for inducing and assessing ferroptosis using oxidized phospholipids, based on commonly employed techniques.

Objective: To determine the pro-ferroptotic activity of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE.

Cell Line: Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines susceptible to ferroptosis (e.g., HT-1080).

Materials:

  • 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

  • RSL3 (GPX4 inhibitor)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cell viability assay kit (e.g., CCK-8 or MTT)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

  • Preparation of Compounds: Prepare stock solutions of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, RSL3, and Ferrostatin-1 in DMSO. Further dilute to desired concentrations in cell culture medium.

  • Treatment:

    • Test Group: Treat cells with varying concentrations of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in the presence of a fixed concentration of RSL3 (e.g., 1 µM).

    • Positive Control: Treat cells with RSL3 alone.

    • Negative Control: Treat cells with vehicle (DMSO) only.

    • Inhibitor Control: Co-treat cells with 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, RSL3, and Ferrostatin-1.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Assessment of Lipid Peroxidation (Optional):

    • In a separate experiment, treat cells as described above.

    • Prior to the end of the incubation, load the cells with a lipid peroxidation probe (e.g., C11-BODIPY 581/591).

    • Analyze the fluorescence using a flow cytometer or fluorescence microscope.

Reproducibility of Experimental Results

The study of lipid mediators, particularly oxidized phospholipids, is associated with several challenges that can impact the reproducibility of experimental findings.

  • Purity and Stability of Reagents: Oxidized phospholipids are often unstable and susceptible to further oxidation or degradation. It is crucial to use highly purified compounds and handle them according to the supplier's recommendations. The use of antioxidants in storage and experimental buffers may be necessary, but their potential interference with the assay should be considered.

  • Cellular Context: The sensitivity of cells to ferroptosis inducers can vary significantly depending on the cell type, its metabolic state, and the expression levels of key proteins like GPX4 and ACSL4.[4]

  • Experimental Conditions: Factors such as cell density, passage number, and minor variations in culture conditions can influence the outcome of ferroptosis assays.

  • Quantification and Detection: The low abundance of many lipid mediators necessitates highly sensitive analytical techniques like mass spectrometry for accurate quantification.[5] Fluorescence-based assays for lipid peroxidation are useful for qualitative or semi-quantitative assessments but may have limitations.

To enhance the reproducibility of experimental results, it is recommended to:

  • Perform dose-response and time-course experiments.

  • Include appropriate positive and negative controls, including a ferroptosis inhibitor like ferrostatin-1.

  • Carefully document all experimental parameters.

  • Use multiple methods to assess ferroptosis.

  • Confirm findings in more than one cell line where possible.

By adhering to rigorous experimental design and being mindful of the inherent challenges, researchers can contribute to a more robust and reproducible understanding of the biological roles of this compound and other oxidized phospholipids.

References

Confirming the Identity of 15(S)-HETE-SAPE: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of 1-stearoyl-2-15(S)-HETE-sn-glycero-3-phosphatidylethanolamine (15(S)-HETE-SAPE). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

High-Resolution Mass Spectrometry for 15(S)-HETE-SAPE Identification

High-resolution mass spectrometry is a powerful tool for the structural elucidation and confirmation of complex lipids like 15(S)-HETE-SAPE. Its high mass accuracy and resolving power allow for the unambiguous determination of elemental composition and differentiation from isobaric interferences.

Performance Comparison

The table below summarizes the key performance metrics of HRMS in comparison to its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), and highlights the expected fragmentation patterns.

AnalyteTheoretical Mass (m/z) [M-H]⁻Key MS/MS Fragment Ions (m/z)Mass Accuracy (ppm)
15(S)-HETE-SAPE 782.5447 319.2279 ([15(S)-HETE-H]⁻), 283.2643 ([Stearic acid-H]⁻), 140.0118 ([Phosphoethanolamine-H]⁻)< 5
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)766.5501303.2329 ([Arachidonic acid-H]⁻), 283.2643 ([Stearic acid-H]⁻), 140.0118 ([Phosphoethanolamine-H]⁻)< 5

Detailed Experimental Protocol: LC-MS/MS for 15(S)-HETE-SAPE Confirmation

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust identification of 15(S)-HETE-SAPE.

Sample Preparation
  • Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction from the biological matrix.

  • Internal Standard: Spike the sample with a known concentration of a deuterated internal standard, such as 15(S)-HETE-SAPE-d11, for accurate quantification.

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

High-Resolution Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Analyzer: Orbitrap or TOF mass analyzer.

  • Full Scan MS: Acquire data in the m/z range of 200-1000 with a resolution of at least 70,000.

  • Tandem MS (MS/MS): Perform data-dependent fragmentation of the precursor ion at m/z 782.5447.

  • Collision Energy: Optimize collision energy to achieve characteristic fragmentation.

Alternative Methodologies

While HRMS is the gold standard, other techniques can provide complementary information for the characterization of oxidized phospholipids (B1166683).

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Non-destructive.[1]Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for mixtures.[2]
Immunoassays (ELISA) Utilizes specific antibodies to detect the target molecule.[3][4]High throughput and cost-effective for screening.[5]Cross-reactivity with other oxidized phospholipids is possible. Does not provide detailed structural information.[6]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of 15(S)-HETE-SAPE, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Biological Sample extraction Lipid Extraction sample->extraction is_spike Internal Standard Spiking extraction->is_spike reconstitution Reconstitution is_spike->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms High-Resolution MS (Full Scan) lc->ms msms Tandem MS (MS/MS) ms->msms mass_accuracy Accurate Mass Measurement msms->mass_accuracy fragmentation Fragmentation Pattern Analysis msms->fragmentation confirmation Identity Confirmation mass_accuracy->confirmation fragmentation->confirmation signaling_pathway cluster_formation Formation cluster_signaling Putative Signaling of 15(S)-HETE Moiety SAPE SAPE LOX 15-LOX SAPE->LOX HETE_SAPE 15(S)-HETE-SAPE LOX->HETE_SAPE PI3K PI3K HETE_SAPE->PI3K activates iNOS iNOS HETE_SAPE->iNOS upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis promotes Anti_Apoptosis Anti_Apoptosis iNOS->Anti_Apoptosis leads to

References

The In Vivo Relevance of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo roles of specific oxidized phospholipids (B1166683) is crucial for dissecting disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (1-S-2-15(S)-HETE-PE), placing its known and putative functions in the context of related lipid mediators and outlining the experimental approaches for its study.

1-S-2-15(S)-HETE-PE is an enzymatically generated oxidized phospholipid (OxPL) where the sn-2 position is occupied by 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Its in vivo significance is increasingly recognized, particularly in the context of ferroptosis, inflammation, and cardiovascular disease. This guide will delve into the available experimental data, compare 1-S-2-15(S)-HETE-PE with other relevant lipid species, and provide detailed experimental protocols to facilitate further research in this area.

Comparative Analysis of 1-S-2-15(S)-HETE-PE and Related Lipid Mediators

While direct in vivo quantitative data for 1-S-2-15(S)-HETE-PE is still emerging, we can draw comparisons with its hydroperoxy precursor, the free fatty acid 15(S)-HETE, and other classes of oxidized phospholipids.

Lipid MediatorParent MoleculeKey In Vivo RolesRelevant Disease Models
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE Phosphatidylethanolamine (PE)Putative role in modulating ferroptosis and inflammation. Formed by the reduction of its hydroperoxy precursor.Limited direct studies. Inferred relevance in models of ferroptosis and inflammation.
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE Phosphatidylethanolamine (PE)Pro-ferroptotic signaling. Detected in melanoma cells in RSL3-treated mice.[1]Ferroptosis models, cancer models (e.g., melanoma).
15(S)-HETE (free acid) Arachidonic AcidAnti-inflammatory effects by inhibiting neutrophil migration.[2] Pro-angiogenic in adipose tissue.[3]Models of inflammation, angiogenesis, and cancer.
Oxidized PAPC (OxPAPC) Phosphatidylcholine (PC)Pro-inflammatory gene induction in vivo.[4]Atherosclerosis, acute inflammation models.
Lysophosphatidylcholine (LPC) Phosphatidylcholine (PC)Pro-inflammatory and implicated in various diseases.Atherosclerosis, multiple sclerosis models.

Signaling Pathways

The precise signaling pathway for 1-S-2-15(S)-HETE-PE is yet to be fully elucidated. However, based on the known bioactivities of its constituent, 15(S)-HETE, and general mechanisms of oxidized phospholipids, a putative signaling cascade can be proposed.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 1-S-2-15(S)-HETE-PE 1-S-2-15(S)-HETE-PE Receptor Putative Receptor 1-S-2-15(S)-HETE-PE->Receptor Binding Downstream_Effectors Downstream Effectors Receptor->Downstream_Effectors Activation Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Effectors->Transcription_Factors Activation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Translocation in_vivo_workflow Animal_Model Selection of Animal Model (e.g., ferroptosis, inflammation) Administration Administration of 1-S-2-15(S)-HETE-PE Animal_Model->Administration Tissue_Collection Tissue/Plasma Collection Administration->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Biological Interpretation LC_MS_Analysis->Data_Analysis

References

A Comparative Guide to Synthetic vs. Endogenous 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and endogenous 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (S-HETE-PE), a critical lipid mediator implicated in ferroptotic cell death. Designed for researchers, scientists, and drug development professionals, this document outlines the key differences, potential experimental workflows for direct comparison, and the underlying biological pathways.

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a specific oxidized phosphatidylethanolamine (B1630911) (PE) that has emerged as a key signaling molecule in ferroptosis, an iron-dependent form of regulated cell death. Its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), is oxidized by the enzyme 15-lipoxygenase (15-LOX) to generate the hydroperoxy intermediate 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (S-HpETE-PE), which is then reduced to S-HETE-PE.[1][2][3] Understanding the comparative bioactivity and physicochemical properties of chemically synthesized versus endogenously produced S-HETE-PE is crucial for designing robust experiments and for the development of therapeutics targeting ferroptosis-related diseases.

Physicochemical and Logistical Comparison

While direct comparative experimental data is limited, a theoretical comparison based on the general properties of synthetic and natural lipids can be informative for researchers. Synthetic lipids generally offer higher purity and batch-to-batch consistency, whereas endogenous lipids provide a more physiologically relevant context.

FeatureSynthetic this compoundEndogenous this compound
Source Chemical SynthesisProduced in cells (e.g., human peripheral monocytes) via 15-LOX oxidation of SAPE.[2][4]
Purity High (typically ≥98%).[5] Free from other cellular lipid species.Variable, present in a complex mixture of other cellular lipids. Requires extensive purification.
Stereochemistry Well-defined.Assumed to be the biologically active stereoisomer.
Stability Generally stable under recommended storage conditions (-80°C in ethanol).[5]Prone to further oxidation and degradation during extraction and analysis.
Availability Commercially available from various suppliers.Requires cell culture, stimulation, extraction, and purification.
Cost Higher initial cost per unit mass.Lower raw material cost but high labor and equipment costs for purification and characterization.
Regulatory Well-characterized for preclinical studies.May be required for validating in vivo relevance.

Biological Activity: A Focus on Ferroptosis

The hydroperoxy precursor of S-HETE-PE, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, has been shown to be a potent inducer of ferroptosis. Studies have demonstrated that treatment of mouse embryonic fibroblasts with sub-micromolar concentrations (0.6 and 0.9 μM) of synthetic 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE increases ferroptotic cell death. A direct quantitative comparison of the pro-ferroptotic activity of synthetic versus purified endogenous S-HETE-PE or its hydroperoxy precursor would be invaluable to the field.

Proposed Experimental Protocols for Comparative Analysis

To address the gap in direct comparative data, the following experimental workflow is proposed.

Extraction and Purification of Endogenous this compound

This protocol outlines the isolation of endogenous S-HETE-PE from cultured cells.

Workflow Diagram:

G cluster_0 Cell Culture & Stimulation cluster_1 Lipid Extraction cluster_2 Purification & Quantification Culture Culture human peripheral mononuclear cells Stimulate Stimulate with calcium ionophore A23187 Culture->Stimulate Harvest Harvest Cells Stimulate->Harvest Extract Liquid-Liquid Extraction (Folch or Bligh-Dyer) Harvest->Extract SPE Solid-Phase Extraction (SPE) to isolate oxidized phospholipids (B1166683) Extract->SPE Quantify LC-MS/MS Quantification SPE->Quantify

Caption: Workflow for endogenous S-HETE-PE extraction.

Methodology:

  • Cell Culture and Stimulation: Culture human peripheral mononuclear cells or a suitable cell line. Induce the production of endogenous oxidized phospholipids by stimulating the cells with a calcium ionophore like A23187.[2]

  • Lipid Extraction: Harvest the cells and perform a liquid-liquid extraction using either the Folch method (chloroform:methanol) or the Bligh-Dyer method (chloroform:methanol:water) to isolate total lipids.

  • Solid-Phase Extraction (SPE): Utilize SPE with an aminopropyl-bonded silica (B1680970) column to separate lipid classes. A sequential elution protocol can isolate the phosphatidylethanolamine fraction containing the oxidized species.

  • Quantification by LC-MS/MS: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise identification and quantification of this compound. A deuterated internal standard, such as this compound-d11, should be used for accurate quantification.[6]

Comparative Ferroptosis Induction Assay

This protocol details a cell-based assay to compare the biological activity of synthetic and endogenous S-HETE-PE.

Methodology:

  • Cell Seeding: Seed a ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of either the synthetic this compound or the purified endogenous counterpart. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.[1]

  • Data Analysis: Plot the cell viability against the concentration of the test compound to determine the half-maximal effective concentration (EC50) for each.

Signaling Pathway of this compound in Ferroptosis

The generation of S-HETE-PE is a critical step in the execution of ferroptosis. The following diagram illustrates the key players in this signaling cascade.

G cluster_0 Membrane Phospholipid cluster_1 Enzymatic Oxidation cluster_2 Oxidized Phospholipid Signal cluster_3 Cellular Response SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) LOX 15-Lipoxygenase (15-LOX) SAPE->LOX substrate SHpETE_PE 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE LOX->SHpETE_PE generates PEBP1 PEBP1 PEBP1->LOX forms complex Ferroptosis Ferroptosis SHpETE_PE->Ferroptosis induces

Caption: S-HETE-PE generation and its role in ferroptosis.

Conclusion

Both synthetic and endogenous this compound are invaluable tools for studying ferroptosis. Synthetic standards provide the purity and consistency required for quantitative assays and initial drug screening. In contrast, the study of the endogenous molecule within its native cellular environment is essential for validating physiological relevance and understanding the complex interplay of lipid metabolism in disease. The proposed experimental workflows provide a framework for researchers to directly compare these two sources and further elucidate the precise role of this critical lipid mediator in health and disease.

References

Validating the Specificity of 15-Lipoxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of 15-lipoxygenase (15-LOX) is crucial for investigating its role in various physiological and pathological processes. This guide provides a comparative analysis of common 15-LOX inhibitors, focusing on their specificity and potency, supported by experimental data and detailed protocols to aid in the validation of these critical research tools.

Introduction to 15-LOX and its Inhibitors

15-lipoxygenases (15-LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. One of the key products is 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], which is involved in a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis. Given the role of 15-LOX in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders, the development of potent and selective inhibitors is of significant interest for both basic research and therapeutic applications.

A specific product of 15-LOX activity on esterified phospholipids (B1166683) is 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-SAPE), which is formed from the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). The term "15(S)-HETE-SAPE inhibitors" is a misnomer; the inhibitors target the 15-LOX enzyme that produces 15(S)-HETE and its derivatives. This guide focuses on comparing the inhibitors of the 15-LOX enzyme.

The validation of inhibitor specificity is paramount to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target interactions. This guide provides data on the inhibitory potency and selectivity of several common 15-LOX inhibitors against different lipoxygenase isoforms and outlines experimental protocols for their validation.

Comparison of 15-Lipoxygenase Inhibitors

The following table summarizes the in vitro potency (IC50 values) and selectivity of commonly used 15-LOX inhibitors against various lipoxygenase and cyclooxygenase enzymes. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (µM)Selectivity vs. 5-LOXSelectivity vs. 12-LOXSelectivity vs. COX-1Selectivity vs. COX-2Reference
NDGA Non-selective LOX11 (for 15-LOX-2)LowLowModerateModerate[1]
ML351 15-LOX-10.2>250-fold>250-fold>250-fold>250-fold[2][3]
PD-146176 15-LOX-13.81HighHighHighHigh[4][5]
BLX3887 15-LOX-1Potent (exact IC50 not specified)HighHighNot specifiedNot specified[6]
BLX769 15-LOX-1Potent (exact IC50 not specified)HighHighNot specifiedNot specified[6]
MLS000327069 15-LOX-20.34>50-fold>50-fold>50-fold>50-fold[1]
MLS000327186 15-LOX-20.53>50-fold>50-fold>50-fold>50-fold[1]
MLS000327206 15-LOX-20.87>50-fold>50-fold>50-fold>50-fold[1]

Note: The inhibitory activities and selectivity can vary depending on the assay conditions, enzyme source (human, mouse, soybean), and substrate used. The data presented here are for comparative purposes. Researchers should always validate inhibitors under their specific experimental conditions.

Experimental Protocols for Validating Inhibitor Specificity

Enzymatic Assay for 15-LOX Inhibition

This protocol describes a common method to determine the in vitro potency of a compound against purified 15-LOX enzyme by monitoring the formation of the conjugated diene product.

Materials:

  • Purified recombinant human 15-LOX-1 or 15-LOX-2

  • Arachidonic acid (substrate)

  • Test inhibitor compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.3-8.0, with 0.01% Triton X-100)

  • DMSO (for dissolving compounds)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a working solution of the 15-LOX enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • To the wells of the 96-well plate, add the assay buffer, the test inhibitor dilution (or vehicle control - DMSO in buffer), and the enzyme solution.

  • Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product (15-HPETE).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Assay for 15-LOX Inhibition

This protocol outlines a method to assess the ability of an inhibitor to block 15-LOX activity within a cellular context.

Materials:

  • A suitable cell line expressing the target 15-LOX isoform (e.g., human eosinophils for 15-LOX-1, or HEK293 cells transfected with the desired 15-LOX)

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Arachidonic acid (or other relevant fatty acid substrate)

  • Cell stimulation agent (e.g., calcium ionophore A23187)

  • Methanol (B129727) for cell lysis and protein precipitation

  • Internal standard (e.g., deuterated 15-HETE)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Culture the cells to the desired density in appropriate multi-well plates.

  • Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) in serum-free medium for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187) and the substrate (arachidonic acid) to induce 15-HETE production.

  • After a defined incubation period, stop the reaction by adding cold methanol containing an internal standard.

  • Lyse the cells and precipitate proteins.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Analyze the supernatant for the levels of 15-HETE and other eicosanoids using a validated LC-MS/MS method.

  • Quantify the amount of 15-HETE produced in the presence of the inhibitor relative to the vehicle control.

  • Calculate the percent inhibition and determine the cellular IC50 value.

  • To assess specificity, simultaneously measure the levels of products from other lipoxygenase pathways (e.g., 5-HETE from 5-LOX, 12-HETE from 12-LOX) to determine if the inhibitor affects these pathways at similar concentrations.

Visualizing Key Pathways and Workflows

15(S)-HETE Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by 15(S)-HETE, highlighting its role in pro-inflammatory and angiogenic responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 GPCR GPCR (e.g., GPR31) PKC PKC GPCR->PKC Activation PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt Activation HETE15S 15(S)-HETE LOX15->HETE15S HETE15S->GPCR Extracellular binding MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activation Gene_Expression Gene Expression (e.g., IL-8, VEGF) MAPK->Gene_Expression NFkB NF-κB PI3K_Akt->NFkB Activation NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation G cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_offtarget Off-Target & Functional Validation Enzymatic_Assay Enzymatic Assay (Purified 15-LOX) IC50_Determination IC50 Determination for 15-LOX-1 and 15-LOX-2 Enzymatic_Assay->IC50_Determination Selectivity_Panel Selectivity Panel (5-LOX, 12-LOX, COX-1, COX-2) IC50_Determination->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (e.g., Eosinophils, Transfected Cells) Selectivity_Panel->Cell_Based_Assay Proceed if potent & selective Cellular_IC50 Cellular IC50 for 15-HETE Production Cell_Based_Assay->Cellular_IC50 Lipidomics Broad Lipidomics Profiling (Measure other eicosanoids) Cellular_IC50->Lipidomics Off_Target_Screening Off-Target Screening (e.g., Kinase Panel, Receptor Binding) Lipidomics->Off_Target_Screening Proceed if specific in cells Functional_Assays Functional Cellular Assays (e.g., Anti-inflammatory, Anti-proliferative) Off_Target_Screening->Functional_Assays Final_Validation Validated Specific Inhibitor Functional_Assays->Final_Validation

References

A Comparative Guide to the Cellular Activity of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular activity of the oxidized phospholipid, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-PE), and its non-oxidized precursor, 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). The primary focus is on the induction of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.

Introduction

This compound is a specific oxidized phosphatidylethanolamine (B1630911) (PE) generated from the enzymatic oxidation of SAPE by 15-lipoxygenase (15-LOX).[1][2] This conversion is a key step in the generation of pro-ferroptotic signals.[3] Ferroptosis is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making the molecules that regulate this process of significant interest for therapeutic development. This guide compares the biological activities of 15(S)-HETE-PE and its precursor SAPE, with a focus on their roles in inducing ferroptosis.

Comparative Analysis of Cellular Activities

The primary and most distinct activity of the oxidized phospholipid, particularly its hydroperoxy precursor 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (15(S)-HpETE-PE), is the induction of ferroptotic cell death.[3][4] In contrast, the non-oxidized precursor, SAPE, serves as the substrate for the generation of this pro-ferroptotic signal and is a common component of cellular membranes, particularly the inner mitochondrial membrane.[5]

FeatureThis compound (and its precursor 15(S)-HpETE-PE)1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)
Primary Activity Induction of Ferroptosis[3][4]Substrate for 15-LOX; structural component of membranes[3][5]
Effect on Cell Viability Decreases cell viability by inducing ferroptosis, particularly in the presence of GPX4 inhibitors like RSL3.[3][4]Generally considered non-toxic and essential for membrane structure.[5]
Mechanism of Action Acts as a direct executioner of ferroptosis by contributing to lipid peroxidation.[3]Can be oxidized by 15-LOX to the pro-ferroptotic 15(S)-HpETE-PE.[3]
Observed Activity in Cell Lines The precursor, 15(S)-HpETE-PE, at concentrations of 0.6 and 0.9 μM, increases ferroptotic cell death in wild-type and Acsl4 knockout mouse embryonic fibroblasts (MEFs).[3][4]No direct ferroptosis-inducing activity reported. Its presence is necessary for the generation of the oxidized, pro-ferroptotic species.[3]

Signaling Pathways

The generation of 15(S)-HETE-PE is a critical step in the ferroptosis signaling cascade. This process is initiated by the enzymatic activity of 15-lipoxygenase on its substrate, SAPE.

Ferroptosis_Induction_Pathway Generation of Pro-Ferroptotic 15(S)-HETE-PE SAPE SAPE (1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE) 15LOX 15-Lipoxygenase (15-LOX) SAPE->15LOX Substrate 15HpETEPE 15(S)-HpETE-PE (Hydroperoxy precursor) 15LOX->15HpETEPE Oxidation 15HETEPE 15(S)-HETE-PE (Pro-ferroptotic signal) 15HpETEPE->15HETEPE Reduction Lipid_Peroxidation Lipid Peroxidation 15HpETEPE->Lipid_Peroxidation GPx4 Glutathione Peroxidase 4 (GPX4) GPx4->15HpETEPE Reduces to 15(S)-HETE-PE (Inhibits Ferroptosis) 15HETEPE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Experimental_Workflow Workflow for Comparing Lipid Activity cluster_0 Cell Treatment cluster_1 Analysis Cell_Seeding Seed Cells Compound_Addition Add Compounds (15(S)-HETE-PE, SAPE, Controls) Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_Peroxidation Western_Blot Western Blot (GPX4, ACSL4) Incubation->Western_Blot

References

Safety Operating Guide

Prudent Disposal of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE, a phospholipid used in research.

Important Note: This product is intended for research purposes only and is not for human or veterinary use.[1][2][3] It should be treated as a hazardous material until comprehensive safety information is available.[4] Always consult the complete Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Wash out mouth with water. Seek medical attention.[5]

Step-by-Step Disposal Protocol

The disposal of this compound, which is typically supplied in a solution of ethanol (B145695), must be conducted in accordance with local, state, and federal regulations for hazardous waste.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical disposal. It will provide specific guidance on the hazards of the material and the appropriate disposal methods. If you have not received an SDS, contact the supplier to obtain one.

  • Identify the Waste Stream: Based on the SDS and your institution's waste management plan, determine the correct hazardous waste stream for this compound. Due to its nature as a phospholipid in an ethanol solution, it will likely be classified as flammable and potentially toxic organic waste.

  • Use a Designated Hazardous Waste Container:

    • Obtain a properly labeled hazardous waste container from your institution's EHS department. The container should be compatible with organic solvents.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound in Ethanol". Include the concentration and approximate volume.

  • Transfer the Waste:

    • Carefully transfer any unused or waste solution of this compound into the designated hazardous waste container.

    • Avoid mixing incompatible waste streams.

  • Decontaminate Empty Containers:

    • The original vial or container that held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol).

    • The rinsate should be collected and added to the hazardous waste container.

    • After decontamination, the empty container can typically be disposed of as regular laboratory glass waste, but confirm this with your EHS department.

  • Storage and Pickup:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

Disposal Workflow for this compound A Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines B Wear Appropriate Personal Protective Equipment (PPE) A->B C Identify Correct Hazardous Waste Stream B->C D Use Labeled Hazardous Waste Container C->D E Transfer Waste Solution to Container D->E F Triple-Rinse Empty Original Container and Collect Rinsate E->F G Store Sealed Waste Container in Designated Area F->G H Arrange for Hazardous Waste Pickup via EHS G->H

Caption: A step-by-step workflow for the proper disposal of this compound.

Signaling Pathway Context

While not directly related to disposal, understanding the biological context of this compound can underscore its potency and the need for careful handling. This phospholipid is involved in cellular signaling pathways, particularly those related to inflammation and ferroptosis, a form of programmed cell death.

Simplified Biological Formation of this compound cluster_cell Human Peripheral Monocyte A 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) C This compound A->C oxidized by B 15-Lipoxygenase (15-LO) D Calcium Ionophore A23187 (Activator) D->B activates

Caption: Formation of this compound in activated monocytes.[1][2]

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is intended for research use only and should be treated as a potentially hazardous substance.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related glycerophosphoethanolamines and other bioactive lipids indicate several potential hazards. These include acute toxicity if swallowed, skin and eye irritation, and possible respiratory tract irritation.[2][3][4] The compound is typically supplied in an organic solvent, such as ethanol (B145695) or a chloroform/methanol mixture, which introduces risks of flammability and solvent exposure.[1][5]

Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the lipid solution.[3] Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical solution.[3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator should be considered.To prevent inhalation of solvent vapors or aerosols.[6]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored at -80°C for long-term stability.[5]

  • Keep the container tightly sealed to prevent solvent evaporation and contamination.

2.2. Preparation and Use:

  • Work Area Preparation : All handling of the compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE : Before handling, put on all required PPE as detailed in the table above.

  • Equilibration : Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which could degrade the compound.

  • Aliquoting : If necessary, prepare aliquots for single-use to avoid repeated freeze-thaw cycles. Use appropriate precision tools for accurate measurement.

  • Dilution : The compound is often supplied in ethanol.[1] For dilutions, use a solvent of choice as dictated by the experimental protocol. If creating aqueous buffers, be aware that solubility may be limited.[1]

  • Post-Handling : After use, securely cap the vial and return it to the appropriate storage conditions. Clean the work area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : The original solution and any subsequent dilutions should be disposed of as hazardous chemical waste. Since it is typically dissolved in a non-halogenated solvent (ethanol), it should be collected in a designated, properly labeled waste container for non-halogenated organic solvents.

  • Contaminated Materials : All materials that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste. Place these items in a clearly labeled, sealed waste bag or container.

  • Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Emergency Procedures

4.1. Spills:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office and follow their established emergency procedures.

    • Prevent entry into the affected area until it has been deemed safe by EHS.

4.2. Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling this compound and the decision-making process in the event of a chemical spill.

G cluster_prep Preparation & Handling cluster_disposal Disposal A Receive & Inspect Shipment B Store at -80°C A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Equilibrate Vial to Room Temp D->E F Aliquot or Dilute for Experiment E->F G Return to Storage / Proceed to Disposal F->G H Collect Liquid Waste (Non-Halogenated Solvent Waste) G->H I Collect Solid Waste (Gloves, Tips, etc.) G->I J Label & Store Waste Securely H->J I->J K Arrange for EHS Pickup J->K

Caption: Standard Operating Procedure for Handling Bioactive Lipids.

G Spill Chemical Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size Location Is spill contained within the fume hood? Size->Location No (Small Spill) Evacuate Evacuate Area Call EHS/Emergency Services Size->Evacuate Yes Location->Evacuate No Alert Alert Nearby Personnel Location->Alert Yes PPE Don Appropriate PPE Alert->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Clean Decontaminate Spill Area Collect->Clean SelfClean Proceed with Self-Cleanup

Caption: Emergency Response Plan for a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.